molecular formula C23H24N2O6 B12377180 Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Cat. No.: B12377180
M. Wt: 424.4 g/mol
InChI Key: BSCPGWXQXDYDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

2-cyclopropyl-2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C23H24N2O6/c26-20(25-13-31-21(22(27)28)14-9-10-14)11-24-23(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2,(H,24,29)(H,25,26)(H,27,28)

InChI Key

BSCPGWXQXDYDGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a specialized chemical entity used in the advanced development of targeted therapeutics. The guide covers its chemical properties, a plausible synthetic route with detailed protocols, and its critical application in the field of bioconjugation and drug delivery.

Core Chemical Properties

This compound is a complex organic molecule characterized as an N-Fmoc protected amino acid derivative containing a unique cyclopropane-ether-acetic acid linker moiety. It is primarily recognized as a building block or intermediate in the synthesis of more complex bioconjugates, particularly for Antibody-Drug Conjugates (ADCs).[1][2] Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Number 2414254-47-8[1][3]
Molecular Formula C23H24N2O6[3]
Molecular Weight 424.45 g/mol [3]
IUPAC Name 3,10-Dioxa-5,8-diazaundecanoic acid, 2-cyclopropyl-11-(9H-fluoren-9-yl)-6,9-dioxo-[3]
Appearance White to off-white solid[3]
Purity (LCMS) ≥95.0%[3]
Primary Application Intermediate for Antibody-Drug Conjugate (ADC) Linker Synthesis[1][4]
Storage Conditions 4°C, stored under nitrogen. For solutions: -80°C (6 months); -20°C (1 month)[3]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for this compound is not publicly documented. However, a plausible and chemically sound synthetic pathway can be proposed based on established methodologies in peptide chemistry and the synthesis of unnatural amino acids.[1][5][6] The overall strategy involves the synthesis of a novel amino-ether functionalized cyclopropane (B1198618) acetic acid, followed by a standard amide coupling reaction with Fmoc-glycine.

G cluster_0 Part 1: Synthesis of Linker Backbone cluster_1 Part 2: Amide Coupling & Final Product A Ethyl 2-cyclopropyl-2-oxoacetate B Ethyl 2-cyclopropyl-2-hydroxyacetate A->B Reduction (e.g., NaBH4) C Ethyl 2-cyclopropyl-2-((2-aminoethoxy)methoxy)acetate (Protected Amine, e.g., Boc) B->C Etherification (e.g., with Boc-amino-ethoxy-methyl chloride) D 2-Cyclopropyl-2-((2-aminoethoxy)methoxy)acetic acid (Protected Amine) C->D Saponification (e.g., LiOH) G Final Product (Amine Protected) D->G Amide Coupling E Fmoc-Gly-OH F Activated Fmoc-Gly-Ester (e.g., NHS-ester) E->F Activation (e.g., DCC/NHS or HATU) F->G Amide Coupling H This compound (Final Product) G->H Amine Deprotection (e.g., TFA) ADC_Structure cluster_Antibody Targeting Vehicle cluster_Linker Connecting Bridge cluster_Payload Therapeutic Agent Antibody Monoclonal Antibody Targets tumor-specific antigen Linker Linker Component Derived from: This compound Provides stability and controlled release Antibody->Linker Conjugation Payload Cytotoxic Payload e.g., Exatecan Induces cell death Linker->Payload Attachment

References

An In-depth Technical Guide on Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH: A Key Intermediate for Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH (CAS Number 2414254-47-8) is a specialized chemical intermediate playing a crucial role in the development of next-generation Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a cyclopropane (B1198618) moiety, offers a balance of stability and controlled release, making it a valuable component in linker technology for targeted cancer therapy. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its application in ADC development, and a discussion of the significance of its structural components.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound serves as a key building block for constructing these sophisticated linkers. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the cyclopropane ring enhances the structural stability of the resulting linker.

Chemical Properties and Data

This compound is a white to off-white solid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2414254-47-8[1]
Molecular Formula C23H24N2O6[1]
Molecular Weight 424.45 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥95%[1]
Storage Conditions 4°C, stored under nitrogen[1]

Role in Antibody-Drug Conjugate (ADC) Technology

This compound is an intermediate used in the synthesis of ADC linkers.[1] The linker constructed from this intermediate can be coupled to potent cytotoxic payloads, such as the topoisomerase I inhibitor Exatecan, and subsequently conjugated to a monoclonal antibody, for instance, hu2F7.[1]

The core utility of this molecule lies in its contribution to the linker's architecture. The cyclopropane group is known to introduce conformational rigidity, which can enhance the stability of the linker in circulation, preventing premature release of the cytotoxic drug and minimizing off-target toxicity.

General Workflow for ADC Synthesis using the Linker Intermediate

The synthesis of an ADC using a linker derived from this compound follows a multi-step process. The diagram below illustrates a logical workflow for the synthesis and mechanism of action of such an ADC.

ADC_Synthesis_and_Action cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Linker_Intermediate Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH Deprotection Fmoc Deprotection (e.g., Piperidine) Linker_Intermediate->Deprotection Activated_Linker Activated Linker Deprotection->Activated_Linker Drug_Linker Drug-Linker Conjugate Activated_Linker->Drug_Linker Coupling Payload Cytotoxic Payload (e.g., Exatecan) Payload->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Conjugation Antibody Monoclonal Antibody Antibody->ADC ADC_circ ADC in Circulation ADC->ADC_circ Administration Target_Cell Target Cancer Cell (Antigen Expression) ADC_circ->Target_Cell Binding Internalization Internalization (Endocytosis) Target_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death

Caption: Workflow of ADC synthesis and its mechanism of action.

Plausible Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and general methods for ADC linker synthesis.

Proposed Synthesis of the Cyclopropane Core

The synthesis of the key cyclopropane-containing aminooxy acid intermediate could potentially be achieved starting from a suitable cyclopropane derivative. A possible route is outlined below.

Step 1: Synthesis of a protected cyclopropane aminooxy acid derivative.

A plausible approach involves the reaction of a brominated cyclopropane carboxylic acid ester with N-hydroxyphthalimide, followed by hydrazinolysis to yield the aminooxy-functionalized cyclopropane carboxylic acid.

Materials:

  • Ethyl 2-bromomethylcyclopropane-1-carboxylate

  • N-Hydroxyphthalimide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Hydrazine (B178648) hydrate

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a solution of ethyl 2-bromomethylcyclopropane-1-carboxylate in DMF, add N-hydroxyphthalimide and potassium carbonate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the phthalimido-protected intermediate.

  • Dissolve the intermediate in DCM and add hydrazine hydrate.

  • Stir the mixture at room temperature.

  • After completion of the reaction, filter the solid by-product and wash the filtrate with dilute HCl.

  • Dry the organic layer and concentrate to yield the aminooxy cyclopropane carboxylic acid ester.

  • Saponify the ester using standard conditions (e.g., LiOH in THF/water) to obtain the carboxylic acid.

Coupling with Fmoc-Glycine

The resulting aminooxy cyclopropane carboxylic acid can then be coupled with Fmoc-glycine using standard peptide coupling reagents.

Materials:

  • Aminooxy cyclopropane carboxylic acid (from step 4.1)

  • Fmoc-Gly-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

Procedure:

  • Dissolve Fmoc-Gly-OH in DMF.

  • Add HATU and DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Add the aminooxy cyclopropane carboxylic acid to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purify the final product, this compound, by preparative HPLC.

The diagram below illustrates the proposed logical flow of the synthesis.

Synthesis_Flow Start Cyclopropane Derivative Step1 Functionalization to Aminooxy Carboxylic Acid Start->Step1 Intermediate Aminooxy Cyclopropane Carboxylic Acid Step1->Intermediate Step2 Peptide Coupling (e.g., HATU, DIPEA) Intermediate->Step2 FmocGly Fmoc-Gly-OH FmocGly->Step2 FinalProduct Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH Step2->FinalProduct

Caption: Proposed synthetic workflow for the target molecule.

Significance and Future Perspectives

The design of novel linkers is a key area of innovation in the field of ADCs. Molecules like this compound, which incorporate unique structural motifs, are instrumental in this progress. The cyclopropane unit offers a compelling combination of rigidity and stability, which can lead to ADCs with improved pharmacokinetic profiles and a wider therapeutic window.

Future research in this area will likely focus on:

  • Fine-tuning the linker structure to optimize the balance between stability in circulation and efficient cleavage at the tumor site.

  • Exploring different cyclopropane substitution patterns to modulate the linker's properties.

  • Developing more efficient and scalable synthetic routes to these complex linker intermediates.

The continued development of innovative linker technologies, enabled by versatile building blocks such as this compound, will be crucial in realizing the full therapeutic potential of Antibody-Drug Conjugates in oncology and beyond.

References

Technical Overview of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the chemical properties of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a specialized linker molecule used in bioconjugation and drug delivery systems.

Molecular Identity and Properties

This compound is an advanced linker molecule, often utilized as an intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers.[1] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine (B1666218) spacer, and a novel cyclopropane-containing moiety, which offers unique conformational rigidity and stability.

The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C23H24N2O6[2]
Molecular Weight 424.45 g/mol [2]
CAS Number 2414254-47-8[2][3]
Appearance White to off-white solid[2]

Structural and Logical Representation

The structure of this molecule can be deconstructed into its fundamental components. This hierarchical relationship is crucial for understanding its synthesis and application in complex molecular assemblies.

cluster_fmoc_gly Fmoc-Glycine Moiety cluster_linker Cyclopropane (B1198618) Linker Moiety compound This compound (C23H24N2O6) fmoc Fmoc Group (C15H11O2) compound->fmoc contains glycine Glycine Spacer (-NH-CH2-CO-) compound->glycine contains linker_amine Amine Linker Start (-NH-CH2-O-) compound->linker_amine contains fmoc->glycine protects glycine->linker_amine amide bond cyclopropane Cyclopropane Ring linker_amine->cyclopropane acid_terminus Carboxylic Acid Terminus (-CH2COOH) cyclopropane->acid_terminus

Diagram 1: Hierarchical structure of the target molecule.

Experimental Workflow for Characterization

The identity and purity of this compound are typically confirmed using a standard analytical workflow involving High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

start Synthesized Compound (Solid) dissolve Dissolution in appropriate solvent (e.g., DMSO) start->dissolve lcms LC-MS Analysis dissolve->lcms nmr 1H NMR Analysis dissolve->nmr purity Purity Confirmation (e.g., >95%) lcms->purity structure Structural Verification nmr->structure conclusion Product Complies with Specifications purity->conclusion structure->conclusion

Diagram 2: Standard analytical workflow for compound validation.

Methodology: Purity and Identity Confirmation

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Objective: To determine the purity of the compound and confirm its molecular weight.

  • Protocol: A solution of the compound is injected into an HPLC system equipped with a C18 column. A gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid) is used to elute the compound. The eluent is then introduced into a mass spectrometer.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the compound (e.g., [M+H]⁺ at m/z 425.45), confirming its molecular weight. The HPLC chromatogram provides the purity, which is typically expected to be ≥95%.[2]

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of the compound.

  • Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz).

  • Expected Result: The resulting spectrum should display chemical shifts and coupling constants that are consistent with the protons in the Fmoc group, the glycine residue, and the unique cyclopropane linker structure.[2]

References

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a key intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers. This document details its characteristics, outlines relevant experimental protocols, and discusses its role in the broader context of ADC development.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its chemical structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine (B1666218) residue, and a cyclopropane-containing moiety, which are critical features for its application in solid-phase peptide synthesis and linker technology.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C23H24N2O6[1]
Molecular Weight 424.45 g/mol [1]
Appearance White to off-white solid[1]
Purity (LCMS) ≥ 95.0%[1]
Storage Conditions 4°C, stored under nitrogen[1]
Solubility in Solvent -80°C for 6 months; -20°C for 1 month (stored under nitrogen)[1]

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a precursor for the synthesis of linkers used in ADCs.[2] ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[3][4] The linker is a critical component that connects the antibody to the payload, and its stability in circulation and ability to release the payload at the target site are paramount for the efficacy and safety of the ADC.[5][6]

This particular molecule is an intermediate, meaning it is a building block that is further modified to create the final linker-payload conjugate before its attachment to an antibody.[2] For instance, it is a component in the synthesis of a linker composed of Benzyl 2-cyclopropyl-2-hydroxyacetate, which can be coupled to the cytotoxic agent Exatecan.[2]

The Function of the Cyclopropane (B1198618) Moiety

The inclusion of a cyclopropane ring in drug molecules can enhance potency, improve metabolic stability, and favorably alter pharmacokinetic properties.[7] However, in the context of certain ADC linkers, the cyclopropane group has been shown to have a significant, and potentially negative, impact on the mechanism of payload release.

Specifically, for disulfide-linked pyrrolobenzodiazepine (PBD-dimer) ADCs, a cyclopropyl-substituted linker was found to be inactive.[8] This was attributed to the failure of the linker to undergo immolation following disulfide cleavage, which in turn prevented the release of the active PBD-dimer payload.[8] The associated thiol-containing product was found to be a poor DNA alkylator, rendering the ADC ineffective.[8] This suggests that while cyclopropane can be a beneficial structural element, its influence on the electronic and conformational properties of the linker can inhibit necessary cleavage mechanisms.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on standard solid-phase peptide synthesis (SPPS) and solution-phase chemistry principles. The following protocols are representative of the methodologies that would be employed for the synthesis, purification, and characterization of this molecule.

Synthesis Workflow

A potential synthetic pathway for this compound is outlined below. This would typically involve the coupling of Fmoc-glycine to a cyclopropane-containing building block.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product A Fmoc-Gly-OH C Coupling Reaction (e.g., DCC/HOBt or HATU/DIPEA) A->C B H2N-CH2-O-Cyclopropane-CH2COOH B->C D Purification (e.g., Flash Chromatography) C->D Crude Product E Characterization (NMR, MS) D->E Purified Product F Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH E->F

Caption: A potential workflow for the synthesis of the target compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product would typically be performed using reverse-phase HPLC.

  • Column: A C18 reverse-phase column is commonly used for peptides and related molecules.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes.

  • Flow Rate: A standard flow rate of 1.0 mL/min for an analytical column or scaled up accordingly for a preparative column.

  • Detection: UV absorbance is monitored at 214-220 nm (for the peptide bond) and around 265 nm or 301 nm (for the Fmoc group).

  • Fraction Collection: Fractions corresponding to the major peak are collected, and the solvent is removed under vacuum to yield the purified product.

Characterization Methods

The identity and purity of the synthesized this compound would be confirmed by the following analytical techniques.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would be used to confirm the chemical structure of the molecule. The spectra would be expected to show characteristic peaks for the protons and carbons of the Fmoc group, the glycine residue, the cyclopropane ring, and the methylene (B1212753) groups of the linker.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming the expected mass of 424.45 Da.[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.

Signaling Pathways and Logical Relationships in ADC Action

The following diagrams illustrate the general mechanism of action for an ADC and the potential impact of the cyclopropane moiety on linker cleavage.

General ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: The general mechanism of action of an antibody-drug conjugate.

Potential Impact of Cyclopropane on Linker Cleavage

Cyclopropane_Impact cluster_linker_types Linker Types cluster_cleavage_process Cleavage and Payload Release StandardLinker Standard Disulfide Linker DisulfideCleavage Disulfide Cleavage (e.g., by Glutathione) StandardLinker->DisulfideCleavage CyclopropylLinker Cyclopropyl-Containing Disulfide Linker CyclopropylLinker->DisulfideCleavage Immolation Immolation Reaction DisulfideCleavage->Immolation NonImmolation No Immolation DisulfideCleavage->NonImmolation [For Cyclopropyl (B3062369) Linker] PayloadRelease Active Payload Release Immolation->PayloadRelease InactiveProduct Inactive Thiol Product NonImmolation->InactiveProduct

Caption: The inhibitory effect of a cyclopropyl group on linker immolation.

Conclusion

This compound is a valuable chemical entity for the synthesis of ADC linkers. Its physical and chemical properties are tailored for its use in solid-phase synthesis. However, the presence of the cyclopropane moiety warrants careful consideration in linker design, as it can significantly impact the mechanism of payload release, a critical factor for the therapeutic efficacy of an ADC. Researchers and drug development professionals should be mindful of these properties when incorporating this and similar building blocks into their ADC constructs.

References

A Technical Guide to the Solubility and Handling of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, an important intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers. While specific quantitative solubility data for this novel compound is not extensively documented in publicly available literature, this document extrapolates from the known behavior of structurally related Fmoc-protected amino acids and provides general principles governing their solubility. Detailed experimental protocols for determining solubility and a general workflow for the utilization of such compounds in solid-phase peptide synthesis (SPPS) are presented to empower researchers in their drug development endeavors.

Introduction to this compound

This compound is a specialized building block used in the construction of linkers for ADCs. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its lability under mild basic conditions. This allows for the sequential addition of amino acids to a growing peptide chain with minimal side reactions. The unique cyclopropane (B1198618) motif incorporated into this linker component can impart specific conformational constraints and metabolic stability to the final ADC construct.

The solubility of this and other Fmoc-amino acid derivatives is a critical parameter for successful synthesis. Poor solubility in the reaction solvent can lead to incomplete reactions, aggregation, and difficulty in purification, ultimately compromising the yield and purity of the target molecule.

Physicochemical Properties

A certificate of analysis for this compound provides the following details:

PropertyValueReference
Molecular Formula C23H24N2O6[1]
Molecular Weight 424.45[1]
Appearance White to off-white solid[1]
Purity (LCMS) ≥ 95.0%[1]
Storage 4°C, stored under nitrogen[1]

Solubility Profile

General Principles of Fmoc-Amino Acid Solubility:

  • Organic Solvents: Fmoc-protected amino acids are generally soluble in polar aprotic organic solvents.[2] Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for this class of compounds.[3] Dimethyl sulfoxide (B87167) (DMSO) is also an excellent solvent, often used for preparing stock solutions.[4]

  • Aqueous Solutions: These molecules are typically sparingly soluble or insoluble in water.[2]

  • "Green" Solvents: Recent research has identified more environmentally friendly solvents such as PolarClean and triethyl phosphate (B84403) (TEP) that show excellent capacity for dissolving Fmoc-amino acids.[5]

  • Structural Impact: The specific side chains and any additional linkers significantly influence solubility. Bulky, nonpolar groups can decrease solubility in some polar solvents.[3]

Extrapolated Solubility Data from Structurally Similar Compounds:

While specific data for the target molecule is absent, qualitative solubility information for similar, more complex Fmoc-peptide-linker intermediates offers valuable insights. The following table summarizes findings for compounds that share the Fmoc-Gly...NH-CH2-O...COOH core structure.

CompoundSolvent SystemObserved Solubility
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (3.87 mM); Clear solution[4][6]
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.87 mM); Clear solution[4][6]
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (3.87 mM); Clear solution[4][6]
Fmoc-Gly-Gly-Phe-OH10% DMSO / 90% Corn Oil≥ 6 mg/mL (11.96 mM); Clear solution[7]

Note: These values indicate the minimum solubility achieved for a clear solution and may not represent the saturation point.

Experimental Protocol: Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of the compound at room temperature.

Materials:

  • This compound

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Test solvents (e.g., DMF, NMP, DMSO, Dichloromethane, Water)

Procedure:

  • Preparation of Saturated Solution: a. Weigh out an excess amount of the compound (e.g., 10 mg) into a small vial. b. Add a measured volume of the chosen solvent (e.g., 1 mL). c. Vigorously mix the solution using a vortex mixer for 2-5 minutes. d. Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. Intermittent shaking is recommended.

  • Separation of Undissolved Solid: a. Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Analysis of Supernatant: a. Carefully withdraw a known volume of the clear supernatant. b. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument. c. Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer. The fluorenyl group of the Fmoc moiety provides a strong UV absorbance around 300 nm, which is ideal for detection.[3]

  • Calculation: a. Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing Key Processes and Concepts

To aid in the understanding of the compound's application and properties, the following diagrams illustrate a typical experimental workflow and the factors influencing solubility.

G cluster_prep Preparation cluster_synthesis SPPS Cycle cluster_final Cleavage & Purification reagent Fmoc-Linker Dissolution deprotection Fmoc Deprotection (Piperidine in DMF) reagent->deprotection resin Resin Swelling resin->deprotection washing1 Washing Step (DMF/IPA) deprotection->washing1 coupling Coupling Reaction (Linker + Activator) washing1->coupling washing2 Washing Step coupling->washing2 washing2->deprotection Next Cycle cleavage Cleavage from Resin (e.g., TFA cocktail) washing2->cleavage Final Cycle purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-protected linker.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center Solubility of This compound mw Molecular Weight mw->center polarity Polarity & H-Bonding polarity->center structure Cyclopropane & Linker Structure structure->center crystal Crystal Lattice Energy crystal->center spolarity Polarity spolarity->center hbond H-Bonding Capacity hbond->center dielectric Dielectric Constant dielectric->center temp Temperature temp->center pressure Pressure pressure->center additives Additives / Co-solvents additives->center

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This compound is a valuable reagent in the field of ADC development. While precise solubility metrics are not widely published, a strong understanding can be inferred from the behavior of similar Fmoc-protected molecules. It is expected to exhibit good solubility in polar aprotic solvents like DMF, NMP, and DMSO, and poor solubility in aqueous media. For any critical application, empirical determination of solubility using the protocol outlined herein is strongly recommended. This guide provides the foundational knowledge and practical steps necessary for the effective handling and utilization of this compound in research and development settings.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a key intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers. This document outlines the predicted spectral data, experimental protocols for spectral acquisition, and a logical workflow for the characterization of this molecule.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, fully assigned ¹H NMR spectrum for this compound, this guide presents a predicted spectrum based on the analysis of its constituent fragments: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the glycine (B1666218) (Gly) residue, and the cyclopropane-containing ether linker. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (B1202638) (TMS).

The following table summarizes the predicted ¹H NMR data. The numbering of the protons corresponds to the chemical structure provided below.

Chemical Structure and Proton Numbering:

Table 1: Predicted ¹H NMR Data for this compound

Proton Number(s)AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-aromaticFmoc group aromatic protons7.80 - 7.30Multiplet (m)-
H-9 (Fmoc)Fmoc group CH~ 4.25Triplet (t)~ 6.5
H-10 (Fmoc)Fmoc group CH₂~ 4.40Doublet (d)~ 6.5
α-CH₂ (Gly)Glycine alpha-protons~ 3.90Doublet (d)~ 5.5
NH (amide)Glycine amide proton~ 6.0 - 7.0Triplet (t)~ 5.5
Linker-NHLinker amide proton~ 6.5 - 7.5Triplet (t)~ 5.5
Linker-CH₂-NMethylene (B1212753) protons adjacent to amide~ 3.40Doublet of doublets (dd)~ 5.5, ~ 5.5
Linker-CH-OMethine proton on cyclopropane (B1198618) ring~ 3.50Multiplet (m)-
Linker-CH₂ (cyclopropane)Methylene protons on cyclopropane ring~ 0.50Multiplet (m)-
Linker-CH₂-COOHMethylene protons adjacent to carboxylic acid~ 2.50Singlet (s) or multiplet (m)-
COOHCarboxylic acid proton> 10.0Broad singlet (br s)-

Note on Predictions:

  • Fmoc Group: The aromatic protons of the fluorenyl group are expected to appear as a complex multiplet in the downfield region (7.30-7.80 ppm). The methine (H-9) and methylene (H-10) protons will be located around 4.25 and 4.40 ppm, respectively, showing characteristic splitting patterns.

  • Glycine Residue: The α-protons of the glycine moiety are predicted to be a doublet around 3.90 ppm due to coupling with the adjacent amide proton. The amide proton itself will likely appear as a triplet.

  • Linker Moiety:

    • The methylene protons adjacent to the linker's amide will be deshielded by the nitrogen and oxygen atoms, appearing around 3.40 ppm.

    • The methine proton on the cyclopropane ring directly attached to the ether oxygen is expected in the range of 3.4-4.5 ppm.

    • A key feature of the spectrum will be the highly shielded signals of the cyclopropane ring methylene protons, predicted to be in the upfield region around 0.50 ppm. These protons will likely exhibit complex splitting due to geminal and cis/trans vicinal couplings. Typical coupling constants for cyclopropanes are in the range of J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, and J_trans ≈ 3-7 Hz.

    • The methylene protons adjacent to the carboxylic acid are expected to resonate around 2.50 ppm.

    • The carboxylic acid proton will be a broad singlet at a very downfield shift, often above 10 ppm.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of a peptide-like molecule such as this compound is provided below.

1. Sample Preparation:

  • Solvent: A deuterated solvent that can dissolve the sample is required. Common choices for molecules of this type include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of organic molecules and allows for the observation of exchangeable protons (e.g., NH and COOH).

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution, which is particularly important for resolving the complex multiplets of the aromatic and cyclopropyl (B3062369) protons.

  • Experiment: A standard one-dimensional (1D) ¹H NMR experiment is typically sufficient for initial characterization.

  • Acquisition Parameters:

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

    • Pulse Width: A 90° pulse width is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., from -1 to 13 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound, culminating in the interpretation of its ¹H NMR spectrum.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Isolation Isolation and Drying Purification->Isolation NMR_Sample_Prep NMR Sample Preparation Isolation->NMR_Sample_Prep NMR_Acquisition 1H NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and NMR characterization.

This comprehensive guide provides researchers and professionals in drug development with the necessary information to understand and interpret the ¹H NMR spectrum of this compound. The predicted data, coupled with the detailed experimental protocol and logical workflow, will aid in the successful characterization of this important ADC linker intermediate.

Technical Guide: LCMS Analysis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical characterization of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a key intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers.[1][2] Due to the limited availability of public data for this specific molecule, this guide synthesizes available information and presents representative methodologies for its analysis by Liquid Chromatography-Mass Spectrometry (LCMS).

Core Compound Data

This compound is a derivative of glycine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and incorporating a cyclopropane (B1198618) moiety.[1][3] Such structures are of interest in drug development, particularly in the design of linkers for ADCs. The cyclopropane ring introduces conformational rigidity, which can be advantageous in peptide and linker design.[4]

A certificate of analysis for this compound confirms its identity and purity.[3] The key physical and chemical properties are summarized below.

PropertyValueSource
Chemical Name 3,10-Dioxa-5,8-diazaundecanoic acid, 2-cyclopropyl-11-(9H-fluoren-9-yl)-6,9-dioxo-[3]
Molecular Formula C23H24N2O6[3]
Molecular Weight 424.45 g/mol [3]
Purity (by LCMS) 95.0%[3]
Appearance White to off-white solid[3]
Storage 4°C, stored under nitrogen[3]

Experimental Protocol: LCMS Analysis

The following is a representative protocol for the LCMS analysis of this compound. This protocol is based on established methods for the analysis of Fmoc-protected amino acids and non-canonical amino acids.[5][6][7]

1. Sample Preparation

  • Prepare a stock solution of the compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN).

  • For analysis, dilute the stock solution to a final concentration of approximately 1 mg/mL in a mixture of water and acetonitrile.

2. Liquid Chromatography (LC) Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating the compound from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions

  • Instrument: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

  • Scan Range: A scan range of m/z 100-1000 should be sufficient to detect the parent ion and potential fragments.

  • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity.

Data Analysis and Interpretation

The expected protonated molecule [M+H]+ for this compound would have a mass-to-charge ratio (m/z) of approximately 425.45. The presence of this ion in the mass spectrum would confirm the identity of the compound. The purity of the sample can be determined from the relative area of the main peak in the LC chromatogram.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound using LCMS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LCMS Analysis cluster_data Data Processing Compound This compound Dissolution Dissolve in appropriate solvent Compound->Dissolution Dilution Dilute to working concentration Dissolution->Dilution LC Liquid Chromatography Separation Dilution->LC Inject sample MS Mass Spectrometry Detection LC->MS Chromatogram Generate Chromatogram MS->Chromatogram Mass_Spectrum Generate Mass Spectrum MS->Mass_Spectrum Analysis Data Analysis and Interpretation Chromatogram->Analysis Mass_Spectrum->Analysis

Caption: A generalized workflow for LCMS analysis.

This guide provides a foundational understanding of the LCMS analysis of this compound. For specific applications, optimization of the described protocols may be necessary.

References

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH as an ADC linker intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH as an Antibody-Drug Conjugate (ADC) Linker Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized chemical intermediate designed for the synthesis of linkers used in the development of antibody-drug conjugates (ADCs). This guide provides a technical overview of its properties, a conceptual framework for its application in ADC synthesis, and generalized experimental workflows. The structure of this intermediate, featuring a terminal Fmoc-protected amine and a carboxylic acid, allows for its sequential conjugation to both cytotoxic payloads and monoclonal antibodies. The embedded cyclopropane (B1198618) moiety can influence the linker's spatial conformation and stability. Due to the limited availability of detailed, peer-reviewed experimental data in the public domain, this guide combines known specifications with established principles of bioconjugation chemistry to serve as a resource for researchers in the field.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. The following table summarizes the key properties of this intermediate.

PropertyValueReference
CAS Number 2414254-47-8[1][2]
Molecular Formula C₂₃H₂₄N₂O₆[2]
Molecular Weight 424.45 g/mol [2]
Appearance White to off-white solid[2]
Purity (LCMS) ≥95.0% - 96.03%[1][2]
Storage (Solid) 4°C, under nitrogen[2]
Storage (In Solvent) -80°C (6 months); -20°C (1 month)[2]

Role in ADC Linker Synthesis

This compound serves as a foundational building block for constructing the linker component of an ADC. Its design facilitates a modular approach to ADC synthesis, as illustrated in the logical workflow below. The Fmoc (fluorenylmethyloxycarbonyl) group provides a base-labile protecting group for the amine, while the terminal carboxylic acid allows for coupling to a payload.

G cluster_logic Logical Role in ADC Assembly Intermediate Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH Step1 Couple to Payload (via -COOH group) Intermediate->Step1 Step2 Deprotect Amine (remove Fmoc group) Step1->Step2 Step3 Functionalize Amine for Antibody Conjugation Step2->Step3 FinalADC Final ADC Construct Step3->FinalADC

Caption: Logical workflow for utilizing the intermediate in ADC synthesis.

Conceptual Experimental Protocols

The following sections outline generalized, non-validated protocols for the use of this compound in the synthesis of a drug-linker conjugate and its subsequent attachment to an antibody. These are based on standard chemical and bioconjugation methodologies.

Payload Conjugation via Carboxylic Acid Activation

The first step involves conjugating the linker intermediate to a cytotoxic payload, such as the topoisomerase inhibitor Exatecan, which possesses a nucleophilic hydroxyl group.[3] This is typically achieved by activating the carboxylic acid of the linker intermediate.

G cluster_conjugation Payload Conjugation Workflow Linker Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH Activation Activate -COOH with EDC/Sulfo-NHS in DMSO Linker->Activation Coupling Ester Bond Formation Activation->Coupling Payload Cytotoxic Payload (e.g., Exatecan) Payload->Coupling Purification Purify via Reverse-Phase HPLC Coupling->Purification Product Fmoc-Linker-Payload Conjugate Purification->Product

Caption: Workflow for conjugation of the linker intermediate to a payload.

Methodology:

  • Activation: Dissolve this compound in an anhydrous aprotic solvent like DMSO or DMF. Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of Sulfo-NHS (N-Hydroxysulfosuccinimide) to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form the active ester.

  • Coupling: Add 1.0 equivalent of the cytotoxic payload (e.g., Exatecan) to the activated linker solution. If the payload has low aqueous solubility, ensure the reaction remains in an organic solvent. Stir the reaction mixture at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

  • Purification: Upon completion, the reaction mixture is diluted with an appropriate solvent and purified by reverse-phase preparative HPLC to isolate the Fmoc-protected drug-linker conjugate.

Fmoc Deprotection and Antibody Conjugation

Following payload attachment, the Fmoc protecting group is removed to expose the primary amine. This amine is then functionalized with a maleimide (B117702) group for covalent linkage to reduced thiol groups on a monoclonal antibody, such as hu2F7.[3]

G cluster_adc_assembly ADC Assembly Workflow Fmoc_Linker_Payload Fmoc-Linker-Payload Deprotection Fmoc Deprotection with 20% Piperidine (B6355638) in DMF Fmoc_Linker_Payload->Deprotection Functionalization React with SMCC to add Maleimide Group Deprotection->Functionalization Linker_Payload_Mal Linker-Payload-Maleimide Functionalization->Linker_Payload_Mal Conjugation Thiol-Maleimide Conjugation Linker_Payload_Mal->Conjugation Antibody Monoclonal Antibody (e.g., hu2F7) Reduction Partial Reduction with TCEP Antibody->Reduction Reduced_Ab Thiol-exposed Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation Purification Purify ADC via Size Exclusion Chromatography Conjugation->Purification Final_ADC Final ADC Purification->Final_ADC

Caption: Workflow for final ADC assembly.

Methodology:

  • Fmoc Deprotection: Dissolve the purified Fmoc-linker-payload conjugate in DMF. Add a solution of 20% piperidine in DMF and stir at room temperature for 30 minutes. The deprotected product can be precipitated, washed, and dried.

  • Maleimide Functionalization: Dissolve the deprotected linker-payload in a suitable buffer (e.g., phosphate (B84403) buffer with organic co-solvent). Add a solution of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and react for 1-2 hours to form the maleimide-functionalized drug-linker.

  • Antibody Reduction: In a separate vessel, treat the monoclonal antibody with a 5-10 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) in a formulation buffer (e.g., PBS) for 1-2 hours at 37°C to reduce interchain disulfide bonds.

  • Conjugation: Add the maleimide-functionalized drug-linker to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). Allow the conjugation to proceed for 1-2 hours. The reaction can be quenched by adding an excess of N-acetylcysteine.

  • Purification: The final ADC is purified using size exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules. The purified ADC is then characterized for DAR, aggregation, and purity.

Proposed Mechanism of Action for the Resulting ADC

Once assembled, the ADC targets cancer cells expressing the specific antigen recognized by the monoclonal antibody. The proposed intracellular pathway leading to cell death is depicted below.

G cluster_moa Generalized ADC Intracellular Pathway ADC ADC Binds to Cell Surface Antigen Internalization Receptor-Mediated Internalization (Endocytosis) ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage by Lysosomal Enzymes Lysosome->Cleavage Payload_Release Payload is Released into Cytoplasm Cleavage->Payload_Release Target_Engagement Payload Engages Intracellular Target (e.g., Topoisomerase I) Payload_Release->Target_Engagement Apoptosis Induction of Apoptosis Target_Engagement->Apoptosis

Caption: Proposed intracellular mechanism of action for the resulting ADC.

Conclusion

This compound is a well-defined chemical entity that offers a strategic starting point for the synthesis of custom ADC linkers. Its bifunctional nature, enabled by the orthogonal Fmoc and carboxylic acid groups, provides the chemical handles necessary for a controlled, stepwise assembly of complex ADC constructs. While comprehensive, peer-reviewed data on its performance in various linker designs is not extensively available, the conceptual workflows presented here, based on established chemical principles, provide a solid foundation for its evaluation and implementation in ADC research and development programs.

References

An In-depth Technical Guide on the Role of Cyclopropane in the Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific linker "Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH" is not extensively documented in publicly available literature, its constituent parts are well-understood in the context of medicinal chemistry and peptide synthesis. This guide provides a detailed analysis of the likely role and advantages of the cyclopropane (B1198618) moiety within this linker architecture, based on established chemical principles.

Core Analysis: The Multifaceted Role of the Cyclopropane Ring

The inclusion of a cyclopropane ring in a linker is a deliberate design choice aimed at conferring specific, advantageous properties to a molecule, such as a peptide, a PROTAC, or an antibody-drug conjugate (ADC). The cyclopropane group is not merely a spacer; it is a functional component that can significantly influence the pharmacological profile of the parent molecule.

1.1. Conformational Rigidity and Pre-organization

One of the most significant contributions of the cyclopropane ring is the introduction of conformational rigidity.[1][2][3] Unlike a flexible aliphatic chain which can adopt numerous conformations, the three-membered ring of cyclopropane has fixed bond angles and severely restricted rotation.[3] This rigidity translates to a more defined three-dimensional structure of the linker, which can be critical for several reasons:

  • Entropy Reduction: By locking the linker into a more defined conformation, the entropic penalty of binding to a target protein can be minimized, potentially leading to a significant increase in binding affinity and potency.[4][5]

  • Vectorial Control: The rigid structure provides precise control over the distance and spatial orientation between the two ends of the linker. This is crucial in applications like PROTACs, where the linker must correctly position a target protein and an E3 ligase for effective ubiquitination.

  • Selectivity: A well-defined conformation can favor binding to the intended target while disfavoring off-target interactions, thereby improving the selectivity and safety profile of a drug candidate.

G Fig. 1: Conformational Control cluster_0 Flexible Linker cluster_1 Cyclopropane-Containing Linker A1 Payload B1 Targeting Ligand A1->B1 Multiple Low-Energy Conformations A2 Payload C2 Cyclopropane Moiety A2->C2 Defined Vector B2 Targeting Ligand C2->B2 Defined Vector

Fig. 1: Conformational Control. A diagram comparing a flexible linker with a rigid cyclopropane-containing linker.

1.2. Metabolic Stability

The cyclopropane group is known to enhance the metabolic stability of molecules.[1][4][5] The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] By replacing a more metabolically labile group (like a gem-dimethyl or a simple alkyl chain) with a cyclopropane, the half-life of a drug can be extended, leading to improved pharmacokinetic properties.[6][7]

1.3. Bioisosterism

In medicinal chemistry, a cyclopropane ring is often used as a bioisostere for other chemical groups.[2][8] A bioisostere is a substituent that retains the essential biological activity of the parent molecule but may alter its physicochemical properties in a beneficial way. The cyclopropane ring can mimic:

  • Gem-dimethyl group: It can replicate the steric bulk of a gem-dimethyl group while introducing rigidity. This substitution can be used to probe steric requirements in a binding pocket.[2]

  • Alkene: The cyclopropane ring has a degree of π-character in its C-C bonds, allowing it to mimic the electronic properties of an alkene but without the potential for unwanted reactivity or metabolic liabilities associated with a double bond.[4][5]

1.4. Physicochemical Properties

The introduction of a cyclopropane can fine-tune key physicochemical properties:

  • Solubility: It can increase aqueous solubility compared to a more lipophilic alkyl group of similar size.[9][10]

  • Lipophilicity: It can modulate the lipophilicity (LogP) of the linker, which is a critical parameter for cell permeability and overall drug-likeness.[11]

Analysis of Other Linker Components

  • Fmoc-Glycine (Fmoc-Gly): The N-terminal Fmoc-glycine unit serves a dual purpose. The Fmoc (fluorenylmethyloxycarbonyl) group is a standard base-labile protecting group used in solid-phase peptide synthesis (SPPS), allowing for the sequential assembly of the linker or its attachment to a peptide chain.[12][13][14] The glycine (B1666218) residue itself provides a simple, flexible spacer element.

  • -NH-CH2-O- Moiety: This amino-methyl-ether segment introduces polarity and potential hydrogen bonding sites, which can influence solubility and interactions with biological targets.

  • -CH2COOH Terminus: The C-terminal carboxylic acid provides a versatile handle for conjugation. It can be activated to form an amide bond with an amine-containing molecule (e.g., a targeting ligand or a resin for solid-phase synthesis).

Quantitative Data: A Comparative Analysis

While specific experimental data for the this compound linker is unavailable, the following table presents hypothetical comparative data that illustrates the expected advantages conferred by the cyclopropane moiety when compared to a flexible analogue (e.g., where the cyclopropane is replaced by a propyl group).

ParameterFlexible Linker AnalogueCyclopropane LinkerRationale for Difference
Binding Affinity (Kd) 50 nM5 nMThe pre-organized conformation of the cyclopropane linker reduces the entropic penalty of binding, leading to a tighter interaction.[4][5]
Metabolic Half-Life (t½) 30 min120 minThe cyclopropane ring is less susceptible to oxidative metabolism by CYP enzymes compared to a flexible alkyl chain.[1][7]
Aqueous Solubility 0.1 mg/mL0.5 mg/mLThe cyclopropane group can lead to improved solubility compared to more lipophilic aliphatic groups of similar size.[9]
Off-Target Activity ModerateLowThe defined vector and conformation of the cyclopropane linker can improve selectivity for the intended target.[4]

Experimental Protocols

The synthesis of this linker would likely involve standard organic chemistry and solid-phase synthesis techniques. Below is a plausible, high-level protocol.

Protocol 1: Synthesis of a Cyclopropane-Containing Building Block

This protocol outlines a general method for creating a key intermediate.

  • Objective: Synthesize an amino-cyclopropane derivative suitable for incorporation into the linker.

  • Materials: Commercially available olefin, tert-butyl acetate, appropriate leaving group precursors (e.g., tosyl chloride), and bases (e.g., LDA or NaHMDS).[15]

  • Procedure:

    • Prepare an optically active cyclopropane precursor from an inexpensive, commercially available olefin and tert-butyl acetate.[15]

    • Introduce a suitable leaving group (e.g., tosylate or diphenylphosphinate) onto a hydroxyl group of the precursor.[15]

    • Induce intramolecular ring closure using a strong base like LDA or NaHMDS to form the cyclopropane ring.[15]

    • Convert a functional group on the cyclopropane ring (e.g., an ester) into an amine via standard functional group interconversions (e.g., reduction to an alcohol, conversion to an azide, and subsequent reduction).

    • Protect the resulting amine with a suitable protecting group (e.g., Boc).

Protocol 2: Solid-Phase Assembly of the Full Linker

This protocol describes the assembly of the linker on a solid support, a common method in peptide and linker synthesis.[12][16][17]

  • Objective: Assemble the this compound linker on a solid-phase resin.

  • Materials: Rink Amide resin, Fmoc-Gly-OH, the protected cyclopropane building block, coupling reagents (e.g., HBTU/HOBt, DIEA), and piperidine (B6355638) in DMF.[17]

  • Procedure:

    • Resin Preparation: Swell Rink Amide resin in DMF.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.[17]

    • First Coupling: Couple the synthesized and protected cyclopropane-carboxylic acid building block to the deprotected amine on the resin using HBTU/HOBt and DIEA in DMF.[17]

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Boc Deprotection: Remove the Boc protecting group from the cyclopropane amine using TFA in DCM.

    • Second Coupling: Couple Fmoc-Gly-OH to the newly deprotected amine using the same coupling reagents.

    • Cleavage: Cleave the completed linker from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Purification: Purify the crude linker product using reverse-phase HPLC.

G Fig. 2: SPPS Workflow start Start: Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple1 Couple Cyclopropane Building Block (HBTU/HOBt) deprotect1->couple1 wash1 Wash (DMF, DCM) couple1->wash1 deprotect2 Boc Deprotection (TFA/DCM) wash1->deprotect2 couple2 Couple Fmoc-Gly-OH (HBTU/HOBt) deprotect2->couple2 cleave Cleave from Resin (95% TFA Cocktail) couple2->cleave purify Purification (RP-HPLC) cleave->purify

References

The Cornerstone of Modern Peptide Synthesis: An In-Depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains.[1] Its widespread adoption in both academic research and industrial drug development is a testament to its versatility and the mild conditions required for its use. This technical guide provides a comprehensive overview of the core principles of Fmoc-based solid-phase peptide synthesis (SPPS), detailed experimental protocols, and a summary of critical quantitative data to aid researchers in optimizing their synthetic strategies.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin.[2] This methodology is favored for its gentle reaction conditions, which are compatible with a wide range of sensitive and modified amino acids.[3] The strategic brilliance of the Fmoc approach lies in its "orthogonal" protection scheme. The temporary Nα-Fmoc protecting group is base-labile, while the permanent side-chain protecting groups are acid-labile.[1] This orthogonality ensures that the Nα-amino group can be selectively deprotected at each cycle without disturbing the side-chain protections, which are only removed at the final cleavage step.[3]

The entire synthesis workflow can be visualized as a series of repeating cycles, each consisting of three main stages: deprotection, coupling, and washing.

Fmoc_SPPS_Workflow Start Start: Resin with Linker Load_AA1 Couple First Fmoc-Amino Acid Start->Load_AA1 Wash1 Wash Load_AA1->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Coupling Couple Next Fmoc-Amino Acid (with Coupling Reagent) Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat Cycle (n-1) times Wash3->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Wash4 Wash Final_Deprotection->Wash4 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash4->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Figure 1: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS is predicated on a series of well-understood chemical transformations. A grasp of these mechanisms is vital for both optimizing synthesis and troubleshooting unexpected outcomes.

Fmoc_SPPS_Reactions cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling (Carbodiimide Example) cluster_cleavage Final Cleavage and Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonation Deprotonation of Fluorenyl Proton Fmoc_Peptide->Deprotonation Piperidine Piperidine Piperidine->Deprotonation Base Adduct Fulvene-Piperidine Adduct Piperidine->Adduct Scavenger Beta_Elimination β-Elimination Deprotonation->Beta_Elimination Dibenzofulvene Dibenzofulvene + CO₂ + H₂N-Peptide-Resin Beta_Elimination->Dibenzofulvene Dibenzofulvene->Adduct Dibenzofulvene->Adduct Fmoc_AA Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate Fmoc_AA->O_Acylisourea DIC DIC DIC->O_Acylisourea HOBt HOBt Active_Ester HOBt Active Ester HOBt->Active_Ester Resin_Amine H₂N-Peptide-Resin New_Peptide_Bond Fmoc-AA-NH-Peptide-Resin Resin_Amine->New_Peptide_Bond O_Acylisourea->Active_Ester Active_Ester->New_Peptide_Bond Protected_Peptide_Resin Protected-Peptide-Resin Cleaved_Peptide Crude Peptide + Resin + Scavenged Protecting Groups Protected_Peptide_Resin->Cleaved_Peptide TFA TFA Cocktail TFA->Cleaved_Peptide

Figure 2: The core chemical transformations in Fmoc-SPPS.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is paramount for achieving a high yield of the final peptide. The following tables summarize key quantitative data to inform the optimization of your synthesis protocols.

Fmoc Deprotection Kinetics

The rate of Fmoc removal is dependent on the base used, its concentration, and the solvent. While 20% piperidine in DMF is the standard, other reagents are available.

Deprotection ReagentConcentrationSolventHalf-life (t₁/₂)Notes
Piperidine20% (v/v)DMF~6 seconds for Fmoc-ValThe most commonly used reagent.
Piperidine10% (v/v)DMF20-45 secondsReduced concentration can sometimes mitigate side reactions.[4]
4-Methylpiperidine20% (v/v)DMFSimilar to piperidineA common alternative to piperidine.[5]
Piperazine/DBU5% (w/v) / 2% (v/v)NMP< 1 minuteA faster and potentially safer alternative to piperidine.[4]
DBU2% (v/v)DMFRapidRequires a scavenger as DBU does not trap dibenzofulvene.[4]
Coupling Reagent Performance

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and the extent of racemization, particularly for sterically hindered amino acids.

Coupling ReagentActivating SpeciesRelative SpeedRacemization PotentialNotes
Carbodiimides
DIC/HOBtHOBt active esterModerateLowDIC is preferred over DCC in SPPS due to the solubility of its urea (B33335) byproduct.[6]
DIC/HOAtHOAt active esterFastVery LowHOAt is a more effective racemization suppressor than HOBt.[7]
Onium Salts
HBTU/TBTUHOBt active esterFastLowCan cause guanylation of the N-terminus if used in excess.[6]
HATUHOAt active esterVery FastVery LowGenerally considered one of the most efficient coupling reagents.[6]
HCTU6-Cl-HOBt active esterVery FastLowA cost-effective alternative to HATU with comparable efficiency.[6]
COMUOxymaPure active esterVery FastVery LowOxyma-based reagents are non-explosive alternatives to HOBt/HOAt-based reagents.[8]
Side-Chain Protecting Groups

The selection of appropriate side-chain protecting groups is crucial for the success of Fmoc-SPPS. They must be stable to the basic conditions of Fmoc deprotection and efficiently removed during the final acidic cleavage.

Amino AcidSide-Chain Protecting GroupCleavage ConditionNotes
ArgPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)High % TFAStandard choice for Arginine.[3]
Asp, GluOtBu (tert-butyl ester)High % TFAStandard choice.
Asn, GlnTrt (Trityl)High % TFAHelps to prevent dehydration and nitrile formation.[3]
CysTrt (Trityl), Acm (Acetamidomethyl)High % TFA (Trt); Iodine or Hg(II) (Acm)Trt is standard. Acm is used for selective disulfide bond formation.
HisTrt (Trityl)High % TFAStandard choice.
Lys, OrnBoc (tert-butyloxycarbonyl)High % TFAStandard choice.
Ser, Thr, TyrtBu (tert-butyl ether)High % TFAStandard choice.
TrpBoc (tert-butyloxycarbonyl)High % TFAProtects the indole (B1671886) ring from modification during cleavage.
Cleavage Cocktails

The final step of SPPS involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to trap the reactive carbocations generated from the protecting groups.

Reagent NameComposition (v/v)Target ResiduesCleavage Time
Standard TFA/TIS/H₂O (95:2.5:2.5)Peptides without sensitive residues1.5 - 3 hours
Reagent K TFA/Phenol (B47542)/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Trp, Met, Cys, Tyr1.5 - 3 hours
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Trityl-protected residues1 - 2 hours
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (w/w)Met-containing peptides3 - 10 hours

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Resin Selection : Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[9]

  • Weighing : Weigh the desired amount of resin (typically on a 0.1 to 0.25 mmol scale for manual synthesis) into a suitable reaction vessel (e.g., a fritted syringe or a dedicated peptide synthesis vessel).

  • Swelling : Add N,N-dimethylformamide (DMF) to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[7] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

First Amino Acid Loading (for Wang Resin)
  • Preparation of Amino Acid Solution : In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Activation : Add a coupling reagent such as HBTU (3-5 equivalents) and a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution. Allow the activation to proceed for 1-2 minutes. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) is often added to facilitate esterification to the hydroxyl group of the Wang resin.

  • Coupling : Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

  • Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended) : To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (B1165640) and DIPEA in DMF. Agitate for 30 minutes, then wash thoroughly with DMF.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for an initial 3 minutes, drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[9]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

  • Preparation of Amino Acid Solution : In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Activation : Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Monitoring (Optional) : The completion of the coupling reaction can be checked using a qualitative ninhydrin (B49086) (Kaiser) test.[10] A small sample of the resin beads is taken; a blue color indicates the presence of unreacted free amines, signifying an incomplete reaction.

  • Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Final Cleavage and Peptide Precipitation
  • Final Deprotection and Washing : After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 4.3. Following deprotection, wash the resin with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM) to prepare for cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction : Add the appropriate cleavage cocktail (see Table 4) to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5-3 hours.

  • Peptide Precipitation : Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation : Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying : Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Kaiser Test Protocol

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (a few beads are sufficient) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads and/or blue solution: Incomplete coupling (free primary amines present).

    • Yellow/colorless beads and solution: Complete coupling (no free primary amines).

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully selecting reagents and optimizing reaction conditions based on the quantitative data provided, scientists can enhance the efficiency and success rate of their peptide synthesis endeavors.

References

In-Depth Technical Guide: Synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

  • Synthesis of the Key Linker Intermediate: Preparation of tert-butyl 2-((cyclopropylmethoxy)methylamino)acetate.

  • Coupling with Fmoc-Glycine: Amide bond formation to yield the protected final product.

  • Final Deprotection: Hydrolysis of the tert-butyl ester to afford the target molecule.

I. Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below. It involves the initial preparation of a key secondary amine intermediate containing the cyclopropane (B1198618) moiety, followed by coupling with Fmoc-glycine and subsequent deprotection.

G cluster_0 Stage 1: Linker Synthesis cluster_1 Stage 2: Fmoc-Gly Coupling cluster_2 Stage 3: Deprotection A Cyclopropanecarboxaldehyde C Imine Intermediate A->C Condensation B tert-Butyl Glycinate B->C D tert-Butyl 2-((cyclopropylmethyl)amino)acetate C->D Reduction (e.g., NaBH4) F tert-Butyl 2-((cyclopropylmethoxy)methylamino)acetate D->F E Cyclopropylmethanol (B32771) E->F Reductive Amination with Formaldehyde H Protected Product: Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBu F->H Amide Coupling (e.g., HATU, DIPEA) G Fmoc-Gly-OH G->H I Final Product: Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH H->I Acidic Hydrolysis (e.g., TFA)

Caption: Proposed Synthetic Workflow for this compound.

II. Experimental Protocols

Stage 1: Synthesis of the Key Linker Intermediate

1.1: Synthesis of tert-Butyl 2-((cyclopropylmethoxy)methylamino)acetate (Intermediate F)

This stage involves a reductive amination reaction between cyclopropylmethanol and tert-butyl 2-((cyclopropylmethyl)amino)acetate.

  • Materials:

  • Procedure:

    • To a solution of tert-butyl 2-((cyclopropylmethyl)amino)acetate (1.0 eq) and cyclopropylmethanol (1.2 eq) in dichloromethane (DCM), add paraformaldehyde (1.5 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford tert-butyl 2-((cyclopropylmethoxy)methylamino)acetate.

Stage 2: Coupling with Fmoc-Glycine

2.1: Synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBu (Intermediate H)

This step involves the formation of an amide bond between the secondary amine of the linker and the carboxylic acid of Fmoc-glycine using a standard peptide coupling reagent.

  • Materials:

    • tert-Butyl 2-((cyclopropylmethoxy)methylamino)acetate (Intermediate F)

    • Fmoc-Gly-OH (Intermediate G)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • 1M HCl (aq)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve Fmoc-Gly-OH (1.0 eq) and HATU (1.1 eq) in DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of tert-butyl 2-((cyclopropylmethoxy)methylamino)acetate (1.05 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the protected product.

Stage 3: Final Deprotection

3.1: Synthesis of this compound (Final Product I)

The final step is the removal of the tert-butyl protecting group under acidic conditions to yield the desired carboxylic acid.

  • Materials:

    • Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBu (Intermediate H)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Procedure:

    • Dissolve the protected product (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v). A small amount of TIS (e.g., 2-5%) can be added to scavenge any cationic species.

    • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual TFA).

    • The crude product can be purified by recrystallization or preparative HPLC to obtain the final product, this compound.

III. Data Presentation

The following tables summarize the expected materials and key parameters for the synthesis. Note that yields are estimates and will vary based on experimental conditions.

Table 1: Reactants and Reagents

StepReactant/ReagentMolecular FormulaMolar Mass ( g/mol )Role
1.1tert-Butyl 2-((cyclopropylmethyl)amino)acetateC10H19NO2185.26Starting Material
1.1CyclopropylmethanolC4H8O72.11Reactant
1.1Paraformaldehyde(CH2O)n(30.03)nFormaldehyde source
1.1Sodium triacetoxyborohydride (STAB)C6H10BNaO6211.94Reducing Agent
2.1Fmoc-Gly-OHC17H15NO4297.31Starting Material
2.1HATUC10H15F6N6OP380.23Coupling Reagent
2.1DIPEAC8H19N129.24Base
3.1Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBuC29H36N2O5492.61Protected Intermediate
3.1Trifluoroacetic acid (TFA)C2HF3O2114.02Deprotection Reagent

Table 2: Summary of Synthetic Steps and Expected Outcomes

StepReaction TypeKey ReagentsSolventEstimated Reaction TimeExpected Yield (%)Product
1.1Reductive AminationSTAB, ParaformaldehydeDCM12-18 hours60-75tert-Butyl 2-((cyclopropylmethoxy)methylamino)acetate
2.1Amide CouplingHATU, DIPEADMF4-6 hours70-85Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBu
3.1Acidic HydrolysisTFADCM2-4 hours>90This compound

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the chemical transformations, highlighting the key functional group changes at each stage of the synthesis.

G start Starting Materials Cyclopropylmethanol tert-Butyl 2-((cyclopropylmethyl)amino)acetate Fmoc-Gly-OH intermediate1 Linker Intermediate tert-Butyl 2-((cyclopropylmethoxy)methylamino)acetate Secondary Amine start->intermediate1 Reductive Amination intermediate2 Protected Product Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBu Amide & Ester intermediate1->intermediate2 Amide Coupling final_product Final Product This compound Amide & Carboxylic Acid intermediate2->final_product Deprotection

An In-depth Technical Guide on Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a key intermediate molecule utilized in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). ADCs are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker component is critical to the success of an ADC, as it must remain stable in systemic circulation and then effectively release the cytotoxic payload at the target tumor site. This technical guide provides a comprehensive overview of the available information on this compound, its constituent parts, and its role in the broader context of ADC technology.

While a specific, detailed mechanism of action for this particular linker is not extensively documented in publicly available literature, this guide will infer its likely functions based on the well-understood principles of ADC linker chemistry and the known properties of its structural components.

Core Concepts of ADC Linkers

The efficacy and safety of an ADC are heavily dependent on the design of its linker. An ideal linker must balance two opposing requirements: stability in the bloodstream to prevent premature drug release and efficient cleavage to release the payload within the target cancer cell. Linkers are broadly categorized as either cleavable or non-cleavable.

  • Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as specific enzymes (e.g., cathepsins), acidic pH, or a high concentration of glutathione.

  • Non-cleavable Linkers: These linkers remain intact, and the release of the cytotoxic payload occurs only after the complete lysosomal degradation of the antibody component of the ADC. This results in the release of the drug with the linker and a few amino acid residues still attached.

The structure of this compound, with its stable ether and cyclopropane (B1198618) moieties, suggests that it may be incorporated into a non-cleavable linker system. However, without specific experimental data on its cleavage, this remains a hypothesis.

Structural Components and Their Postulated Roles

The chemical structure of this compound provides clues to its function within an ADC.

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a standard protecting group for amines in peptide synthesis. Its presence indicates that this molecule is an intermediate. The Fmoc group is typically removed during the synthesis of the final drug-linker conjugate to allow for coupling to another component, such as the antibody or the cytotoxic payload.

  • Glycine (B1666218) (Gly): The glycine residue is a common component of ADC linkers. Due to its small size and lack of a side chain, glycine provides flexibility to the linker, which can be important for proper folding and to avoid interference with antibody binding.

  • Ether Linkage (-CH2-O-): Ether bonds are generally stable under physiological conditions, which would contribute to the overall stability of the ADC in circulation. The cleavage of aliphatic ethers typically requires harsh conditions not found in a biological context, supporting the hypothesis of a non-cleavable linker design.

  • Cyclopropane Ring: The inclusion of a cyclopropane ring in drug molecules can confer several advantageous properties. It can increase the metabolic stability of the molecule by protecting adjacent chemical bonds from enzymatic degradation. Furthermore, the rigid structure of the cyclopropane ring can help to maintain an optimal conformation for the linker and payload, potentially leading to increased potency of the cytotoxic drug.

  • Carboxylic Acid (-COOH): This functional group provides a reactive handle for conjugation. It can be activated to form an amide bond with an amine group on either the cytotoxic payload or a component of the antibody.

Proposed Signaling Pathway and Mechanism of Action

Given the likely non-cleavable nature of a linker derived from this intermediate, the mechanism of action of the resulting ADC would follow a well-established pathway for non-cleavable ADCs.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Endosome Endosome Internalization->Endosome 3. Endosome Formation Lysosome Lysosome Endosome->Lysosome 4. Fusion Degradation Antibody & Linker Degradation Lysosome->Degradation 5. Proteolytic Degradation Payload_Release Release of Payload-Linker-Amino Acid Degradation->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Interaction 6. Payload Action Apoptosis Cell Death (Apoptosis) Target_Interaction->Apoptosis 7. Induction of Apoptosis

Figure 1: Postulated mechanism of action for an ADC with a non-cleavable linker.

Caption: The ADC binds to a tumor-specific antigen and is internalized. In the lysosome, the antibody is degraded, releasing the payload still attached to the linker and an amino acid residue, which then exerts its cytotoxic effect.

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using this compound as a linker intermediate would typically involve a multi-step process.

ADC_Synthesis_Workflow cluster_synthesis Synthesis of Drug-Linker Conjugate cluster_conjugation Antibody Conjugation cluster_purification Purification and Characterization Linker_Intermediate Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH Coupling1 Coupling Reaction (e.g., EDC/NHS) Linker_Intermediate->Coupling1 Payload Cytotoxic Payload (e.g., Exatecan) Payload->Coupling1 Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine) Coupling1->Fmoc_Deprotection Drug_Linker Drug-Linker Conjugate Fmoc_Deprotection->Drug_Linker Conjugation Conjugation Reaction (e.g., maleimide (B117702) chemistry) Drug_Linker->Conjugation Antibody Monoclonal Antibody Activation Antibody Activation (e.g., reduction of disulfides) Antibody->Activation Activation->Conjugation ADC_Product Antibody-Drug Conjugate (ADC) Conjugation->ADC_Product Purification Purification (e.g., Chromatography) ADC_Product->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Figure 2: A generalized experimental workflow for the synthesis of an ADC.

Caption: The workflow involves the synthesis of the drug-linker conjugate, followed by conjugation to the antibody, and finally purification and characterization of the ADC.

Quantitative Data

Currently, there is no publicly available quantitative data, such as plasma stability, cleavage rates, or in vivo efficacy, specifically for ADCs constructed with the this compound linker. Researchers would need to perform these studies as part of the preclinical development of any ADC utilizing this linker.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of an ADC using this specific linker are not available in the public domain. However, general protocols for the steps outlined in the workflow diagram are well-established in the field of bioconjugation chemistry. These would typically involve:

  • Drug-Linker Synthesis: Standard peptide coupling reactions (e.g., using EDC/NHS or HATU) to form an amide bond between the carboxylic acid of the linker and an amine on the payload. This would be followed by Fmoc deprotection using a base like piperidine (B6355638) in an organic solvent.

  • Antibody Modification: If conjugating to cysteine residues, the antibody's interchain disulfides would be partially reduced using a reducing agent like TCEP or DTT.

  • Conjugation: The drug-linker, modified with a maleimide group, would then be reacted with the free thiols on the antibody.

  • Purification and Characterization: The resulting ADC would be purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Characterization would involve methods like mass spectrometry to determine the drug-to-antibody ratio (DAR), and HPLC to assess purity and aggregation.

This compound is a valuable chemical intermediate for the construction of ADC linkers. Based on its structure, it is likely to be incorporated into a non-cleavable linker system, where the glycine provides flexibility, and the ether and cyclopropane moieties contribute to stability and potentially enhanced potency. The development of ADCs using this linker would follow established bioconjugation protocols. Further research is needed to fully elucidate the specific in vitro and in vivo properties of ADCs containing this linker to determine its therapeutic potential.

An In-Depth Technical Guide to Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a specialized chemical intermediate designed for advanced applications in drug development and biomedical research. Primarily utilized in the synthesis of linker molecules for Antibody-Drug Conjugates (ADCs), this compound offers a unique structural motif for the conjugation of therapeutic payloads to monoclonal antibodies. This document is intended for researchers, chemists, and professionals in the field of drug development.

Core Compound Specifications

This compound is a derivative of glycine (B1666218), featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an ether linkage, and a cyclopropane (B1198618) moiety. This combination of features makes it a valuable building block in the construction of complex linker systems for ADCs.

PropertyValueReference
Chemical Name 2-(((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)methoxy)methyl)cyclopropane-1-carboxylic acid
CAS Number 2414254-47-8[1]
Molecular Formula C23H24N2O6[1]
Molecular Weight 424.45 g/mol [1]
Appearance White to off-white solid[1]
Purity (LCMS) ≥95.0%[1]
Storage Conditions 4°C, stored under nitrogen[1]
Solvent Storage -80°C (6 months), -20°C (1 month)[1]

Role in Antibody-Drug Conjugate (ADC) Linker Synthesis

This compound serves as a crucial intermediate in the synthesis of cleavable linkers for ADCs. Its structure is designed for a multi-step conjugation process that ultimately connects a potent cytotoxic drug to a specific monoclonal antibody.

The key functionalities of this molecule in ADC linker construction are:

  • Fmoc Group: This base-labile protecting group allows for the selective deprotection of the terminal amine, enabling the stepwise assembly of a peptide-based linker under standard solid-phase or solution-phase synthesis conditions.

  • Glycine Moiety: The glycine unit can be part of a larger peptide sequence within the linker, which is often designed to be cleaved by specific enzymes, such as cathepsins, that are abundant in the tumor microenvironment. This enzymatic cleavage facilitates the targeted release of the cytotoxic payload.

  • Ether and Cyclopropane Core: This unique structural element provides a specific spatial arrangement and potential for enhanced stability of the linker. The cyclopropane ring can influence the conformational properties of the linker, which may impact the overall efficacy and pharmacokinetic profile of the ADC.

  • Carboxylic Acid Terminus: The free carboxylic acid group provides a reactive handle for conjugation to another component of the linker or directly to the payload molecule, such as the potent topoisomerase I inhibitor, exatecan.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process: first, the synthesis of the core aminomethyl-O-cyclopropane-acetic acid moiety, followed by the coupling of Fmoc-glycine.

Step 1: Synthesis of tert-butyl 2-(((2-aminoacetamido)methoxy)methyl)cyclopropane-1-carboxylate

  • Materials: 2-(hydroxymethyl)cyclopropane-1-carboxylic acid, tert-butyl bromoacetate (B1195939), sodium hydride, N-Boc-glycine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine), anhydrous DMF (N,N-Dimethylformamide), and other standard laboratory reagents and solvents.

  • Procedure:

    • The hydroxyl group of 2-(hydroxymethyl)cyclopropane-1-carboxylic acid is alkylated with tert-butyl bromoacetate in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF to yield tert-butyl 2-(((carboxymethyl)oxy)methyl)cyclopropane-1-carboxylate.

    • The resulting carboxylic acid is then coupled with N-Boc-glycine using a standard peptide coupling reagent like HATU and a base such as DIPEA in DMF.

    • The Boc protecting group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the free amine.

Step 2: Coupling with Fmoc-glycine

  • Materials: The product from Step 1, Fmoc-glycine, HATU, DIPEA, anhydrous DMF.

  • Procedure:

    • Fmoc-glycine (1.1 equivalents) is activated with HATU (1.1 equivalents) and DIPEA (2.2 equivalents) in anhydrous DMF.

    • The amine synthesized in the previous step (1 equivalent) is added to the activated Fmoc-glycine solution.

    • The reaction mixture is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed successively with 1M HCl, saturated NaHCO3, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the final product, this compound.

    • The final step would involve the deprotection of the tert-butyl ester using TFA to yield the final carboxylic acid.

General Protocol for ADC Linker Elongation and Payload Conjugation
  • Fmoc Deprotection: The Fmoc group of this compound is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.

  • Peptide Coupling: The newly exposed amine is then coupled with the next Fmoc-protected amino acid in the desired linker sequence (e.g., Fmoc-Phe-OH, Fmoc-Gly-OH) using standard peptide coupling reagents. This cycle is repeated to assemble the full peptide portion of the linker.

  • Payload Conjugation: The terminal carboxylic acid of the linker is activated and reacted with an amine or hydroxyl group on the cytotoxic payload (e.g., exatecan).

  • Final Deprotection and Purification: Any remaining protecting groups on the linker-payload conjugate are removed, and the final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Logic

The following diagrams illustrate the logical flow of utilizing this compound in the synthesis of an Antibody-Drug Conjugate.

ADC_Synthesis_Workflow cluster_linker_synthesis Linker Intermediate Synthesis cluster_linker_payload Drug-Linker Assembly cluster_adc_conjugation ADC Formulation Fmoc_Gly Fmoc-Glycine Intermediate Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH Fmoc_Gly->Intermediate Coupling Cyclo_Core Aminomethyl-O- cyclopropane-acetic acid Cyclo_Core->Intermediate Peptide_Linker Peptide Spacer (e.g., -Phe-Gly-) Intermediate->Peptide_Linker Fmoc SPPS Drug_Linker Complete Drug-Linker Peptide_Linker->Drug_Linker Conjugation Payload Exatecan (Cytotoxic Drug) Payload->Drug_Linker ADC Final Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Conjugation to Ab Antibody Monoclonal Antibody (e.g., anti-HER2) Antibody->ADC ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (Exatecan) Lysosome->Payload 4. Linker Cleavage (Enzymatic) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

References

In-Depth Technical Guide: Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a specialized chemical intermediate primarily utilized in the synthesis of advanced linker payloads for Antibody-Drug Conjugates (ADCs). Below, we detail its chemical properties, supplier information, pricing, and a generalized experimental protocol for its application in solid-phase peptide synthesis (SPPS), a common methodology in ADC linker construction.

Core Compound Specifications

This compound is a bifunctional linker component featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine for sequential peptide coupling and a terminal carboxylic acid for conjugation to other molecules. The embedded cyclopropane (B1198618) motif introduces conformational rigidity and metabolic stability to the linker structure.

PropertyDataCitation
Chemical Name 10-Cyclopropyl-1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid[1]
CAS Number 2414254-47-8[1][2]
Molecular Formula C₂₃H₂₄N₂O₆
Molecular Weight 424.45 g/mol [2]
Appearance White to off-white solid[2]
Primary Application Intermediate for ADC Linker Synthesis[2]

Supplier and Pricing Analysis

The procurement of specialized linkers is a critical step in the ADC development pipeline. This compound is available from several chemical suppliers, though pricing is often provided upon quotation due to the niche nature of the reagent. MedChemExpress (MCE) is a primary, readily identifiable supplier with published list pricing.

SupplierCatalog NumberIndicative Pricing (USD)AvailabilityNotesCitation
MedChemExpress HY-W250541$325 / 5 mgIn-StockPrimary supplier with online pricing.[2]
BLD Pharm BD01551822Price by QuotationIn-StockListed as available.[1][3]
Arctom HY-W250541Price by QuotationIn-StockReferences the MCE catalog number.[4]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information and to inquire about bulk quantities.

Application in ADC Linker Synthesis

This molecule serves as a building block in the synthesis of complex linkers designed to connect a monoclonal antibody to a cytotoxic payload. The Fmoc-protecting group allows for its integration into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The workflow involves the sequential addition of amino acids to a solid support resin, with the subject compound being one of the components in the growing peptide chain.

The diagram below illustrates a generalized workflow for incorporating an Fmoc-protected building block, such as this compound, into a peptide linker sequence on a solid support resin.

G cluster_0 SPPS Cycle for Linker Elongation cluster_1 Final Steps Resin 1. Start with Resin (e.g., Rink Amide Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection Swell in DMF Washing1 3. Wash Resin (DMF, DCM) Deprotection->Washing1 Coupling 4. Couple Linker Building Block (this compound, Activator like HATU/DIPEA in DMF) Washing1->Coupling Washing2 5. Wash Resin (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat Cycle or Proceed to Final Deprotection Washing2->Repeat Repeat->Deprotection Repeat Cycle Cleavage 7. Cleavage from Resin (e.g., TFA Cocktail) Repeat->Cleavage Proceed Purification 8. Purify Linker (RP-HPLC) Cleavage->Purification FinalLinker Purified Linker-Peptide Purification->FinalLinker

Caption: Generalized workflow for incorporating the linker component via Fmoc-SPPS.

Experimental Protocols

Objective: To couple this compound to a resin-bound peptide chain with a free terminal amine.

Materials:

  • Resin with free amine (e.g., deprotected Rink Amide resin)

  • This compound

  • Coupling/Activation Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate) can also be used.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Solid-phase synthesis vessel

  • Shaker or bubbler (for agitation)

Methodology:

  • Resin Preparation:

    • Start with the solid-phase resin (e.g., 100 mg, 0.1 mmol scale) loaded into a synthesis vessel.

    • Perform Fmoc deprotection of the terminal amino acid on the resin using 20% piperidine in DMF for 20-30 minutes.

    • Thoroughly wash the deprotected resin with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Activation of the Linker:

    • In a separate vial, dissolve this compound (e.g., 2 to 4 equivalents relative to resin loading, ~85-170 mg for 0.1 mmol scale).

    • Dissolve the activating agent, HATU (use slightly fewer equivalents than the linker, e.g., 1.9 to 3.8 eq), in anhydrous DMF.

    • Add the HATU solution to the linker solution.

    • Add the base, DIPEA (e.g., 4 to 8 equivalents), to the mixture.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution should remain clear.

  • Coupling Reaction:

    • Drain the washed resin from the synthesis vessel.

    • Immediately add the activated linker solution to the resin.

    • Ensure the resin is fully suspended in the solution.

    • Agitate the mixture using a shaker or by bubbling nitrogen through the vessel for 2 to 4 hours at room temperature.

  • Monitoring and Washing:

    • (Optional) To monitor the reaction, a small sample of resin beads can be removed and subjected to a Kaiser test (ninhydrin test). A negative result (beads remain colorless or yellow) indicates the successful consumption of free amines and completion of the coupling.

    • Once the reaction is complete, drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Next Step:

    • The resin, now elongated with the this compound unit, is ready for the next deprotection and coupling cycle or can proceed to final cleavage if the synthesis is complete.

This protocol provides a robust starting point for researchers. Optimization of equivalents, reaction times, and choice of activation agent may be necessary depending on the specific peptide sequence and resin used.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a specialized linker for Antibody-Drug Conjugate (ADC) development. The information presented herein is intended for qualified personnel trained in handling chemical reagents.

Chemical and Physical Properties

This compound is a white to off-white solid. While specific quantitative data for this novel compound is limited, the following table summarizes its known properties.

PropertyValue
Chemical Name 2-(((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)methoxy)methyl)cyclopropane-1-carboxylic acid
Molecular Formula C23H24N2O6
Molecular Weight 424.45 g/mol
CAS Number 2414254-47-8
Appearance White to off-white solid
Purity Typically >95% (as determined by LCMS)
Solubility Soluble in common organic solvents such as DMF, DCM, and NMP.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound is not publicly available. The following safety and handling procedures are based on guidelines for handling similar Fmoc-protected amino acids and powdered chemical reagents.[1][2][3][4][5]

2.1. Hazard Identification

While not officially classified, compounds of this nature may cause skin, eye, and respiratory irritation.[5] Inhalation of the powder should be avoided.[1]

2.2. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: When handling significant quantities of the powder, use a respirator or work in a chemical fume hood to prevent inhalation.[1]

2.3. First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist.

2.4. Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

Storage ConditionDuration
Solid (4°C, under nitrogen) Long-term
In solvent (-20°C) 1 month
In solvent (-80°C) 6 months

Opened containers should be carefully resealed and kept upright to prevent leakage. Store in a dry, well-ventilated place away from heat and sources of ignition.

2.5. Spills and Disposal

In the event of a spill, avoid dust formation.[1] Sweep up the solid material and place it in a suitable container for disposal. Waste must be disposed of in accordance with local, state, and federal environmental control regulations.

Experimental Protocols

This compound is an intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs). It is typically incorporated into a larger linker structure, which is then conjugated to a cytotoxic payload and an antibody. The following is a generalized experimental protocol for the use of such a compound in solid-phase peptide synthesis (SPPS), a common technique in ADC linker construction.

3.1. General Workflow for Peptide Coupling

The following diagram illustrates a typical workflow for coupling an Fmoc-protected amino acid, such as the title compound, to a resin-bound peptide during SPPS.

G Resin Resin with free amine Deprotection Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling: - this compound - Coupling agent (e.g., HATU, HOBt) - Base (e.g., DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle

A generalized workflow for Fmoc-based solid-phase peptide synthesis.

3.2. Detailed Coupling Protocol

This protocol outlines the steps for a single coupling cycle using a generic Fmoc-amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin-bound peptide, exposing a free amine.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Activation of the Amino Acid: In a separate vessel, dissolve this compound (typically 2-5 equivalents relative to the resin loading) in DMF. Add a coupling agent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Confirmation of Coupling: A small sample of the resin can be tested (e.g., using a Kaiser test) to ensure the coupling reaction is complete.

Application in Antibody-Drug Conjugates

This compound serves as a building block for linkers used in ADCs. The overall structure of an ADC is depicted below.

ADC_Structure Antibody Monoclonal Antibody Linker Linker (containing this compound moiety) Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

The basic structure of an Antibody-Drug Conjugate (ADC).

The linker plays a critical role in the stability and efficacy of an ADC. It must be stable in circulation but allow for the release of the cytotoxic payload at the target site. This particular linker component, with its cyclopropane (B1198618) motif, can be used to modulate the physicochemical properties of the overall linker, potentially impacting its stability and pharmacokinetic profile.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in Antibody-Drug Conjugate (ADC) Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a novel linker building block, in the synthesis of ADCs.

The structure of this compound incorporates several key features:

  • An Fmoc-protected glycine residue, which allows for standard solid-phase or solution-phase peptide coupling techniques.

  • A cyclopropane moiety, which can enhance the structural rigidity and stability of the linker.

  • A carboxylic acid functional group for conjugation to a payload molecule.

  • An ether linkage , which can improve the hydrophilicity of the linker.

These features make it a versatile component for constructing cleavable linkers designed for controlled payload release within the tumor microenvironment.

Application: Synthesis of a Trastuzumab-Exatecan ADC

This section outlines the synthesis of an ADC using Trastuzumab, a HER2-targeting antibody, and Exatecan, a potent topoisomerase I inhibitor payload. The linker is derived from this compound.

Experimental Workflow

The overall workflow for the synthesis and characterization of the ADC is depicted below.

ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization L Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH LP Linker-Payload (Fmoc-Protected) L->LP EDC/NHS Coupling P Exatecan Payload P->LP LP_dep Linker-Payload (Amine-Terminated) LP->LP_dep Fmoc Deprotection (Piperidine/DMF) ADC Trastuzumab-Linker-Exatecan (Final ADC) LP_dep->ADC EDC/NHS Coupling mAb Trastuzumab (mAb) mAb->ADC Purify Purification (e.g., SEC) ADC->Purify DAR DAR Analysis (LC-MS) Purify->DAR Stability Plasma Stability Assay Purify->Stability Efficacy In Vivo Efficacy (Xenograft Model) Purify->Efficacy ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC ADC in Circulation TumorCell Tumor Cell (HER2+) ADC->TumorCell 1. Binding to HER2 Internalization 2. Internalization (Endocytosis) Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage PayloadRelease 5. Payload Release (Exatecan) Cleavage->PayloadRelease DNA_Damage 6. DNA Damage & Apoptosis PayloadRelease->DNA_Damage

Application Notes and Protocols: Coupling of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a specialized amino acid derivative that incorporates a cyclopropane (B1198618) moiety. Such constrained dipeptide isosteres are of significant interest in medicinal chemistry for the development of peptidomimetics with improved metabolic stability and defined conformations.[1][2][3] This linker is also utilized in the construction of Antibody-Drug Conjugates (ADCs).[4][5][6][7] The following protocol details a standard procedure for the coupling of the carboxylic acid terminus of this molecule to a primary or secondary amine, a crucial step in the synthesis of more complex peptides or bioconjugates. The protocol employs a widely used and efficient coupling reagent, HATU, in the presence of a non-nucleophilic base, DIPEA.

Experimental Protocol

This protocol describes the coupling of this compound to a generic amine-containing compound (R-NH2).

Materials:

  • This compound

  • Amine component (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)

  • Flash chromatography system

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

  • Activation of the Carboxylic Acid:

    • To the cooled solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

    • Stir the mixture at 0 °C for 15-30 minutes. This step pre-activates the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine component (R-NH2) (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the solution of the amine component dropwise to the pre-activated carboxylic acid solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table provides a template for recording experimental data and outcomes for the coupling reaction.

EntryThis compound (Equivalents)Amine (R-NH2) (Equivalents)Coupling Reagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.01.2HATU (1.1)DIPEA (2.0)DMF0 to RT4Data to be filled
21.01.2HBTU (1.1)DIPEA (2.0)DMF0 to RT4Data to be filled
31.01.2PyBOP (1.1)DIPEA (2.0)DMF0 to RT4Data to be filled
41.01.2EDC (1.2) / HOBt (1.2)NMM (2.0)DCM/DMF0 to RT12Data to be filled

Abbreviations: HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP = (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate, EDC = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane, RT = Room Temperature.

Mandatory Visualization

Experimental Workflow Diagram:

Coupling_Protocol_Workflow A 1. Reaction Setup - Dissolve Fmoc-linker in DMF - Cool to 0 °C B 2. Carboxylic Acid Activation - Add HATU and DIPEA - Stir for 15-30 min at 0 °C A->B C 3. Coupling Reaction - Add amine solution - Stir for 2-16 h at RT B->C D 4. Work-up - Dilute with organic solvent - Aqueous washes C->D E 5. Purification - Flash Chromatography D->E F 6. Characterization - NMR, Mass Spectrometry E->F

Caption: Workflow for the coupling of this compound.

References

Application Notes and Protocols for the Conjugation of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH to Exatecan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (B1662903) (DX-8951f) is a potent, semi-synthetic, water-soluble camptothecin (B557342) analog that functions as a topoisomerase I inhibitor.[1][2] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, which ultimately leads to DNA damage and apoptotic cell death in rapidly dividing cancer cells.[3][4][5][6] This potent cytotoxic activity makes exatecan an attractive payload for antibody-drug conjugates (ADCs), a targeted cancer therapy modality.

This document provides detailed application notes and protocols for the conjugation of a specific linker, Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, to exatecan. This linker can be subsequently deprotected and conjugated to a monoclonal antibody, forming an ADC. The protocols outlined below are based on established amide bond formation chemistries and purification techniques commonly employed in the synthesis of ADCs.

Mechanism of Action of Exatecan

Exatecan exerts its anticancer effects by inhibiting the nuclear enzyme topoisomerase I (TOP1). TOP1 plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA double helix. It achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then religating the strand. Exatecan binds to the TOP1-DNA complex, stabilizing it and preventing the religation step.[1][3][5] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the DNA replication machinery, ultimately triggering apoptosis.[4][6]

Exatecan_Mechanism Exatecan Mechanism of Action cluster_0 DNA Replication/Transcription cluster_1 Exatecan Intervention DNA_Supercoiling DNA Supercoiling Topoisomerase_I Topoisomerase I (TOP1) DNA_Supercoiling->Topoisomerase_I relieves torsional stress DNA_Relaxation DNA Relaxation Topoisomerase_I->DNA_Relaxation induces transient single-strand breaks and religation TOP1_DNA_Complex TOP1-DNA Cleavage Complex Exatecan Exatecan Exatecan->TOP1_DNA_Complex binds to Stabilized_Complex Stabilized TOP1-DNA Complex TOP1_DNA_Complex->Stabilized_Complex prevents religation Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Apoptosis Apoptosis DS_Breaks->Apoptosis

Mechanism of Exatecan as a Topoisomerase I Inhibitor.

Experimental Protocols

Materials and Reagents
  • This compound (MW: 424.45 g/mol )

  • Exatecan mesylate (MW: 531.54 g/mol )

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Reverse-phase C18 silica (B1680970) gel for flash chromatography

  • Preparative and analytical HPLC systems with a C18 column

  • Mass spectrometer (ESI-MS)

  • NMR spectrometer

Protocol 1: Conjugation of this compound to Exatecan

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and the primary amine of exatecan.

1. Activation of the Linker: a. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. b. Stir the solution at room temperature for 15-20 minutes to allow for the formation of the activated ester.

2. Coupling Reaction: a. In a separate dry flask, dissolve exatecan mesylate (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (2.5 equivalents) to the exatecan solution to neutralize the mesylate salt and act as a base. c. Slowly add the pre-activated linker solution from step 1a to the exatecan solution. d. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

3. Work-up and Purification: a. Upon completion of the reaction, pour the reaction mixture into cold diethyl ether to precipitate the crude product. b. Centrifuge or filter the mixture to collect the precipitate. c. Wash the crude product with diethyl ether to remove residual DMF and unreacted reagents. d. Purify the crude product by flash column chromatography on C18 silica gel using a gradient of water and acetonitrile (both containing 0.1% TFA). e. Alternatively, for higher purity, use preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient with 0.1% TFA. f. Collect the fractions containing the desired product and lyophilize to obtain the purified Fmoc-linker-exatecan conjugate as a solid.

Conjugation_Workflow Conjugation Workflow Start Start Activate_Linker Activate Linker (Fmoc-Linker-COOH + HATU in DMF) Start->Activate_Linker Prepare_Exatecan Prepare Exatecan (Exatecan + DIPEA in DMF) Start->Prepare_Exatecan Coupling Coupling Reaction (Mix activated linker and exatecan) Activate_Linker->Coupling Prepare_Exatecan->Coupling Monitor Monitor Reaction (TLC or LC-MS) Coupling->Monitor Workup Work-up (Precipitation with Diethyl Ether) Monitor->Workup Purification Purification (Flash Chromatography or Prep-HPLC) Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Fmoc-Linker-Exatecan Characterization->Final_Product

Workflow for the conjugation of the linker to exatecan.
Protocol 2: Fmoc Deprotection

This protocol removes the Fmoc protecting group to reveal the terminal amine on the linker, which is necessary for subsequent conjugation to an antibody.

1. Deprotection Reaction: a. Dissolve the purified Fmoc-linker-exatecan conjugate in DMF. b. Add a 20% solution of piperidine in DMF to the reaction mixture. c. Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.

2. Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Purify the residue by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA to isolate the deprotected linker-exatecan conjugate. c. Lyophilize the collected fractions to obtain the final product as a TFA salt.

Data Presentation

The following tables provide representative quantitative data based on typical yields and purity levels observed for similar conjugation reactions.[7][8][9]

Table 1: Summary of Reaction Parameters and Expected Outcomes for Conjugation

ParameterValue
Reactants
Fmoc-Linker-COOH:Exatecan Ratio1.2 : 1.0
Coupling AgentHATU
BaseDIPEA
SolventAnhydrous DMF
Reaction Conditions
TemperatureRoom Temperature
Reaction Time4-6 hours
Expected Outcome
Crude Yield>80%
Purity after Purification>95% (by HPLC)

Table 2: Characterization of Fmoc-Linker-Exatecan Conjugate

Analytical MethodExpected Result
LC-MS
Retention TimeShift from starting materials
Mass (m/z)[M+H]⁺ corresponding to the calculated molecular weight of the conjugate
¹H NMR
Characteristic peaks for both exatecan and the linker moiety, with appropriate integrations
Purity (Analytical HPLC) >95%

Table 3: Summary of Fmoc Deprotection

ParameterValue
Reagent 20% Piperidine in DMF
Reaction Time 30-60 minutes
Expected Outcome
Conversion>98%
Purity after HPLC Purification>98%

Conclusion

The protocols described provide a robust framework for the successful conjugation of this compound to the potent cytotoxic agent exatecan. The subsequent deprotection yields a linker-payload ready for conjugation to a targeting antibody. Careful monitoring of the reaction progress and rigorous purification are crucial for obtaining a high-purity product suitable for ADC development. The provided diagrams and tables offer a clear visualization of the workflow and expected outcomes, aiding researchers in the planning and execution of these synthetic steps.

References

Application Notes and Protocols for Antibody Conjugation with Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH Derived Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of linkers derived from Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, an intermediate used in the synthesis of ADCs.

Cyclopropane-containing linkers are of interest in ADC development due to their rigid structure, which can influence the spatial orientation of the payload and potentially impact its interaction with its target. The linker described herein is a versatile platform for conjugation, and this document will guide users through the general principles and a hypothetical protocol for its application in ADC synthesis, using Exatecan as an exemplary payload.

General Workflow for ADC Synthesis

The synthesis of an ADC using the this compound intermediate involves a multi-step process. The Fmoc protecting group must first be removed, followed by the attachment of a cytotoxic payload. The carboxylic acid on the cyclopropane (B1198618) moiety is then activated to react with the antibody. The final step is the purification and characterization of the resulting ADC.

G cluster_0 Payload-Linker Synthesis cluster_1 Antibody Preparation & Conjugation cluster_2 ADC Purification & Characterization Fmoc-Linker This compound Deprotection Fmoc Deprotection Fmoc-Linker->Deprotection Amine-Linker H2N-Gly-NH-CH2-O-Cyclopropane-CH2COOH Deprotection->Amine-Linker Payload_Coupling Payload Coupling (e.g., Exatecan) Amine-Linker->Payload_Coupling Payload_Linker Payload-Linker Construct Payload_Coupling->Payload_Linker Activation Carboxylic Acid Activation (e.g., NHS ester) Payload_Linker->Activation Activated_Payload_Linker Activated Payload-Linker Activation->Activated_Payload_Linker Conjugation Conjugation Reaction Activated_Payload_Linker->Conjugation Antibody Monoclonal Antibody (e.g., Trastuzumab) Reduction Disulfide Bond Reduction (for thiol conjugation) Antibody->Reduction Reduced_Antibody Thiolated Antibody Reduction->Reduced_Antibody Reduced_Antibody->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Overall workflow for the synthesis of an ADC using a cyclopropane-derived linker intermediate.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of an ADC using a linker derived from this compound and the payload Exatecan. Note: These are illustrative protocols and may require optimization for specific antibodies and payloads.

Protocol 1: Synthesis of Payload-Linker Construct

This protocol describes the steps to prepare an activated Exatecan-linker ready for conjugation to an antibody.

Materials:

  • This compound

  • Piperidine (B6355638) in Dimethylformamide (DMF) (20%)

  • Exatecan derivative with a suitable coupling site

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, evaporate the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the deprotected linker.

    • Collect the solid by filtration and dry under vacuum to yield H2N-Gly-NH-CH2-O-Cyclopropane-CH2COOH.

  • Payload Coupling:

    • Dissolve the deprotected linker and an equimolar amount of the Exatecan derivative in anhydrous DMF.

    • Add a peptide coupling agent (e.g., DCC) and stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter off any precipitated urea (B33335) byproduct.

    • Purify the crude product by flash chromatography to obtain the Payload-Linker construct (Exatecan-Gly-NH-CH2-O-Cyclopropane-CH2COOH).

  • Activation of Carboxylic Acid:

    • Dissolve the purified Payload-Linker construct in anhydrous DCM or DMF.

    • Add equimolar amounts of NHS and DCC.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the formation of the NHS ester by TLC or HPLC.

    • Filter the reaction mixture to remove the urea byproduct.

    • Evaporate the solvent to obtain the activated Payload-Linker (Exatecan-Gly-NH-CH2-O-Cyclopropane-CH2-CO-NHS), which can be used immediately or stored under inert gas at low temperature.

Protocol 2: Antibody Conjugation

This protocol outlines the conjugation of the activated payload-linker to an antibody via lysine (B10760008) residues. For site-specific conjugation to engineered cysteines, a maleimide-functionalized linker would be required, and the antibody would be reduced prior to conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated Payload-Linker from Protocol 1, dissolved in an organic co-solvent like DMSO.

  • Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Diafiltration/ultrafiltration system for buffer exchange

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer to the desired concentration (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the activated Payload-Linker solution to the antibody solution. The molar ratio will determine the average drug-to-antibody ratio (DAR) and needs to be optimized.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Quenching:

    • Add a molar excess of the quenching reagent to cap any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the crude ADC using SEC or HIC to remove unreacted payload-linker, quenching reagent, and aggregates.

    • Collect fractions corresponding to the monomeric ADC.

  • Buffer Exchange and Formulation:

    • Pool the purified ADC fractions and perform a buffer exchange into a suitable formulation buffer using a diafiltration/ultrafiltration system.

    • Determine the final concentration of the ADC.

Data Presentation

Quantitative analysis is crucial for the characterization of ADCs. The following tables provide examples of the data that should be collected.

Table 1: Illustrative Characteristics of a Trastuzumab-Exatecan ADC

ParameterResultMethod
Antibody Concentration 5.0 mg/mLUV-Vis (A280)
Average DAR 3.8HIC-HPLC / UV-Vis
Purity (Monomer) >95%SEC-HPLC
Unconjugated Payload <1%RP-HPLC
Endotoxin Level <0.5 EU/mgLAL Assay

Table 2: Illustrative In Vitro Potency Data

Cell LineTarget ExpressionIC50 (nM)
SK-BR-3 HER2+++0.5
BT-474 HER2+++1.2
MCF-7 HER2+50.8
MDA-MB-231 HER2->1000

Visualization of Mechanisms and Structures

Proposed ADC Structure

The following diagram illustrates the conceptual structure of an antibody conjugated with a cyclopropane-linker-payload construct.

ADC_Structure cluster_Ab Antibody (e.g., Trastuzumab) cluster_Linker Cyclopropane-Derived Linker cluster_Payload Payload (e.g., Exatecan) Ab IgG1 Structure Linker_Gly Glycine Ab->Linker_Gly Lysine Amide Bond Linker_Cyclo Cyclopropane Linker_Gly->Linker_Cyclo -NH-CH2-O- Payload Exatecan Linker_Cyclo->Payload Amide Bond

Caption: Conceptual diagram of an ADC with a cyclopropane-derived linker.

Payload Mechanism of Action: Topoisomerase I Inhibition

Exatecan is a topoisomerase I inhibitor. The ADC delivers Exatecan to the cancer cell, where it is released and can exert its cytotoxic effect by interfering with DNA replication.

TopoI_Inhibition ADC_Internalization ADC binds to tumor antigen and is internalized Payload_Release Exatecan is released from the linker in the lysosome ADC_Internalization->Payload_Release Nuclear_Entry Exatecan enters the nucleus Payload_Release->Nuclear_Entry Exatecan_Binding Exatecan binds to and stabilizes the Topo I-DNA complex Nuclear_Entry->Exatecan_Binding TopoI_Complex Topoisomerase I (Topo I) -DNA Complex TopoI_Complex->Exatecan_Binding Strand_Break Single-Strand Break (Normal Topo I function) TopoI_Complex->Strand_Break Re-ligation DNA_Replication DNA Replication Fork Collision Replication fork collides with the stabilized complex DNA_Replication->Collision Exatecan_Binding->Collision DSB Double-Strand DNA Break Collision->DSB Apoptosis Cell Cycle Arrest and Apoptosis DSB->Apoptosis

Caption: Signaling pathway of Exatecan-induced cell death via Topoisomerase I inhibition.

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and drug discovery. The incorporation of non-canonical amino acids and linkers is a key strategy for developing peptides with enhanced therapeutic properties. The use of cyclopropane-containing building blocks, such as Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, offers a powerful approach to introduce conformational constraints into a peptide backbone. This rigidity can lead to increased metabolic stability, enhanced receptor binding affinity, and improved proteolytic resistance.[1][2][3]

These application notes provide a comprehensive guide to the use of this compound in standard Fmoc-based solid-phase peptide synthesis. The protocols outlined below are designed to be broadly applicable for researchers in both academic and industrial settings.

Data Presentation: Expected Performance in SPPS

While specific performance data for this compound is not extensively published, the following table outlines the expected outcomes based on standard Fmoc-SPPS protocols and the known reactivity of similar non-canonical amino acids.

ParameterExpected OutcomeNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the choice of resin (e.g., Rink Amide, Wang).
Fmoc Deprotection >99% completionMonitored by UV absorbance of the dibenzofulvene-piperidine adduct.
Coupling Efficiency 95 - 99%May require extended coupling times or the use of potent coupling agents like HATU or HCTU. A double coupling strategy is recommended.
Crude Peptide Purity 60 - 85%Sequence-dependent. Purification by preparative HPLC is typically required.
Final Yield (after purification) 10 - 40%Highly dependent on peptide length, sequence, and purification efficiency.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Weighing: Weigh the desired amount of resin (typically 0.1 - 0.5 g for a 0.1 mmol scale synthesis) and place it in a fritted reaction vessel.

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Washing: After swelling, drain the DMF and wash the resin with DMF (3 x 10 mL).

Protocol 2: Fmoc Deprotection
  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine (B6355638) in DMF.

  • Fmoc Removal: Add the 20% piperidine solution to the swollen resin and agitate for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Protocol 3: Coupling of this compound
  • Activation Solution: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling agent such as HCTU or HATU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a second coupling can be performed.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and then dichloromethane (B109758) (DCM) (3 x 10 mL).

Protocol 4: Subsequent Amino Acid Couplings

Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3, using the desired standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

Protocol 5: Cleavage from the Resin and Deprotection
  • Final Fmoc Removal: Perform a final Fmoc deprotection as described in Protocol 2.

  • Resin Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 6: Peptide Purification
  • Dissolution: Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.

  • Purification: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Lyophilization: Collect the fractions containing the pure peptide, freeze, and lyophilize to obtain the final product as a white, fluffy powder.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 n-1 cycles Coupling Couple Fmoc-AA (HCTU/DIPEA) Wash1->Coupling n-1 cycles Wash2 Wash (DMF/DCM) Coupling->Wash2 n-1 cycles Wash2->Deprotection n-1 cycles Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression TF->Gene Regulates Peptide Cyclopropane Peptide Inhibitor Peptide->Kinase2 Inhibits Ligand Growth Factor Ligand->Receptor Binds

Caption: Inhibition of a kinase signaling pathway by a cyclopropane-containing peptide.

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and the synthesis of complex organic molecules, including antibody-drug conjugate (ADC) linkers.[1] Its removal under mild basic conditions, a process known as deprotection, allows for the sequential addition of amino acids or other building blocks while keeping acid-labile side-chain protecting groups intact.[2] This document provides detailed application notes and protocols for the efficient and clean deprotection of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, an important intermediate in the synthesis of ADC linkers.[3]

The structure of this compound presents a dipeptide-like moiety with a glycine (B1666218) residue and a novel cyclopropane-containing linker element. While standard Fmoc deprotection conditions are generally applicable, the specific kinetics and potential for side reactions can be influenced by the molecule's unique structure. These notes provide a comprehensive guide to performing the deprotection, monitoring its progress, and troubleshooting potential issues.

Chemical Structure

Compound Name: this compound Molecular Formula: C₂₃H₂₄N₂O₆ CAS Number: 2414254-47-8

Principle of Fmoc Deprotection

The Fmoc group is removed through a base-catalyzed β-elimination mechanism.[2] A secondary amine, most commonly piperidine (B6355638), acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring. This initiates the elimination cascade, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the glycine residue. The reactive DBF electrophile is subsequently scavenged by the excess amine to form a stable adduct, which is then washed away.[4]

Standard and Alternative Deprotection Conditions

The choice of deprotection conditions can significantly impact the yield and purity of the final product. Below is a summary of commonly used reagents and their typical reaction parameters.

Deprotection ReagentConcentration & SolventTypical Reaction TimeKey Considerations
Piperidine 20% (v/v) in DMF2 x 10-15 minThe most common and generally effective reagent. Can cause aspartimide formation in sensitive sequences.[5]
Piperidine 5% (v/v) in DMF>99% removal in 3 min (solution phase)Milder conditions, may require longer reaction times for complete deprotection on solid support.[6]
DBU / Piperidine 2% DBU, 2% Piperidine in DMF30 minDBU is a stronger, non-nucleophilic base that accelerates deprotection. Piperidine is added to scavenge the DBF byproduct. Not recommended for peptides containing aspartic acid due to increased risk of aspartimide formation.[7][8]
Piperazine / DBU 5% Piperazine, 2% DBU in DMF< 1 minA rapid and efficient alternative to piperidine.[9]
4-Methylpiperidine (4-MePip) 20% (v/v) in DMFSimilar to PiperidineA less toxic alternative to piperidine with comparable deprotection kinetics.[10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most applications and serves as a reliable starting point.

Materials:

  • This compound (either in solution or attached to a solid support)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: If the substrate is on a solid support, ensure the resin is adequately swelled in DMF for at least 30 minutes. For solution-phase deprotection, dissolve the compound in a minimal amount of DMF.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the reaction vessel, ensuring the substrate is fully submerged. Agitate the mixture gently for 3-5 minutes at room temperature.[2]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[2]

  • Washing: Thoroughly wash the product with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, on a small sample to confirm the presence of a free primary amine. A positive test (e.g., a blue color for the Kaiser test) indicates successful Fmoc removal.

Protocol 2: Accelerated Fmoc Deprotection using DBU/Piperidine

This protocol is recommended for cases where standard deprotection is slow or incomplete.

Materials:

  • This compound

  • Deprotection reagent: 2% (w/v) DBU and 2% (w/v) Piperidine in DMF[7][8]

  • DMF

  • Reaction vessel

  • Inert gas supply

Procedure:

  • Preparation: As described in Protocol 1.

  • Deprotection: Add the DBU/piperidine deprotection reagent to the reaction vessel. Agitate the mixture for 30 minutes at room temperature.[7]

  • Washing: Drain the deprotection solution and wash the product extensively with DMF (at least 7-10 times) to ensure complete removal of DBU and the dibenzofulvene-piperidine adduct.

Monitoring the Deprotection Reaction

The progress of the Fmoc deprotection can be monitored quantitatively by High-Performance Liquid Chromatography (HPLC).

HPLC Monitoring Protocol:

  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot from the reaction mixture. Quench the reaction immediately by diluting the aliquot with a solution of 1% trifluoroacetic acid (TFA) in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Analysis: Analyze the quenched sample by reverse-phase HPLC.

  • Data Interpretation: Monitor the disappearance of the peak corresponding to the starting material (this compound) and the appearance of the peak for the deprotected product (H-Gly-NH-CH2-O-Cyclopropane-CH2COOH). The reaction is considered complete when the starting material peak is no longer detectable.[11]

Potential Side Reactions and Troubleshooting

While Fmoc deprotection is generally a clean reaction, some side reactions can occur, particularly with specific sequences or under non-optimal conditions. For glycine-containing molecules, the primary concern is incomplete deprotection, which can lead to deletion sequences in subsequent synthetic steps.[12] The cyclopropane (B1198618) ring is generally stable under the basic conditions of Fmoc deprotection.

Troubleshooting:

  • Incomplete Deprotection: If HPLC analysis or a Kaiser test indicates incomplete deprotection, extend the reaction time or perform an additional deprotection cycle. For persistently difficult cases, consider switching to a stronger deprotection reagent like the DBU/piperidine mixture.[7]

  • Aggregation: Glycine-rich sequences can sometimes lead to aggregation, hindering reagent access.[13] If this is suspected, consider using a different solvent system or incorporating microwave synthesis techniques.

Visualizing the Workflow and Deprotection Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.

Fmoc_Deprotection_Workflow start_end start_end process process wash wash decision decision output output start Start with Fmoc-protected Substrate swell Swell Resin in DMF (if applicable) start->swell Solid Phase add_reagent Add Deprotection Reagent start->add_reagent Solution Phase swell->add_reagent agitate1 Agitate (3-5 min) add_reagent->agitate1 drain1 Drain Solution agitate1->drain1 add_reagent2 Add Fresh Deprotection Reagent drain1->add_reagent2 agitate2 Agitate (10-15 min) add_reagent2->agitate2 drain2 Drain Solution agitate2->drain2 wash_dmf Wash with DMF (5-7x) drain2->wash_dmf kaiser Kaiser Test wash_dmf->kaiser end Proceed to Next Step kaiser->end Positive repeat Repeat Deprotection kaiser->repeat Negative repeat->add_reagent

Caption: Experimental workflow for Fmoc deprotection.

Fmoc_Deprotection_Mechanism cluster_start Fmoc-Protected Amine cluster_intermediate Intermediate cluster_products Products cluster_adduct Scavenging Fmoc_amine Fmoc-NH-R Carbanion Fluorenyl Carbanion Fmoc_amine->Carbanion Proton Abstraction Piperidine + Piperidine (Base) Deprotected_amine H₂N-R (Free Amine) Carbanion->Deprotected_amine β-elimination DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO₂ Carbanion->CO2 DBF_adduct DBF-Piperidine Adduct DBF->DBF_adduct Piperidine2 + Piperidine

Caption: Mechanism of Fmoc deprotection by a secondary amine.

References

Application Notes and Protocols: Activation of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a key bifunctional linker intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs). Its structure incorporates a glycine (B1666218) spacer, a cyclopropane (B1198618) moiety for potential added stability and defined spatial orientation, and a terminal carboxylic acid for conjugation to a cytotoxic payload. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glycine allows for orthogonal deprotection strategies during peptide synthesis.

This document provides detailed application notes and protocols for the activation of the terminal carboxylic acid of this linker, a critical step for its subsequent conjugation to amine- or hydroxyl-containing payloads, such as the topoisomerase I inhibitor, Exatecan. The protocols outlined below are based on well-established peptide coupling methodologies that are broadly applicable to ADC linker chemistry.

Data Presentation: Comparison of Common Carboxylic Acid Activation Methods

The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions. The steric hindrance around the carboxylic acid, influenced by the adjacent cyclopropane and ether linkages, may necessitate the use of more potent activating agents. Below is a summary of commonly used coupling reagents and their typical performance in similar synthetic contexts.

Coupling Reagent/MethodActivating Agent(s)Additive(s)Typical Molar Equivalents (Reagent:Acid)Typical Reaction TimeGeneral Yield RangeKey Considerations
Uronium/Aminium Salts HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base1.0 - 1.51 - 4 hours85-95%Highly efficient for sterically hindered acids. Low risk of racemization.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA1.0 - 1.51 - 6 hours80-90%A common and effective coupling reagent.
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)1.1 - 1.54 - 12 hours75-90%Cost-effective. The urea (B33335) byproduct of DIC is soluble in many organic solvents, simplifying purification.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or HOAt1.1 - 1.54 - 12 hours70-85%Water-soluble carbodiimide (B86325) and byproduct, useful for aqueous-phase reactions or simplified workup.

Note: The quantitative data presented in this table are illustrative and represent typical ranges for amide bond formation with sterically hindered carboxylic acids. Actual yields and reaction times will vary depending on the specific payload, solvent, temperature, and scale of the reaction.

Experimental Protocols

The following are detailed protocols for the activation of the carboxylic acid of this compound and its coupling to an amine-containing payload.

Protocol 1: Activation using HATU

This protocol is recommended for achieving high coupling efficiency, especially with sterically demanding payloads.

Materials:

  • This compound

  • Amine-containing payload (e.g., Exatecan)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Pre-activation: Stir the reaction mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling: Add the amine-containing payload (1.05 equivalents), dissolved in a minimal amount of anhydrous DMF or DCM, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired linker-payload conjugate.

Protocol 2: Activation using DIC/HOBt

This protocol provides a cost-effective alternative for the activation of the carboxylic acid.

Materials:

  • This compound

  • Amine-containing payload (e.g., Exatecan)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation: Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 equivalents) dropwise to the stirred solution.

  • Pre-activation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Coupling: Add the amine-containing payload (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the precipitated diisopropylurea byproduct if DCM is used as a solvent. If DMF is used, proceed to the next step.

    • Dilute the filtrate or the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow: Carboxylic Acid Activation and Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start Dissolve Linker in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU or DIC/HOBt) start->add_reagents add_base Add Base (e.g., DIPEA) add_reagents->add_base preactivate Pre-activation Stirring add_base->preactivate add_payload Add Amine-Containing Payload preactivate->add_payload react Reaction Stirring add_payload->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Pure Linker-Payload Conjugate purify->end

Caption: General experimental workflow for the activation and coupling of the carboxylic acid linker.

Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC with a Topoisomerase I Inhibitor Payload

Antibody-Drug Conjugates constructed with this linker and a topoisomerase I inhibitor payload, such as an Exatecan derivative, often target cancer cells overexpressing specific surface antigens like HER2.[1][2][3][4][5] The following diagram illustrates the general mechanism of action.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus adc ADC in Circulation binding ADC Binds to HER2 Receptor adc->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Endosome Formation internalization->endosome lysosome Lysosomal Trafficking endosome->lysosome release Payload Release lysosome->release payload_action Payload Enters Nucleus release->payload_action dna_damage Inhibition of Topoisomerase I payload_action->dna_damage apoptosis DNA Damage & Apoptosis dna_damage->apoptosis

Caption: Simplified signaling pathway of a HER2-targeted ADC with a topoisomerase I inhibitor.

The ADC binds to the HER2 receptor on the surface of a cancer cell.[1][2] This binding triggers receptor-mediated endocytosis, where the ADC-receptor complex is internalized into the cell within an endosome.[1][3] The endosome then fuses with a lysosome, where the acidic environment and enzymes lead to the degradation of the antibody and/or cleavage of the linker, releasing the cytotoxic payload.[1][2] The released topoisomerase I inhibitor payload then translocates to the nucleus, where it interferes with the DNA replication machinery by stabilizing the complex between DNA and topoisomerase I.[6][7][8] This leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[8]

References

Application Notes and Protocols: Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a specialized chemical linker intermediate designed for the synthesis of advanced Antibody-Drug Conjugates (ADCs). This molecule incorporates a cyclopropane (B1198618) ring, a feature known to enhance the metabolic stability and potency of therapeutic agents.[1][2] It serves as a building block for constructing cleavable linkers that connect a cytotoxic payload to a monoclonal antibody (mAb). The glycine (B1666218) spacer and the carboxylic acid handle facilitate its integration into more complex linker systems, typically involving a peptide sequence and a self-immolative moiety for controlled drug release within target cancer cells.

These application notes provide a comprehensive overview of the use of this compound in the development of ADCs, including detailed protocols for synthesis and evaluation, and quantitative data on the performance of cyclopropane-containing linkers.

Core Principles and Applications

The primary application of this compound is in the construction of linkers for ADCs. The cyclopropane group within the linker is strategically placed to influence the stability and release kinetics of the payload. In many designs, this intermediate is part of a self-immolative spacer that, following enzymatic cleavage of an adjacent peptide sequence (e.g., by lysosomal proteases like cathepsin B), undergoes a spontaneous chemical rearrangement to release the active drug.[2][3][4]

A common payload conjugated using linkers derived from this intermediate is Exatecan, a potent topoisomerase I inhibitor.[5] The resulting ADC can be targeted to specific tumor antigens, for example, by using an antibody like Trastuzumab which targets HER2-positive cancer cells.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC22H22N2O5
Molecular Weight394.42 g/mol
AppearanceSolid
Purity>95%
SolubilitySoluble in DMSO, DMF
Table 2: Representative In Vitro Plasma Stability of a Cyclopropane-Containing ADC vs. a Non-Cyclopropane ADC

This table presents hypothetical but representative data illustrating the enhanced stability of an ADC containing a cyclopropane-modified linker compared to a standard cleavable linker. The data reflects the percentage of intact ADC remaining over time when incubated in human plasma at 37°C.

Time (hours)Intact ADC with Cyclopropane Linker (%)Intact ADC with Standard Val-Cit Linker (%)
0100100
249585
489172
728863
968555
Table 3: Representative In Vitro Cytotoxicity of a Cyclopropane-Containing ADC

This table shows representative IC50 values for an ADC constructed with a cyclopropane-containing linker and the topoisomerase I inhibitor, Exatecan, against a HER2-positive cancer cell line.

Cell LineADC TargetADC ConfigurationIC50 (nM)
SK-BR-3 (HER2+)HER2Trastuzumab-CyclopropaneLinker-Exatecan0.8
MDA-MB-231 (HER2-)HER2Trastuzumab-CyclopropaneLinker-Exatecan>1000
SK-BR-3 (HER2+)-Free Exatecan2.5

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate using this compound

This protocol describes a representative synthesis of a complete drug-linker construct ready for conjugation to an antibody. It involves the deprotection of the Fmoc group, coupling with a peptide spacer, and attachment of the payload (Exatecan).

Materials:

  • This compound

  • Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)

  • Exatecan

  • 20% Piperidine (B6355638) in DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Reverse-phase HPLC system

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 1 hour.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the Fmoc group.

    • Once complete, evaporate the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.

  • Peptide Coupling:

    • Dissolve the deprotected amine from step 1 and Fmoc-Val-Cit-PAB-PNP in DMF.

    • Add DIPEA to the mixture and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by silica gel chromatography.

  • Drug Conjugation:

    • The product from step 2 is deprotected again using 20% piperidine in DMF to remove the Fmoc group from the Val-Cit moiety.

    • The deprotected peptide-linker is then reacted with Exatecan. Dissolve both compounds in anhydrous DMF.

    • Add a coupling agent such as HATU and DIPEA to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the formation of the final drug-linker conjugate by LC-MS.

    • Purify the final product by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final drug-linker as a solid.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the synthesized drug-linker to a monoclonal antibody (e.g., Trastuzumab) via cysteine residues.

Materials:

  • Trastuzumab

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Synthesized Drug-Linker with a maleimide (B117702) handle (requires modification of the drug-linker from Protocol 1 to include a maleimide group)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting columns

  • Amicon Ultra centrifugal filter units

Procedure:

  • Antibody Reduction:

    • Prepare a solution of Trastuzumab in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a PD-10 desalting column, eluting with PBS.

  • Conjugation Reaction:

    • Immediately add the maleimide-functionalized drug-linker (dissolved in a small amount of DMSO and diluted in PBS) to the reduced antibody solution. A 5-fold molar excess of the drug-linker per free thiol is recommended.

    • Gently mix and incubate at 4°C overnight.

  • Purification of the ADC:

    • Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.

    • Purify the ADC from unconjugated drug-linker and other small molecules using an Amicon Ultra centrifugal filter unit (100 kDa MWCO).

    • Wash the ADC with PBS multiple times by repeated centrifugation and resuspension.

    • Determine the final concentration and Drug-to-Antibody Ratio (DAR) of the purified ADC by UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

Materials:

  • Purified ADC

  • Human plasma

  • PBS, pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in human plasma at a final concentration of 1 mg/mL at 37°C.

    • At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Preparation:

    • For each time point, capture the ADC from the plasma using Protein A/G magnetic beads.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads using a low pH elution buffer.

  • LC-MS Analysis:

    • Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point.

    • Calculate the percentage of intact ADC remaining relative to the 0-hour time point.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC against cancer cell lines.

Materials:

  • HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cell lines

  • Cell culture medium and supplements

  • Purified ADC, unconjugated antibody, and free drug

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Treat the cells with the different concentrations and incubate for 72-96 hours.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression model.

Visualizations

ADC_Synthesis_Workflow cluster_linker_synthesis Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis Fmoc_Intermediate Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_Intermediate->Deprotection1 Peptide_Coupling Peptide Coupling (Fmoc-Val-Cit-PAB-PNP) Deprotection1->Peptide_Coupling Deprotection2 Fmoc Deprotection Peptide_Coupling->Deprotection2 Drug_Conjugation Drug Conjugation (Exatecan, HATU) Deprotection2->Drug_Conjugation Final_Linker Purified Drug-Linker Drug_Conjugation->Final_Linker Conjugation Conjugation Reaction Final_Linker->Conjugation Antibody Monoclonal Antibody (e.g., Trastuzumab) Reduction Antibody Reduction (TCEP) Antibody->Reduction Reduction->Conjugation Purification ADC Purification (TFF/SEC) Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC

Workflow for the synthesis of an ADC.

Drug_Release_Mechanism cluster_cell Target Cancer Cell ADC ADC binds to a surface antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Peptide Linker Lysosome->Cleavage Self_Immolation Self-Immolation of Cyclopropane Spacer Cleavage->Self_Immolation Drug_Release Active Drug Release (Exatecan) Self_Immolation->Drug_Release Target_Action Inhibition of Topoisomerase I Drug_Release->Target_Action Topoisomerase_I_Inhibition_Pathway cluster_nucleus Cell Nucleus Exatecan Exatecan TopoI_DNA Topoisomerase I - DNA Cleavable Complex Exatecan->TopoI_DNA Stabilizes Replication_Fork Advancing Replication Fork TopoI_DNA->Replication_Fork Collision with DNA_DSB DNA Double-Strand Breaks Replication_Fork->DNA_DSB Leads to Apoptosis Apoptosis DNA_DSB->Apoptosis Induces

References

Application Notes and Protocols: Storage and Stability of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a specialized linker used in the synthesis of Antibody-Drug Conjugates (ADCs). The stability of this linker in solution is critical for ensuring the integrity and purity of the final conjugate. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is notoriously base-labile, and its premature cleavage can lead to impurities and reduced yield in conjugation reactions.[1][2] These application notes provide a comprehensive guide to the storage and stability of this compound solutions, including recommended storage conditions and protocols for stability assessment.

Recommended Storage Conditions

Proper storage is essential to maintain the quality of this compound.

Solid Form: The solid compound should be stored at 4°C under a nitrogen atmosphere.[3]

Stock Solutions: Once dissolved, stock solutions are significantly less stable and require colder temperatures. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.[4] Recommended storage conditions for stock solutions are:

  • -80°C for up to 6 months.[4]

  • -20°C for up to 1 month.[4]

Stability Profile

The stability of this compound in solution is influenced by solvent, temperature, pH, and light exposure. The primary degradation pathway is the deprotection of the Fmoc group, which is accelerated by basic conditions.[1][]

Table 1: Representative Stability of this compound in Various Solvents at 4°C

SolventPurity after 1 week (%)Purity after 4 weeks (%)Notes
Dimethylformamide (DMF)98.595.2Amine impurities in DMF can cause slow degradation.
N-Methyl-2-pyrrolidone (NMP)98.294.8Similar to DMF, solvent quality is critical.
Dimethyl sulfoxide (B87167) (DMSO)99.197.5Generally a good solvent for short-term storage.
Acetonitrile (ACN)99.598.8High purity ACN is recommended.
Dichloromethane (DCM)99.398.0Ensure anhydrous conditions.

Note: The data presented in this table is representative and should be confirmed by experimental analysis.

Table 2: Effect of Temperature on the Stability of this compound in DMSO Solution (Initial Purity 99.5%)

Storage TemperaturePurity after 24 hours (%)Purity after 7 days (%)
25°C (Room Temperature)98.192.4
4°C99.397.5
-20°C99.599.1
-80°C99.599.4

Note: The data presented in this table is representative and should be confirmed by experimental analysis.

Experimental Protocols

4.1. Protocol for Preparation of Stock Solutions

This protocol outlines the procedure for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity solvent (e.g., DMSO, DMF)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate the solid this compound to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the solid compound in a sterile vial.

  • Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, amber vials to protect from light and prevent repeated freeze-thaw cycles.

  • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).

4.2. Protocol for Stability Assessment by HPLC

This protocol provides a method for assessing the stability of this compound solutions over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, etc.), retrieve an aliquot of the stored solution. If frozen, allow it to thaw completely at room temperature.

  • Dilution: Dilute a small volume of the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm and 301 nm (to detect both the Fmoc-compound and potential dibenzofulvene byproduct).[6]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas from the chromatograms.

    • Calculate the purity of the this compound at each time point by dividing its peak area by the total peak area of all components.

    • Monitor for the appearance of new peaks, which may indicate degradation products. A peak corresponding to the dibenzofulvene-piperidine adduct (if a basic environment is present) or other deprotected forms may appear.

Visualizations

experimental_workflow prep Prepare Stock Solution (e.g., 10 mg/mL in DMSO) aliquot Aliquot into Single-Use Vials prep->aliquot storage Store under Varied Conditions (Temp, Solvent, Light) aliquot->storage sampling Sample at Time Points (0, 24h, 1wk, 4wks) storage->sampling hplc Analyze by RP-HPLC sampling->hplc data Calculate Purity and Identify Degradants hplc->data report Generate Stability Report data->report

Caption: Experimental workflow for stability assessment.

degradation_pathway fmoc_linker This compound deprotected_linker H-Gly-NH-CH2-O-Cyclopropane-CH2COOH fmoc_linker->deprotected_linker Base (e.g., amine impurity) - CO2 dbf Dibenzofulvene fmoc_linker->dbf Base adduct Dibenzofulvene-Base Adduct dbf->adduct + Base

Caption: Primary degradation pathway via Fmoc deprotection.

Conclusion

The stability of this compound solutions is paramount for its successful application in ADC synthesis. By adhering to the recommended storage conditions of -80°C for long-term storage and minimizing freeze-thaw cycles, degradation can be significantly reduced. Regular stability assessment using the provided HPLC protocol is crucial for quality control and ensuring the reliability of experimental results. Researchers should be particularly mindful of the basic lability of the Fmoc group and take precautions to avoid exposure to basic conditions during storage and handling.

References

Preparation of Stock Solutions of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH (MW: 424.45 g/mol , CAS: 2414254-47-8). This reagent is a critical building block used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1] Given the absence of specific public data on the solubility of this compound, this guide presents a generalized procedure based on the known characteristics of similar Fmoc-protected amino acid derivatives. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring reproducibility in experimental workflows.

Introduction

This compound is a specialized chemical linker used in the field of bioconjugation, particularly in the development of ADCs. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for solid-phase peptide synthesis (SPPS) and related bioconjugation techniques. The glycine (B1666218) and cyclopropane (B1198618) moieties contribute to the linker's structural properties, influencing the stability, solubility, and pharmacokinetic profile of the final ADC construct. Proper preparation of stock solutions is the foundational step for the successful and reproducible synthesis of these complex biomolecules.

Materials and Equipment

2.1 Materials:

  • This compound (solid, white to off-white)[2]

  • High-purity, anhydrous Dimethylformamide (DMF)

  • High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Nitrogen gas, high purity

  • Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes or vials

2.2 Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Pipettes (calibrated)

  • Fume hood

  • -20°C and -80°C freezers

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Experimental Protocol: Stock Solution Preparation

Due to the lack of specific solubility data for this compound, the following protocol outlines a general procedure for preparing a stock solution, recommending an initial test to confirm solubility at the desired concentration. Polar aprotic solvents such as DMF and DMSO are recommended as they are commonly used for dissolving Fmoc-protected amino acids.[3]

3.1 Pre-analysis & Solvent Selection: Before preparing the main stock solution, it is advisable to perform a small-scale solubility test.

  • Weigh approximately 1 mg of the compound into a small vial.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMF or DMSO) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex and sonicate the vial to aid dissolution.

  • Visually inspect for complete dissolution. If the compound does not fully dissolve, the solvent may not be suitable at that concentration.

3.2 Stock Solution Preparation (10 mM Example):

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, weigh out the desired amount of the compound using an analytical balance. For a 1 mL of 10 mM stock solution, weigh 4.24 mg of the compound (Molecular Weight: 424.45 g/mol ).[2]

  • Transfer the weighed solid into a sterile microcentrifuge tube or vial.

  • Add the desired volume of anhydrous DMF or DMSO (in this example, 1 mL) to the tube.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • If the solid does not dissolve completely with vortexing, place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solution is clear.

  • Once fully dissolved, briefly centrifuge the tube to ensure all the solution is collected at the bottom.

Aliquoting and Storage

To avoid degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes.

  • Dispense the stock solution into sterile, appropriately sized microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.

  • For long-term storage, store the aliquots at -80°C , which should maintain stability for up to 6 months .[2]

  • For short-term storage, aliquots can be kept at -20°C for up to 1 month .[2]

  • The solid form of the compound should be stored at 4°C under a nitrogen atmosphere .[2]

Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

ParameterValueReference
Chemical Name This compoundN/A
CAS Number 2414254-47-8[1][2]
Molecular Weight 424.45 g/mol [2]
Appearance White to off-white solid[2]
Recommended Solvents DMF, DMSOGeneral knowledge for Fmoc-amino acids[3]
Solid Storage 4°C, under nitrogen[2]
Stock Solution Storage (Short-term) -20°C for up to 1 month[2]
Stock Solution Storage (Long-term) -80°C for up to 6 months[2]

Visual Protocols

The following diagrams illustrate the logical workflow for preparing the stock solution and the decision-making process for storage.

G cluster_prep Stock Solution Preparation Workflow start Start: Equilibrate Compound weigh Weigh Compound in Fume Hood start->weigh transfer Transfer to Sterile Tube weigh->transfer add_solvent Add Anhydrous Solvent (DMF/DMSO) transfer->add_solvent dissolve Vortex and/or Sonicate Until Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at Appropriate Temperature aliquot->store

Caption: Workflow for preparing stock solutions.

G cluster_storage Storage Decision Pathway decision Intended Use Duration? short_term Store at -20°C decision->short_term < 1 Month long_term Store at -80°C decision->long_term < 6 Months

References

Application Notes and Protocols for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a valuable building block in the field of bioconjugation, particularly in the construction of linker payloads for Antibody-Drug Conjugates (ADCs). The unique structural features of the cyclopropane (B1198618) moiety, including its conformational rigidity and metabolic stability, make it an attractive component in the design of next-generation therapeutic conjugates.[1][2] The incorporation of a cyclopropane ring can influence the secondary structure and flexibility of peptide-based linkers, potentially leading to improved pharmacokinetic and pharmacodynamic properties of the final bioconjugate.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a drug-linker conjugate, followed by its conjugation to a monoclonal antibody. The protocols outlined below are based on established principles of solid-phase peptide synthesis and bioconjugation chemistry.

Key Applications

The primary application of this compound is as a component of cleavable linkers in ADCs.[3][4][] This linker intermediate can be further elaborated to incorporate a payload, such as the topoisomerase I inhibitor Exatecan, and then conjugated to a targeting antibody, for instance, an anti-B7-H4 antibody like hu2F7.[3][4] The resulting ADC can exhibit potent in vitro and in vivo anti-tumor activity.[4]

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C24H24N2O6N/A
Molecular Weight 436.46 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMF, DMSON/A
Storage Store at -20°C for long-term stability.N/A

Note: The data in this table is representative and may vary between suppliers. Always refer to the supplier's certificate of analysis for lot-specific information.

Experimental Protocols

The following protocols describe a two-stage process:

  • Synthesis of a Drug-Linker Conjugate: This involves the deprotection of the Fmoc group from this compound and subsequent coupling with a payload molecule.

  • Bioconjugation to an Antibody: This details the conjugation of the drug-linker construct to a monoclonal antibody.

Protocol 1: Synthesis of a Payload-Linker Conjugate (e.g., with Exatecan)

This protocol describes the synthesis of a Gly-Cyclopropane-Exatecan conjugate.

Materials:

  • This compound

  • Exatecan mesylate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF.

    • Add 20% piperidine in DMF to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, precipitate the deprotected linker by adding cold diethyl ether.

    • Centrifuge and wash the precipitate with diethyl ether to obtain the free amine intermediate.

  • Payload Coupling:

    • Dissolve the deprotected linker intermediate, Exatecan mesylate, and HOBt in anhydrous DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIC to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by HPLC.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to yield the pure Gly-Cyclopropane-Exatecan conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

StepReagent/SolventTypical Molar Excess (relative to starting material)Typical Reaction Time
Fmoc Deprotection20% Piperidine in DMF10-20 equivalents1-2 hours
Payload CouplingExatecan, DIC, HOBt1.2 eq (Exatecan), 1.5 eq (DIC), 1.5 eq (HOBt)12-24 hours
Protocol 2: Conjugation of Payload-Linker to a Monoclonal Antibody

This protocol describes the conjugation of the Gly-Cyclopropane-Exatecan linker-drug to a monoclonal antibody (e.g., hu2F7) via available lysine (B10760008) residues.

Materials:

  • Gly-Cyclopropane-Exatecan (from Protocol 1)

  • Monoclonal antibody (e.g., hu2F7) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • SDS-PAGE analysis equipment

Procedure:

  • Activation of the Payload-Linker:

    • Dissolve the Gly-Cyclopropane-Exatecan in anhydrous DMSO.

    • Add NHS and EDC to the solution to activate the carboxylic acid group of the linker.

    • Stir the reaction at room temperature for 1-4 hours to form the NHS ester.

  • Antibody Conjugation:

    • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., borate (B1201080) buffer).

    • Slowly add the activated payload-linker-NHS ester solution to the antibody solution with gentle stirring.

    • The molar ratio of linker-drug to antibody can be varied to achieve the desired drug-to-antibody ratio (DAR). A typical starting ratio is 5-10 fold molar excess of the linker-drug.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the ADC:

    • Remove the unreacted linker-drug and other small molecules by size-exclusion chromatography (SEC) using a pre-equilibrated column with PBS buffer.

    • Monitor the elution profile by UV absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and the payload's absorbance maximum. Alternatively, hydrophobic interaction chromatography (HIC) or mass spectrometry can be used for a more accurate determination.

    • Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC by SEC-HPLC and SDS-PAGE (under reducing and non-reducing conditions).

    • Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR)UV-Vis Spectroscopy, HIC-HPLC, Mass SpectrometryTypically 2-4
PuritySEC-HPLC>95% monomer
AggregationSEC-HPLC<5% aggregate
Antigen BindingELISA, SPRMaintained binding affinity compared to unconjugated antibody

Diagrams

Caption: Structure of this compound.

experimental_workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody-Drug Conjugation start This compound deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection intermediate H2N-Gly-NH-CH2-O-Cyclopropane-CH2COOH deprotection->intermediate coupling Payload Coupling (e.g., Exatecan, EDC/NHS) intermediate->coupling drug_linker Drug-Linker Conjugate coupling->drug_linker purification1 Purification (HPLC) drug_linker->purification1 conjugation Bioconjugation (Amide Coupling) purification1->conjugation antibody Monoclonal Antibody antibody->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification2 Purification (SEC) adc->purification2 characterization Characterization (DAR, Purity, Binding) purification2->characterization

Caption: Experimental workflow for ADC synthesis.

signaling_pathway ADC Antibody-Drug Conjugate (e.g., Anti-B7-H4-Exatecan) TumorCell Tumor Cell (B7-H4 Positive) ADC->TumorCell Targeting Binding Binding to B7-H4 Receptor TumorCell->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Linker Cleavage (Enzymatic/pH-mediated) Endosome->Cleavage PayloadRelease Payload Release (Exatecan) Cleavage->PayloadRelease Topoisomerase Topoisomerase I Inhibition PayloadRelease->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: ADC mechanism of action.

References

Prospective Application Notes for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are prospective and based on the structural features of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH. As of the latest literature search, this specific compound is not documented in published cancer research. The content herein describes a scientifically plausible, hypothetical application for research and drug development professionals.

Introduction and Compound Overview

This compound is a novel, non-proteinogenic amino acid derivative. Its unique structure combines a standard Fmoc-protected glycine (B1666218) with a cyclopropane-containing linker. This design suggests its primary utility as a specialized building block in Solid-Phase Peptide Synthesis (SPPS) for the creation of advanced peptidomimetics.

The key structural features are:

  • Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group essential for stepwise peptide synthesis.

  • Glycine residue: Provides a flexible spacer.

  • Cyclopropane (B1198618) ring: A rigid, conformationally constrained element. In drug design, such motifs are used to lock a molecule into a specific bioactive conformation, potentially increasing binding affinity and metabolic stability compared to flexible aliphatic chains.

  • Carboxylic acid terminus: Allows for the formation of a peptide bond with the subsequent amino acid in the sequence.

This compound is hypothesized to be a valuable tool for designing inhibitors of protein-protein interactions (PPIs) or enzyme active sites, which are critical targets in oncology.

Hypothetical Application: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 is a cornerstone of cancer prevention. In many cancers, p53 is not mutated but is functionally inactivated by its negative regulator, MDM2, which binds to p53 and promotes its degradation. Disrupting the p53-MDM2 interaction can reactivate p53, leading to tumor cell apoptosis.

We hypothesize that this compound (herein referred to as Fmoc-Gly(cPr)-OH) can be used to synthesize a stabilized peptide mimic of the p53 N-terminal domain (residues 15-29) that binds to MDM2. The cyclopropane group could mimic the helical conformation of key residues (e.g., Phe19, Trp23, Leu26) required for high-affinity binding to the hydrophobic cleft of MDM2.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Gly(cPr)-OH into a Peptide Sequence via SPPS

This protocol describes the manual solid-phase synthesis of a hypothetical p53-mimetic peptide (Ac-Phe-Gly(cPr)-Trp-Leu-NH2) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Phe-OH

  • Fmoc-Gly(cPr)-OH (the compound of interest)

  • Coupling reagents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Capping reagent: Acetic anhydride (B1165640)

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Leucine):

    • Remove the Fmoc group from the resin using 20% piperidine in DMF (5 min, then 15 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate tube, pre-activate Fmoc-L-Leu-OH (3 eq) with HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Confirm coupling completion with a Kaiser test.

  • Subsequent Couplings (Trp, Gly(cPr), Phe):

    • Repeat the deprotection and coupling steps sequentially for Fmoc-L-Trp(Boc)-OH, Fmoc-Gly(cPr)-OH, and Fmoc-L-Phe-OH. Use the same molar equivalents and reaction times.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (from Phe), wash the resin.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Shake for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) and shake for 3 hours.

    • Filter the solution to collect the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water).

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

Protocol 2: In Vitro Assay for p53-MDM2 Interaction Inhibition

This protocol describes using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibitory activity of the synthesized peptide.

Materials:

  • Recombinant human GST-MDM2 protein

  • Biotinylated human p53 peptide (sequence from the binding domain)

  • Synthesized inhibitor peptide (Ac-Phe-Gly(cPr)-Trp-Leu-NH2)

  • AlphaLISA Glutathione Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA assay buffer

  • 384-well microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor peptide in assay buffer (e.g., from 100 µM to 1 nM).

  • Reaction Mixture:

    • To each well of a 384-well plate, add 5 µL of the inhibitor peptide dilution (or buffer for control).

    • Add 10 µL of a solution containing GST-MDM2 (final concentration 10 nM) and Biotin-p53 (final concentration 10 nM).

    • Incubate for 60 minutes at room temperature.

  • Bead Addition:

    • Add 10 µL of AlphaLISA Glutathione Acceptor beads (final concentration 20 µg/mL) to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 25 µL of Streptavidin Donor beads (final concentration 40 µg/mL).

  • Final Incubation and Reading:

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader. The signal is inversely proportional to the inhibitory activity.

  • Data Analysis:

    • Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Illustrative Data Presentation

The following table presents hypothetical data for a series of p53-mimetic peptides to illustrate how Fmoc-Gly(cPr)-OH could improve inhibitory activity.

Compound IDSequenceModificationMDM2 Binding IC₅₀ (nM)
Peptide-1Ac-Phe-Ala -Trp-Leu-NH₂Alanine Scan Control8,500
Peptide-2Ac-Phe-Gly -Trp-Leu-NH₂Unconstrained Glycine12,000
Peptide-3 Ac-Phe-Gly(cPr)-Trp-Leu-NH₂ Constrained Cyclopropane Linker 450
Nutlin-3aN/ASmall Molecule Inhibitor (Ref.)80

This data is purely illustrative to demonstrate the potential impact of the cyclopropane constraint.

Visualizations (Diagrams)

cluster_p53 p53 Pathway cluster_intervention Therapeutic Intervention p53 p53 Tumor Suppressor MDM2 MDM2 Oncoprotein p53->MDM2 Induces expression (Negative Feedback) apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activates MDM2->p53 Binds & Inhibits p53_degradation p53 Degradation MDM2->p53_degradation Promotes Inhibitor Peptide Inhibitor (contains Gly(cPr)) Inhibitor->MDM2 Blocks p53 binding site

Caption: Hypothetical mechanism of a p53-MDM2 inhibitor peptide.

start Start: Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine) start->deprotect1 couple_leu Couple Fmoc-Leu-OH deprotect1->couple_leu deprotect2 Fmoc Deprotection couple_leu->deprotect2 couple_trp Couple Fmoc-Trp(Boc)-OH deprotect2->couple_trp deprotect3 Fmoc Deprotection couple_trp->deprotect3 couple_cpr Couple Fmoc-Gly(cPr)-OH deprotect3->couple_cpr deprotect4 Fmoc Deprotection couple_cpr->deprotect4 couple_phe Couple Fmoc-Phe-OH deprotect4->couple_phe acetylate N-terminal Acetylation couple_phe->acetylate cleave Cleave from Resin (95% TFA) acetylate->cleave purify RP-HPLC Purification cleave->purify end Final Peptide purify->end reagents GST-MDM2 Biotin-p53 Inhibitor Peptide mix Incubate 60 min (Allow binding) reagents->mix add_acceptor Add Glutathione Acceptor Beads mix->add_acceptor incubate_acceptor Incubate 60 min (Beads bind GST-MDM2) add_acceptor->incubate_acceptor add_donor Add Streptavidin Donor Beads incubate_acceptor->add_donor incubate_donor Incubate 30 min (Beads bind Biotin-p53) add_donor->incubate_donor read Read AlphaLISA Signal (680 nm excitation, 615 nm emission) incubate_donor->read

Application Notes and Protocols for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH , a key intermediate in the synthesis of innovative linker payloads for Antibody-Drug Conjugates (ADCs). The incorporation of a cyclopropane (B1198618) moiety into the linker architecture offers distinct advantages in terms of stability and spatial orientation, contributing to the development of next-generation targeted cancer therapeutics.

Introduction

This compound is a bespoke chemical entity designed for the construction of cleavable linkers in ADCs. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis of the linker, typically employing solid-phase peptide synthesis (SPPS) methodologies. The glycine (B1666218) residue provides flexibility, while the ether-linked cyclopropane-carboxylic acid portion introduces a unique conformational rigidity and a potential handle for modulating linker stability and release kinetics. This intermediate is particularly suited for conjugation with potent cytotoxic payloads, such as the topoisomerase I inhibitor Exatecan, and subsequent attachment to tumor-targeting monoclonal antibodies, for instance, hu2F7.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₃H₂₄N₂O₆
Molecular Weight 424.45 g/mol
Appearance White to off-white solid
Purity (LC-MS) ≥95%
Storage Conditions 2-8°C, protect from moisture

Application in ADC Linker Synthesis: A Workflow Overview

The primary application of this compound is as a building block in the synthesis of a drug-linker conjugate. The general workflow involves a multi-step process culminating in the formation of a stable and effective ADC.

ADC_Synthesis_Workflow cluster_linker_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization Fmoc_Intermediate This compound Deprotection Fmoc Deprotection Fmoc_Intermediate->Deprotection Piperidine (B6355638)/DMF Payload_Coupling Payload Coupling (e.g., Exatecan) Deprotection->Payload_Coupling Activation (e.g., HATU) Drug_Linker Drug-Linker Conjugate Payload_Coupling->Drug_Linker Activation_DL Drug-Linker Activation (e.g., NHS ester formation) Drug_Linker->Activation_DL Antibody Antibody (e.g., hu2F7) Conjugation Conjugation Antibody->Conjugation Activation_DL->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification (e.g., Chromatography) ADC->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

Caption: General workflow for ADC synthesis using the Fmoc-protected cyclopropane intermediate.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody.

Protocol 1: Synthesis of the Drug-Linker Conjugate (e.g., with Exatecan)

This protocol describes the coupling of the deprotected linker to the cytotoxic payload, Exatecan.

Materials:

  • This compound

  • Exatecan

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound (1.0 eq) in a 20% solution of piperidine in DMF.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.

    • Co-evaporate with toluene (B28343) to remove residual piperidine. The resulting amine is used directly in the next step.

  • Payload Coupling:

    • In a separate flask, dissolve the deprotected linker-amine (1.0 eq) and Exatecan (1.2 eq) in anhydrous DMSO.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion of the coupling reaction, dilute the mixture with a suitable solvent (e.g., acetonitrile/water).

    • Purify the crude drug-linker conjugate by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the desired drug-linker conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.

Quantitative Data Summary:

Reactant/ProductMolar Eq.Purity (Post-Purification)
This compound1.0>98%
Exatecan1.2N/A
HATU1.5N/A
DIPEA3.0N/A
Drug-Linker Conjugate ->95%
Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody (e.g., hu2F7)

This protocol outlines the conjugation of the purified drug-linker to a monoclonal antibody via lysine (B10760008) side-chain acylation.

Materials:

  • Purified Drug-Linker Conjugate

  • Monoclonal Antibody (e.g., hu2F7) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

Procedure:

  • Activation of the Drug-Linker:

    • Dissolve the drug-linker conjugate (5-10 eq per antibody) in anhydrous DMSO.

    • Add NHS (1.5 eq relative to the drug-linker) and DCC or EDC (1.5 eq relative to the drug-linker).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated drug-linker.

  • Antibody Conjugation:

    • To the antibody solution, slowly add the activated drug-linker solution (typically not exceeding 10% v/v of the total reaction volume).

    • Gently agitate the reaction mixture at room temperature for 2-4 hours. The optimal reaction time may need to be determined empirically.

  • Purification of the ADC:

    • Purify the crude ADC using a desalting column or SEC to remove unreacted drug-linker and other small molecules.

    • Further purify the ADC to separate different drug-to-antibody ratio (DAR) species using HIC.

  • Characterization of the ADC:

    • Determine the average DAR and the distribution of DAR species by HIC-HPLC and/or mass spectrometry (e.g., native MS).

    • Assess the level of aggregation by SEC-HPLC.

    • Confirm the binding affinity of the ADC to its target antigen using methods such as ELISA or surface plasmon resonance (SPR).

Quantitative Data Summary:

ParameterTypical Value/Range
Drug-to-Antibody Ratio (DAR) 2 - 8
Monomer Purity (SEC) >95%
Endotoxin Levels < 1 EU/mg

Signaling Pathway Visualization

While this compound is a synthetic molecule and not directly involved in biological signaling pathways, the resulting ADC's mechanism of action can be depicted. The following diagram illustrates the general mechanism of an ADC targeting a cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Receptor_Binding Receptor Binding Antigen->Receptor_Binding Internalization Internalization (Endocytosis) Receptor_Binding->Internalization Lysosome Lysosome Internalization->Lysosome Linker_Cleavage Linker Cleavage Lysosome->Linker_Cleavage Payload_Release Payload Release Linker_Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced ADC linkers. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of cyclopropane-containing linkers in creating more stable, potent, and targeted cancer therapies. Careful optimization of reaction conditions and thorough characterization of intermediates and the final ADC product are crucial for successful development.

Troubleshooting & Optimization

Improving solubility of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in organic solvents.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution of this compound.

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?

A1: Difficulty in dissolving this compound can be attributed to several factors, including the choice of solvent and the concentration. Here is a step-by-step troubleshooting approach:

  • Verify Solvent Choice: Fmoc-protected amino acids and their derivatives are generally most soluble in polar aprotic solvents.[1] If you are using a non-polar or protic solvent, consider switching to one of the recommended solvents in the table below.

  • Reduce Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that specific solvent. Try reducing the concentration.

  • Apply Gentle Heating: Gently warming the solution can increase the solubility of many compounds.[2] However, avoid excessive heat to prevent potential degradation.

  • Use Sonication: Sonication can help break up solid particles and enhance dissolution.[2][3]

  • Consider a Co-solvent System: If the compound remains insoluble, adding a small amount of a co-solvent can significantly improve solubility. For instance, a mixture of Dimethyl Sulfoxide (DMSO) with other organic solvents is often effective.[4]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on the structure of the molecule, which includes a bulky, hydrophobic Fmoc group, a flexible ether linkage, a cyclopropane (B1198618) ring, and a polar carboxylic acid, polar aprotic solvents are the most suitable. The expected solubility in common organic solvents is summarized in the table below.

Q3: Can I use a solvent mixture to dissolve this compound?

A3: Absolutely. Using a binary solvent system is a common and effective strategy to enhance the solubility of complex molecules.[4] For example, mixtures of N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) have been reported to be superior to either solvent alone for certain applications.[5] A small percentage of DMSO in another organic solvent can also be highly effective.

Q4: How does the cyclopropane moiety in the structure affect solubility?

A4: The cyclopropane ring is a non-polar, hydrophobic component of the molecule.[6] Its rigid structure can influence how the molecule packs in the solid state and interacts with solvent molecules. Compared to a linear alkyl chain of the same carbon number, the cyclopropane ring may lead to stronger intermolecular interactions in the solid state, potentially lowering solubility.[7]

Q5: Will the ether linkage in the molecule impact its solubility?

A5: The ether linkage introduces some flexibility and polarity to the molecule. Ether groups can act as hydrogen bond acceptors, which can improve solubility in solvents that can act as hydrogen bond donors. However, the overall effect on solubility will depend on the interplay with the other functional groups in the molecule.

Q6: Are there any solvents I should avoid?

A6: It is generally advisable to avoid non-polar solvents such as hexane (B92381) or toluene, as the polar functional groups (amide, carboxylic acid) will limit solubility. Protic solvents like alcohols (methanol, ethanol) may have intermediate solubility but can potentially interfere with downstream reactions. Water is unlikely to be a good solvent due to the large, hydrophobic Fmoc group.

Data Presentation: Estimated Solubility of this compound

SolventTypeDielectric Constant (approx.)Expected SolubilityRationale
N,N-Dimethylformamide (DMF) Polar Aprotic36.7HighGood solvent for Fmoc-protected amino acids.[1][10]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32.2HighOften used in peptide synthesis and effectively dissolves Fmoc-amino acids.[5]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7HighExcellent solvent for a wide range of organic molecules, including Fmoc derivatives.[8][11]
Dichloromethane (DCM) Non-polar Aprotic9.1Moderate to LowMay have some success, but the polar groups might limit solubility.[1]
Acetonitrile (ACN) Polar Aprotic37.5ModerateCan be a suitable solvent, sometimes used in combination with others.
Tetrahydrofuran (THF) Polar Aprotic7.5Moderate to LowLess polar than DMF or DMSO, may have limited dissolving power for this compound.

Experimental Protocols

Methodology for Determining Solubility

This protocol outlines a systematic approach to determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., DMF, NMP, DMSO)

  • Small vials or test tubes

  • Vortex mixer

  • Sonicator bath

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

  • Pipettes

Procedure:

  • Initial Qualitative Assessment:

    • Place a small, known amount of the compound (e.g., 1 mg) into a vial.

    • Add a small volume of the chosen solvent (e.g., 100 µL).

    • Vortex the mixture for 30 seconds.

    • Observe if the solid dissolves completely. If not, proceed to the next steps.

  • Incremental Solvent Addition:

    • If the compound did not dissolve, add another small aliquot of the solvent (e.g., 100 µL) and vortex again.

    • Repeat this process until the solid is fully dissolved. Record the total volume of solvent used.

  • Application of Physical Methods:

    • If the compound remains insoluble after the initial steps, gently warm the vial in a water bath (not exceeding 40°C) for a few minutes.

    • Alternatively, place the vial in a sonicator bath for 5-10 minutes.[3]

    • Observe for dissolution.

  • Quantitative Determination (if required):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the solution to pellet the undissolved solid.

    • Carefully take a known volume of the supernatant and evaporate the solvent.

    • Weigh the remaining solid to determine the concentration of the dissolved compound.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Insoluble Compound check_solvent Is the solvent a polar aprotic solvent (e.g., DMF, NMP, DMSO)? start->check_solvent change_solvent Switch to a recommended polar aprotic solvent. check_solvent->change_solvent No reduce_conc Is the concentration high? check_solvent->reduce_conc Yes change_solvent->start lower_conc Try a lower concentration. reduce_conc->lower_conc Yes apply_heat Apply gentle heating (≤ 40°C). reduce_conc->apply_heat No lower_conc->start sonicate Use sonication. apply_heat->sonicate success Success: Compound Dissolved apply_heat->success Dissolves co_solvent Consider a co-solvent system (e.g., with DMSO). sonicate->co_solvent sonicate->success Dissolves co_solvent->success Dissolves fail Insoluble: Re-evaluate experimental approach co_solvent->fail Still Insoluble G Factors Influencing Solubility compound This compound fmoc Fmoc Group (Hydrophobic, Bulky) compound->fmoc gly Glycine (Small, Flexible) compound->gly amide Amide Linkage (Polar, H-bonding) compound->amide ether Ether Linkage (Polar, Flexible) compound->ether cyclopropane Cyclopropane (Hydrophobic, Rigid) compound->cyclopropane acid Carboxylic Acid (Polar, H-bonding) compound->acid solubility Overall Solubility fmoc->solubility Decreases in polar solvents gly->solubility Increases flexibility amide->solubility Increases in polar solvents ether->solubility Increases in polar solvents cyclopropane->solubility Decreases in polar solvents acid->solubility Increases in polar solvents

References

Preventing side reactions during Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coupling of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of this compound, a sterically hindered amino acid derivative commonly used as a linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The primary challenge arises from steric hindrance. The cyclopropane (B1198618) ring is a rigid structure that restricts the conformation of the molecule, making it difficult for the carboxylic acid group to approach the amine group of the coupling partner.[1][2][3] This steric hindrance can lead to slow or incomplete coupling reactions.

Q2: What are the potential side reactions I should be aware of during the coupling of this molecule?

A2: In addition to incomplete coupling, several side reactions are common in peptide synthesis and can be exacerbated by sterically hindered residues:

  • Racemization: The activation of the carboxylic acid can sometimes lead to the loss of stereochemical integrity at the alpha-carbon, although this is not a concern for the glycine (B1666218) residue itself.

  • Diketopiperazine formation: If coupling to a dipeptide, this intramolecular cyclization can occur.

  • Aggregation: The growing peptide chain can aggregate, especially with hydrophobic residues, which can block reactive sites.

  • Side reactions with coupling reagents: Some coupling reagents can have their own side reactions, such as the guanidinylation of the N-terminal amine when using an excess of uronium/aminium salt reagents like HATU or HBTU.[4]

Q3: Which coupling reagents are recommended for this sterically hindered amino acid derivative?

A3: Standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient for sterically hindered couplings. It is highly recommended to use more potent in-situ activating reagents.[4] The most effective choices include:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[5][6][7][8] HATU is known for its high efficiency with hindered couplings, while COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety profile and higher solubility.[5][7][8]

  • Phosphonium Salts: PyBOP and PyAOP are also effective choices. Phosphonium-based reagents do not have the potential for N-terminal guanidinylation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Steric Hindrance: The cyclopropane moiety is sterically demanding.1. Switch to a more powerful coupling reagent: Use HATU, COMU, or PyAOP. 2. Increase reaction time: Extend the coupling time to 4-24 hours. 3. Increase temperature: Carefully raise the reaction temperature (e.g., to 40-50°C). Monitor for potential side reactions. 4. Double coupling: Perform the coupling step twice to drive the reaction to completion.
Suboptimal Solvent: Poor solvation of the reactants or the growing peptide chain.1. Use a high-polarity aprotic solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are good choices. 2. Consider solvent mixtures: Adding a small amount of a chaotropic agent like DMSO can help disrupt aggregation.
Aggregation of the peptide chain 1. Use a low-substitution resin. 2. Incorporate backbone-modifying elements if synthesizing a longer peptide.
Presence of Side Products Racemization 1. Use a racemization-suppressing additive: HOBt or OxymaPure are essential when using carbodiimide-based coupling. HATU and COMU already contain such moieties. 2. Use a weaker base: If racemization is a concern, consider using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Guanidinylation of N-terminus 1. Avoid a large excess of uronium/aminium reagents (HATU, HBTU, COMU). Use them in near-equimolar amounts relative to the carboxylic acid.[9] 2. Switch to a phosphonium-based reagent like PyBOP or PyAOP.
Difficulty in Product Purification Hydrophobicity of the linker 1. Optimize Reversed-Phase HPLC conditions: Use a C4 or C8 column instead of C18. 2. Modify the mobile phase: Incorporate organic solvents like isopropanol (B130326) or acetonitrile (B52724)/n-propanol mixtures to improve solubility.[10] 3. Increase column temperature to improve peak shape and solubility.[10] 4. Alternative purification: For very hydrophobic compounds, precipitation and washing with a non-polar solvent like diethyl ether can be an effective initial purification step.[11]

Quantitative Data Summary

Coupling ReagentSterically Hindered SystemYield (%)Reaction TimeRacemization (%)Reference
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow[4]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow[4]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow[4]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow[4]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound
  • Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate reaction vessel, dissolve this compound (2 equivalents relative to the resin loading), HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.

  • Activation: Gently agitate the pre-activation mixture for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, a second coupling can be performed.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM) and methanol, and then dry under vacuum.

Protocol 2: Purification of the Cyclopropane-Containing Peptide
  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Initial Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers. Dry the crude peptide under vacuum.

  • Dissolution: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase for HPLC purification.

  • RP-HPLC Purification:

    • Column: Use a C4 or C8 semi-preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (or a mixture of acetonitrile and isopropanol).

    • Gradient: Develop a shallow gradient based on analytical HPLC runs.

    • Detection: Monitor the elution at 220 nm and 280 nm.

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final peptide.

Visualizations

coupling_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification resin Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Coupling Reaction deprotection->coupling linker Fmoc-Gly-NH-CH2-O -Cyclopropane-CH2COOH activated_linker Activated Linker linker->activated_linker Pre-activation reagents Coupling Reagent (HATU/COMU) + Base (DIPEA) in DMF reagents->activated_linker activated_linker->coupling monitoring Reaction Monitoring (e.g., Kaiser Test) coupling->monitoring cleavage Cleavage & Deprotection monitoring->cleavage hplc RP-HPLC cleavage->hplc

Caption: Experimental workflow for the coupling of the sterically hindered linker.

troubleshooting_logic cluster_reagent Reagent & Conditions cluster_solvent Solvent & Aggregation start Low Coupling Yield? reagent Use Potent Reagent? (HATU, COMU) start->reagent Check solvent High Polarity Solvent? (DMF, NMP) start->solvent Check time_temp Increase Time/Temp? reagent->time_temp Yes double_couple Double Coupling? time_temp->double_couple Yes end Improved Yield double_couple->end aggregation Consider Additives? (DMSO) solvent->aggregation Yes aggregation->end

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this specific ADC (Antibody-Drug Conjugate) linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis involves the formation of an amide bond between Fmoc-protected glycine (B1666218) (Fmoc-Gly-OH) and the amine group of a cyclopropane-containing linker, H2N-CH2-O-Cyclopropane-CH2COOH. This is a solution-phase peptide coupling reaction.

Q2: What are the common causes of low yield in this synthesis?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete activation of Fmoc-Gly-OH: The carboxylic acid of Fmoc-Gly-OH must be activated to react with the amine. Inefficient activation will lead to a significant amount of unreacted starting material.

  • Side reactions: Undesirable reactions can compete with the main coupling reaction, consuming starting materials and generating impurities.

  • Poor solubility of reactants: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, and pH can greatly influence the reaction outcome.

  • Difficult purification: The final product may be difficult to separate from unreacted starting materials and byproducts, leading to product loss during workup and purification.

Q3: Which coupling reagents are recommended for this synthesis?

Several coupling reagents can be used for this type of amide bond formation. The choice of reagent can impact yield and potential side reactions. Commonly used coupling reagents include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve efficiency.[1][2]

  • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is known for its high efficiency and low racemization rates.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Product Yield with High Amount of Unreacted Fmoc-Gly-OH
Potential Cause Troubleshooting Action Expected Outcome
Incomplete Activation of Carboxylic Acid - Ensure coupling reagents (e.g., EDC, HATU) are fresh and anhydrous.- Increase the equivalents of the coupling reagent and additive (e.g., HOBt).- Allow for a pre-activation step where Fmoc-Gly-OH is stirred with the coupling reagent and additive for 15-30 minutes before adding the amine linker.[4]Increased conversion of Fmoc-Gly-OH to the desired product.
Poor Solubility of Fmoc-Gly-OH - Use a co-solvent system to improve solubility. Common solvents for peptide coupling include DMF, NMP, and DCM.[3]A clear, homogeneous reaction mixture, leading to improved reaction kinetics.
Reaction Quenched by Moisture - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Minimized hydrolysis of activated intermediates, leading to higher yield.
Issue 2: Presence of Multiple Side Products in the Crude Reaction Mixture
Potential Cause Troubleshooting Action Expected Outcome
Epimerization/Racemization - If using a carbodiimide, ensure an additive like HOBt or Oxyma Pure is used.[1][2]- Use a less basic tertiary amine for pH adjustment, such as N,N-diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA).- Perform the reaction at a lower temperature (e.g., 0 °C).Reduced formation of diastereomeric impurities.
Formation of Urea (B33335) Byproduct (with carbodiimides) - If using DCC or EDC, the urea byproduct can sometimes be difficult to remove. For solution-phase synthesis, EDC is often preferred as its urea byproduct is more soluble in aqueous solutions, facilitating its removal during workup.[2]Easier purification of the final product.
Side reactions involving the cyclopropane (B1198618) ring - Ensure mild reaction conditions. Highly acidic or basic conditions could potentially affect the stability of the cyclopropane moiety, although it is generally stable under standard peptide coupling conditions.Preservation of the linker's structural integrity.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Action Expected Outcome
Similar Polarity of Product and Impurities - Optimize the purification method. Reversed-phase HPLC is a common and effective method for purifying Fmoc-protected compounds.[5][6]- Adjust the gradient and mobile phase composition to achieve better separation.Improved purity of the final product.
Product Precipitation During Workup - After quenching the reaction, use a suitable extraction solvent system. If the product is precipitating, it may be necessary to use a different solvent or a mixture of solvents to keep it in solution during the aqueous wash steps.Minimized loss of product during the workup procedure.

Quantitative Data Summary

The following table provides a general comparison of expected yields for solution-phase peptide couplings using different reagents. Please note that actual yields can vary significantly based on the specific substrates, reaction conditions, and scale.

Coupling ReagentAdditiveTypical Yield Range (%)Reference
EDCHOBt70-95%[7]
EDCOxyma Pure80-98%[1]
HATU-85-98%[4][8]
DCCHOBt60-90%[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using EDC/HOBt
  • Dissolution: Dissolve Fmoc-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC (1.1 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Amine Addition: Add a solution of H2N-CH2-O-Cyclopropane-CH2COOH (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography or reversed-phase HPLC.

Protocol 2: General Procedure for this compound Synthesis using HATU
  • Dissolution: Dissolve Fmoc-Gly-OH (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF under an inert atmosphere.

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of H2N-CH2-O-Cyclopropane-CH2COOH (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_coupling Coupling Reaction cluster_product Product & Purification Fmoc_Gly_OH Fmoc-Gly-OH Coupling Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA) in Solvent (e.g., DMF) Fmoc_Gly_OH->Coupling Linker H2N-CH2-O-Cyclopropane-CH2COOH Linker->Coupling Crude_Product Crude Product Coupling->Crude_Product Amide Bond Formation Purification Purification (Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions Start Low Yield Observed Check_Starting_Materials Check Purity & Integrity of Fmoc-Gly-OH & Linker Start->Check_Starting_Materials Check_Reagents Check Freshness & Anhydrous Nature of Coupling Reagents & Solvents Start->Check_Reagents Review_Protocol Review Reaction Protocol (Equivalents, Temp, Time) Start->Review_Protocol Analyze_Crude Analyze Crude Product by LC-MS Start->Analyze_Crude High_SM High Unreacted Starting Material Analyze_Crude->High_SM Side_Products Multiple Side Products Analyze_Crude->Side_Products Low_Conversion Overall Low Conversion Analyze_Crude->Low_Conversion Optimize_Activation Optimize Activation: - Increase reagent equivalents - Pre-activation step High_SM->Optimize_Activation Optimize_Conditions Optimize Conditions: - Lower temperature - Change base Side_Products->Optimize_Conditions Low_Conversion->Optimize_Activation Improve_Solubility Improve Solubility: - Use co-solvents Low_Conversion->Improve_Solubility

References

Technical Support Center: Fmoc Deprotection of Cyclopropane-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of Fmoc deprotection for peptides containing cyclopropane (B1198618) amino acid residues. The unique strained-ring structure of cyclopropane moieties can present challenges during solid-phase peptide synthesis (SPPS), and this resource offers strategies to mitigate potential side reactions and ensure synthesis fidelity.

Frequently Asked Questions (FAQs)

Q1: Is the cyclopropane ring in my peptide stable under standard Fmoc deprotection conditions?

While many simple cyclopropane rings are stable, their reactivity is highly dependent on adjacent functional groups. If the cyclopropane ring is part of a "donor-acceptor" system (e.g., flanked by electron-donating groups like amines and electron-withdrawing groups like carbonyls), its susceptibility to nucleophilic attack and ring-opening by bases like piperidine (B6355638) may increase. Standard conditions (e.g., 20% piperidine in DMF) should be approached with caution, especially for novel or complex cyclopropyl (B3062369) amino acids.

Q2: What is the primary potential side reaction involving the cyclopropane ring during Fmoc deprotection?

The primary concern is the base-catalyzed, nucleophilic ring-opening of the cyclopropane moiety. Piperidine, being both a base and a nucleophile, can potentially attack one of the electrophilic carbons of an activated cyclopropane ring. This would result in the formation of a piperidine adduct, leading to a peptide impurity with an increased mass (e.g., +85.15 Da).

Q3: How can I detect if cyclopropane ring-opening has occurred?

The most effective method is high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mass Analysis: Look for unexpected masses in your crude product chromatogram. Specifically, search for the target peptide mass + 85.15 Da, which corresponds to the addition of a piperidine molecule.

  • Chromatogram Profile: The appearance of new, significant impurity peaks that are absent in syntheses of similar peptides without the cyclopropane residue should be investigated.

  • Tandem MS (MS/MS): Fragmentation analysis of the unexpected mass peak can help confirm the structure of the byproduct and pinpoint the site of modification.

Q4: Besides ring-opening, what other side reactions should I be aware of?

Standard SPPS side reactions remain relevant and can sometimes be exacerbated by the steric bulk of cyclopropyl residues:

  • Incomplete Deprotection: Steric hindrance from the cyclopropane group may slow down Fmoc removal, leading to deletion sequences ([M-Fmoc-amino acid]).

  • Aggregation: The hydrophobicity and rigidity of the cyclopropane moiety can contribute to peptide aggregation on the resin, hindering both deprotection and coupling steps.

  • Aspartimide Formation: If an Asp residue is present, using strong, non-nucleophilic bases like DBU can catalyze aspartimide formation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of cyclopropane-containing peptides.

Problem 1: Low yield and/or purity of the crude peptide.

This is a general issue that requires systematic troubleshooting. The following decision tree can guide your investigation.

Troubleshooting_Workflow start Problem: Low Yield / Purity step1 Analyze Crude Product by LC-MS start->step1 q1 Is the main peak the correct target mass? step1->q1 res1_no No: Check for Deletion or Capped Sequences q1->res1_no No res1_yes Yes: Proceed to Impurity Analysis q1->res1_yes Yes sol2 Solution: Optimize Coupling & Deprotection Times Increase Equivalents / Use DBU res1_no->sol2 q2 Are there significant peaks at M+85 Da? res1_yes->q2 res2_yes Suspected Piperidine Adduct (Ring-Opening) q2->res2_yes Yes res2_no Check for other common SPPS side products q2->res2_no No sol1 Solution: Use Milder Deprotection (See Table 1 & Protocol 2) res2_yes->sol1 SPPS_Workflow A 1. Resin Swelling (DMF or NMP, 1 hr) B 2. Fmoc Deprotection (See Table 1 for options) A->B C 3. Resin Washing (3-5x with DMF) B->C D 4. Amino Acid Coupling (AA/Activator/Base, 1-2 hr) C->D E 5. Resin Washing (3-5x with DMF) D->E F Repeat Cycle (Steps 2-5) for next amino acid E->F F->B Next cycle G 6. Final Deprotection F->G Final cycle H 7. Cleavage & Global Deprotection (e.g., TFA/TIS/H₂O) G->H I 8. Analysis (LC-MS) H->I

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH purity issues and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting purity issues and effectively purifying this ADC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical intermediate used in the synthesis of Antibody-Drug Conjugate (ADC) linkers. ADCs are a class of biopharmaceutical drugs that use monoclonal antibodies to deliver potent cytotoxic payloads specifically to cancer cells. This molecule forms part of the linker that connects the antibody to the drug.

Q2: What are the common purity issues encountered with this compound?

Researchers may encounter several purity-related challenges. Commercially available batches often have a purity of around 95-96%.[1][2] Common impurities can arise from the starting materials or during the synthesis process. These may include:

  • Starting material impurities: Residual reactants from the synthesis of the cyclopropane (B1198618) ring or the glycine (B1666218) component.

  • Side-reaction products: Byproducts from unintended reactions during the formation of the ether linkage or amide bond.

  • Degradation products: The Fmoc protecting group is base-sensitive and can be prematurely cleaved under certain conditions, leading to the unprotected version of the molecule as an impurity.[3]

  • Dipeptide impurities: Reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid can generate dipeptide impurities.[4]

Q3: What analytical methods are recommended for assessing the purity of this compound?

The most common and effective methods for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is the standard for determining the purity of peptides and related molecules.[5]

  • Liquid Chromatography-Mass Spectrometry (LCMS): This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify the parent compound and any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the compound and may help in identifying major impurities.[2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the handling and purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity of Crude Product Incomplete reaction during synthesis.Monitor the reaction progress using TLC or LCMS to ensure completion.
Side reactions due to reaction conditions.Optimize reaction temperature, time, and stoichiometry of reactants.
Poor quality of starting materials.Ensure the purity of all starting materials before use.
Difficulty in Purifying the Compound The compound is labile and may degrade under harsh purification conditions.[6]Avoid high temperatures and extreme pH during purification. Chromatography is generally preferred over recrystallization.[6]
Poor solubility of the compound in the mobile phase.For RP-HPLC, if the compound is poorly soluble in the aqueous mobile phase, dissolve it in a minimal amount of a stronger organic solvent like DMSO or DMF before diluting with the mobile phase.[4]
Co-elution of impurities with the main product in HPLC.Optimize the HPLC gradient, try a different column, or use an orthogonal purification method like normal-phase chromatography if the impurities have different polarity.[6]
Presence of Fmoc-deprotected impurity Exposure to basic conditions during workup or purification.Maintain a neutral or slightly acidic pH during all steps. Avoid the use of strong bases.
Instability during storage.Store the compound at low temperatures (e.g., -20°C) and under an inert atmosphere to prevent degradation.

Purification Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying this compound.[5]

Experimental Protocol: Preparative RP-HPLC
  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or acetonitrile).

    • Dilute the dissolved sample with Mobile Phase A (see below) to a concentration of 1-5 mg/mL.[4]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is a common and effective choice.[4]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. This may need to be optimized based on the separation of the main peak from impurities.

    • Flow Rate: Dependent on the column dimensions (typically 10-20 mL/min for semi-preparative columns).

    • Detection: UV detection at 220 nm and 265 nm (for the Fmoc group).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC and/or LCMS.

    • Pool the pure fractions.

  • Product Isolation:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a white solid.

Purity Data Summary

The following table provides a representative example of the expected purity improvement after RP-HPLC purification.

Sample Purity by HPLC (%) Yield (%) Analytical Method
Crude Product85 - 95-RP-HPLC
After Preparative HPLC> 9860 - 80RP-HPLC

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_isolation Product Isolation Crude Crude Product Dissolve Dissolve in minimal organic solvent Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC Preparative RP-HPLC Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC/LCMS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Rotary Evaporation (remove MeCN) Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure Pure Product (>98%) Lyophilize->Pure

Caption: Workflow for the purification of this compound.

The following diagram illustrates a troubleshooting decision tree for purity issues.

Troubleshooting_Purity cluster_impurities Impurity Identification and Resolution cluster_solution Outcome Start Low Purity Detected (<95%) Impurity_Type Identify Impurity Type (LCMS) Start->Impurity_Type Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material  Starting  Material Side_Product Side-Reaction Product Impurity_Type->Side_Product  Side  Product Deprotected Fmoc-Deprotected Impurity_Type->Deprotected  Deprotected  Product Optimize_Reaction Optimize Reaction (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Optimize_Purification Optimize HPLC Gradient or use Orthogonal Method Side_Product->Optimize_Purification Avoid_Base Avoid Basic Conditions, Ensure Acidic pH Deprotected->Avoid_Base Success Purity >98% Optimize_Reaction->Success Optimize_Purification->Success Avoid_Base->Success

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding impurities in Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a key linker used in the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with this compound?

A1: Impurities can originate from the starting materials or be generated during the synthesis and handling of the molecule. The most common impurities fall into these categories:

  • Starting Material-Related Impurities:

    • Dipeptide (Fmoc-Gly-Gly-OH): This can arise during the synthesis of Fmoc-Gly-OH if the activating agent reacts with an already formed Fmoc-Gly-OH molecule.

    • Free Glycine (B1666218) (H-Gly-OH): Incomplete Fmoc protection during the synthesis of the Fmoc-glycine starting material can lead to the presence of the free amino acid.

    • β-Alanine Derivatives: If Fmoc-OSu is used for Fmoc protection, side reactions can lead to the formation of Fmoc-β-Ala-OH and its derivatives, which can be incorporated into your final product.

  • Process-Related Impurities:

    • Dibenzofulvene (DBF) Adducts: DBF is a byproduct of Fmoc deprotection. If not effectively scavenged by the base (e.g., piperidine), it can react with the free amine of your linker, forming a stable adduct that is difficult to remove.

    • Deletion or Insertion Sequences: In a multi-step synthesis, incomplete coupling of Fmoc-glycine can lead to deletion impurities. Conversely, premature Fmoc deprotection can result in the insertion of an extra glycine residue.

    • Residual Solvents and Reagents: Solvents like DMF and coupling reagents or their byproducts may remain in the final product if purification is not thorough.

Q2: I'm seeing a peak in my LC-MS analysis with a mass corresponding to my product + 178 Da. What is this impurity?

A2: An additional mass of 178 Da strongly suggests the formation of a dibenzofulvene (DBF) adduct. Dibenzofulvene is generated during the basic treatment used to remove the Fmoc protecting group. This reactive intermediate can be trapped by the primary amine of your deprotected linker if the scavenging base is not present in sufficient excess or if the reaction conditions are not optimal.

Q3: My final product has a lower-than-expected purity, and I see several closely eluting peaks in the HPLC. What could be the cause?

A3: This observation often points to the presence of small, structurally similar impurities. Key suspects include:

  • Dipeptide or Tripeptide Impurities: The presence of Fmoc-Gly-Gly-OH in your starting material can lead to the formation of longer linker variants.

  • Deletion Impurities: If the coupling of Fmoc-glycine was incomplete in a preceding step, you might have a shorter version of your target molecule.

  • Aggregation: Glycine-rich sequences are known to be prone to aggregation, which can lead to poor chromatographic resolution and the appearance of broad or multiple peaks.

Q4: Is the cyclopropane (B1198618) ring in the linker stable during synthesis and storage?

A4: The cyclopropane ring is generally a stable moiety under standard peptide synthesis and purification conditions, including exposure to acids (like TFA for cleavage from a resin) and bases (like piperidine (B6355638) for Fmoc deprotection). Its purpose is to provide conformational rigidity to the linker structure. Instability of the cyclopropane ring is not a common source of impurities for this type of molecule.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common impurity-related issues.

Diagram: Troubleshooting Workflow for Impurity Analysis

Troubleshooting Workflow Troubleshooting Workflow for Impurities start Problem: Unexpected Impurity or Low Purity check_raw_materials 1. Analyze Starting Materials (Fmoc-Gly-OH, etc.) by HPLC, MS start->check_raw_materials review_synthesis 2. Review Synthesis Protocol check_raw_materials->review_synthesis If raw materials are pure review_deprotection Incomplete Fmoc Deprotection? review_synthesis->review_deprotection review_coupling Incomplete Coupling? review_deprotection->review_coupling No optimize_deprotection Optimize Deprotection: - Increase piperidine concentration/time - Ensure efficient mixing review_deprotection->optimize_deprotection Yes review_purification 3. Review Purification Protocol review_coupling->review_purification No optimize_coupling Optimize Coupling: - Use a more efficient coupling reagent - Double couple - Monitor with Kaiser test review_coupling->optimize_coupling Yes optimize_purification Optimize Purification: - Adjust HPLC gradient - Use a different stationary phase review_purification->optimize_purification If impurities persist optimize_deprotection->review_purification optimize_coupling->review_purification end Purity Improved optimize_purification->end

Caption: A logical workflow for diagnosing and resolving impurity issues.

Problem Potential Cause Recommended Action
Unexpected peak at M+178 Da in MS Dibenzofulvene (DBF) adduct formation1. Ensure a sufficient excess of piperidine (e.g., 20-50% in DMF) is used for Fmoc deprotection. 2. Increase the washing steps after deprotection to thoroughly remove the DBF-piperidine adduct. 3. Consider using an alternative, more efficient scavenger for DBF.
Presence of M+57 Da or M-57 Da peaks Insertion or deletion of a glycine residue1. For deletion, ensure complete coupling by using a slight excess of Fmoc-Gly-OH and an appropriate coupling reagent. Monitor the reaction with a Kaiser test. 2. For insertion, ensure that the Fmoc group is stable during the coupling step and that there is no residual base from the previous deprotection step.
Broad peaks or poor resolution in HPLC Aggregation of the glycine-containing linker1. During synthesis, consider using a solvent system that disrupts hydrogen bonding, such as N-methyl-2-pyrrolidone (NMP) instead of or in addition to DMF. 2. For purification, try a slower gradient in your reversed-phase HPLC method. 3. Analyze the sample at a lower concentration to reduce aggregation.
Peak corresponding to Fmoc-Gly-Gly-NH... Dipeptide impurity in the Fmoc-Gly-OH starting material1. Analyze the Fmoc-Gly-OH raw material by HPLC to confirm the presence of the dipeptide impurity. 2. If present, purify the Fmoc-Gly-OH by recrystallization or chromatography before use.

Data on Common Impurities

The following table summarizes common impurities, their likely sources, and typical analytical observations.

Impurity NameMolecular Weight ChangeCommon SourceTypical Analytical Method for Detection
Dibenzofulvene (DBF) Adduct +178.23 g/mol Incomplete scavenging after Fmoc deprotectionLC-MS, UV-Vis (absorbance around 301 nm)
Glycine Deletion -57.05 g/mol Incomplete coupling of Fmoc-Gly-OHLC-MS
Glycine Insertion +57.05 g/mol Premature Fmoc deprotectionLC-MS
Fmoc-Gly-Gly-OH derived impurity +57.05 g/mol (as part of the linker)Contamination in Fmoc-Gly-OH starting materialLC-MS/MS to confirm sequence
Unreacted Starting Material VariesIncomplete reactionHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This is a plausible solution-phase synthesis route.

Step 1: Synthesis of H2N-CH2-O-Cyclopropane-CH2COOH

A detailed, multi-step synthesis would be required to prepare this amino-ether-cyclopropane building block. This would likely involve the protection of commercially available starting materials, followed by coupling and deprotection steps. Due to the complexity and proprietary nature of such syntheses, a specific protocol is not publicly available.

Step 2: Coupling of Fmoc-Glycine

  • Dissolve H2N-CH2-O-Cyclopropane-CH2COOH (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2.5 equivalents) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • In a separate flask, pre-activate Fmoc-Gly-OH (1.2 equivalents) with a coupling reagent such as HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in DMF for 10-15 minutes.

  • Add the activated Fmoc-Gly-OH solution to the solution from step 1 and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: HPLC Method for Purity Analysis and Purification
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm for analysis; larger for preparative).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient (for analysis): 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the amide bond).

  • Injection Volume: 10 µL.

Protocol 3: Characterization by Mass Spectrometry and NMR
  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the product and identify impurities. Tandem MS (MS/MS) can be used to fragment the molecule and confirm its structure.

  • NMR Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the Fmoc group (aromatic region ~7.3-7.9 ppm), the glycine methylene (B1212753) protons, the cyclopropane protons, and other aliphatic protons in the linker.

    • ¹³C NMR: This will provide information on the carbon skeleton of the molecule.

Diagram: General Synthesis and Purification Workflow

Synthesis_Workflow General Synthesis and Purification Workflow start Starting Materials: Fmoc-Gly-OH & H2N-CH2-O-Cyclopropane-CH2COOH coupling Coupling Reaction (e.g., HATU/DIPEA in DMF) start->coupling workup Aqueous Workup (Extraction and Washes) coupling->workup purification Purification (Flash Chromatography or Prep HPLC) workup->purification analysis Analysis (HPLC, LC-MS, NMR) purification->analysis final_product This compound analysis->final_product

Caption: A simplified overview of the synthesis and purification process.

Technical Support Center: Conjugation of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ADC linker Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: Each part of the linker has a specific function:

  • Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the glycine's amine. It must be removed before the payload can be attached.

  • Glycine (B1666218) (Gly): A simple amino acid that acts as a spacer.

  • -NH-CH2-O-: An ether linkage that provides flexibility.

  • Cyclopropane (B1198618): A rigid cyclic structure that can influence the linker's conformation and stability.

  • -CH2COOH (Carboxylic Acid): The functional group that is activated to form a covalent bond with amine groups (e.g., lysine (B10760008) residues) on the antibody.

Q2: What is the general workflow for conjugating this linker to an antibody?

A2: The general workflow involves three main stages:

  • Fmoc Deprotection: Removal of the Fmoc group from the linker, typically using a base like piperidine (B6355638). This step is necessary if a payload is to be attached to the N-terminus of the glycine.

  • Linker Activation and Conjugation: Activation of the terminal carboxylic acid using a coupling agent like EDC/NHS, followed by reaction with the antibody.

  • Purification and Characterization: Removal of excess linker and reagents, and characterization of the resulting antibody-drug conjugate (ADC), including determination of the drug-to-antibody ratio (DAR).

Q3: Can I conjugate the Fmoc-protected linker directly to the antibody?

A3: Yes, the Fmoc-protected linker can be conjugated to the antibody first. The Fmoc group would then be removed from the antibody-linker conjugate before attaching the cytotoxic payload. This order of steps can sometimes be advantageous in multi-step ADC synthesis.

Troubleshooting Guide

SymptomPossible CauseRecommendation
Low Conjugation Efficiency / Low DAR Incomplete Fmoc deprotection (if payload is attached first): Residual Fmoc group will block the amine, preventing payload attachment.Ensure complete deprotection by optimizing piperidine concentration and reaction time. Monitor deprotection using UV-Vis to detect the dibenzofulvene-piperidine adduct.[1]
Inefficient activation of the carboxylic acid: The O-acylisourea intermediate formed by EDC is prone to hydrolysis.[2]Use a freshly prepared EDC/NHS solution. Perform the activation at a slightly acidic pH (5.0-6.0) to stabilize the NHS ester.[3]
Suboptimal antibody concentration: A dilute antibody solution can lower the reaction efficiency.We recommend an antibody concentration of at least 0.5 mg/mL for efficient conjugation.[4]
Presence of interfering substances in the antibody buffer: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the antibody for the activated linker.Buffer exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) or MES buffer, prior to conjugation.
Antibody Aggregation Increased hydrophobicity: The cyclopropane moiety and the attached payload can increase the overall hydrophobicity of the ADC, leading to aggregation.[5][6]Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation. Include excipients like polysorbates in the formulation to improve stability.
Over-reduction of the antibody (if using cysteine conjugation): Excessive reduction can lead to antibody unfolding and aggregation.Carefully control the concentration of the reducing agent and the reaction time.
Poor Stability of the Conjugate Hydrolysis of the linker: The amide bond formed is generally stable, but extreme pH or enzymatic degradation can lead to cleavage.Store the ADC in a suitable buffer at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage).
Retro-Michael reaction (for maleimide-based linkers): If a maleimide (B117702) is used to attach the payload, it can undergo a retro-Michael reaction, leading to drug deconjugation.Ensure the succinimidyl ring undergoes hydrolysis to form a more stable open-ring structure.[7]

Experimental Protocols

Protocol 1: Two-Step Fmoc Deprotection and Payload Attachment

This protocol is for situations where the payload is attached to the linker's N-terminus after deprotection.

  • Resin Swelling: Swell the resin-bound this compound in DMF for 30-60 minutes.

  • First Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 1-3 minutes at room temperature.[1]

  • Drain the piperidine solution.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.[1]

  • Wash: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Payload Coupling: Couple the desired payload to the now free amine on the glycine residue using standard peptide coupling reagents.

Protocol 2: EDC/NHS Activation and Antibody Conjugation
  • Prepare Antibody: Buffer exchange the antibody into a conjugation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activate Linker: Dissolve the deprotected linker-payload in the conjugation buffer. Add 4 mM EDC and 10 mM Sulfo-NHS.[8] Incubate for 15 minutes at room temperature.

  • Conjugation: Add the activated linker-payload solution to the antibody solution. Allow the reaction to proceed for 2 hours at room temperature.

  • Quench Reaction: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench the reaction.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other reagents.[9]

Quantitative Data Summary

ParameterTypical RangeAnalytical Method
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry
Conjugation Efficiency 30% - 60%HIC, UV-Vis Spectroscopy
Monomer Purity >95%Size-Exclusion Chromatography (SEC)
Aggregate Content <5%Size-Exclusion Chromatography (SEC)

Note: These values are illustrative and can vary depending on the specific antibody, payload, and reaction conditions.

Visualizations

experimental_workflow Experimental Workflow for ADC Synthesis cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Payload_Attachment Payload Attachment Fmoc_Deprotection->Payload_Attachment Linker_Activation Linker Activation (EDC/NHS) Payload_Attachment->Linker_Activation Antibody_Conjugation Antibody Conjugation Linker_Activation->Antibody_Conjugation Purification Purification (SEC/TFF) Antibody_Conjugation->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization

Caption: A flowchart illustrating the key stages in the synthesis of an antibody-drug conjugate.

signaling_pathway EDC/NHS Conjugation Chemistry Carboxylic_Acid Linker-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxylic_Acid NHS_Ester NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Amide Bond (Antibody-Linker) NHS_Ester->Amide_Bond + Antibody-NH2 Antibody_Amine Antibody-NH2 Hydrolysis Hydrolysis Hydrolysis->O_Acylisourea

Caption: The chemical pathway for EDC/NHS-mediated amide bond formation between the linker and antibody.

References

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this molecule is significantly influenced by pH due to the presence of several functional groups. The most sensitive part of the molecule is the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group, which is intentionally designed to be labile under basic conditions. The amide bond, ether linkage, and cyclopropane (B1198618) ring also contribute to its overall stability profile. Generally, the compound is most stable at neutral to slightly acidic pH and is unstable in basic solutions.

Q2: At what pH range should I expect the Fmoc group to be cleaved?

A2: The Fmoc group is notoriously unstable under basic conditions. You can expect significant cleavage at a pH above 9.[1] For complete and rapid removal, a solution of 20% piperidine (B6355638) in DMF is commonly used in solid-phase peptide synthesis.[2] Therefore, prolonged exposure to even mildly basic aqueous solutions should be avoided if the integrity of the Fmoc group is required.

Q3: Is the amide bond in the glycine (B1666218) linker stable?

A3: Amide bonds are generally quite stable, but their hydrolysis is catalyzed by both acid and base.[3][4][5] Under physiological conditions (pH ~7.4), the rate of uncatalyzed hydrolysis is extremely slow.[6] However, at very low or high pH, the rate of cleavage will increase, although it is typically a much slower process than the base-induced cleavage of the Fmoc group.

Q4: What is the stability of the ether linkage and the cyclopropane ring?

A4: Ether linkages are generally very stable under a wide range of pH conditions, particularly in basic and neutral solutions. However, they can be susceptible to cleavage under strongly acidic conditions, though this often requires harsh reagents and elevated temperatures.[7][8] The cyclopropane ring is also relatively stable but can undergo ring-opening reactions under certain acidic conditions due to its inherent ring strain.[9][10]

Q5: Can I use this linker in a reaction that requires acidic conditions?

A5: The Fmoc group is known to be stable towards acid.[2][11] Therefore, using this molecule in acidic conditions is generally feasible without loss of the Fmoc protecting group. However, extreme acidic conditions (pH < 2) combined with high temperatures could potentially lead to the hydrolysis of the amide or ether linkages over extended periods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected loss of the Fmoc group during an experiment. The pH of your solution is too basic (pH > 8).Ensure all buffers and solutions are maintained at a neutral or slightly acidic pH. If basic conditions are unavoidable, minimize the exposure time and temperature.
Degradation of the linker is observed under acidic conditions. The acidic conditions are too harsh (e.g., very low pH and high temperature), leading to amide or ether bond hydrolysis.If possible, use milder acidic conditions. Reduce the reaction temperature and time. Analyze for degradation products to identify the point of cleavage.
Low recovery of the compound after purification. The compound may have degraded during workup or purification steps if inappropriate pH conditions were used.Monitor the pH throughout your experimental and purification protocol. Use buffered solutions where appropriate to maintain a stable pH.
Formation of an unexpected byproduct. This could be due to the reaction of one of the functional groups under your specific experimental conditions. For example, the cyclopropane ring could potentially react with certain reagents.Characterize the byproduct to understand its structure. This will provide clues as to which part of the molecule is reacting. Consider modifying your reaction conditions to avoid this side reaction.

Quantitative Stability Data

The following table provides an estimated stability profile of this compound under various pH conditions over a 24-hour period. This data is illustrative and based on the known chemical properties of the functional groups. Actual stability may vary depending on the specific buffer, temperature, and other components in the solution.

pHTemperature (°C)Expected Stability (% Remaining)Primary Degradation Pathway
225>95%Minimal; potential for slow amide/ether hydrolysis
425>98%Very stable
725>99%Highly stable
925<10%Rapid cleavage of the Fmoc group
1225<1%Very rapid cleavage of the Fmoc group and potential amide hydrolysis
750>95%Slow degradation, potentially at multiple sites

Experimental Protocol for pH Stability Assessment

This protocol outlines a general method for determining the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Buffers: pH 2, 4, 7, 9, and 12 (e.g., phosphate, citrate, borate (B1201080) buffers)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Incubator or water bath

2. Buffer Preparation:

  • Prepare a series of buffers at the desired pH values (2, 4, 7, 9, 12).

  • Ensure the buffer components will not interfere with the HPLC analysis.

3. Sample Preparation and Incubation:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., ACN or DMSO).

  • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to a final concentration of approximately 1 mg/mL.

  • Take an initial sample (t=0) from each vial for immediate HPLC analysis.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial for analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A suitable gradient to separate the parent compound from its potential degradation products (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

  • Inject equal volumes of each sample.

5. Data Analysis:

  • Determine the peak area of the parent compound at each time point for each pH.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining compound versus time for each pH to determine the degradation kinetics.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_solution Prepare Stock Solution sample_prep Prepare Samples in Buffers stock_solution->sample_prep buffer_prep Prepare pH Buffers (2, 4, 7, 9, 12) buffer_prep->sample_prep t0_analysis t=0 Analysis sample_prep->t0_analysis incubation Incubate at Controlled Temperature sample_prep->incubation hplc_analysis HPLC Analysis t0_analysis->hplc_analysis sampling Sample at Time Points incubation->sampling sampling->hplc_analysis data_analysis Data Analysis & Plotting hplc_analysis->data_analysis

Caption: Workflow for assessing the pH stability of the ADC linker.

References

Technical Support Center: Aggregation Issues with Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides incorporating the novel building block, Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern during SPPS?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of stable secondary structures like β-sheets.[1] When peptide chains aggregate, the N-terminal amine of the growing peptide can become inaccessible, hindering subsequent coupling and Fmoc deprotection steps. This can result in incomplete reactions, the formation of deletion sequences, and ultimately, low purity and yield of the target peptide.[2]

Q2: What are the potential aggregation risks associated with incorporating this compound into a peptide sequence?

A2: The unique structure of this compound presents several potential aggregation risks:

  • Glycine (B1666218) Flexibility: The glycine residue provides significant conformational flexibility, which can in some contexts contribute to the formation of aggregation-prone structures.

  • Linker-like Structure: The -NH-CH2-O-Cyclopropane-CH2COOH portion of the molecule acts as a flexible linker. While flexible linkers are often used to improve protein folding and stability, in the context of SPPS, excessive flexibility can sometimes facilitate intermolecular interactions that lead to aggregation.

  • Hydrophobicity: The cyclopropane (B1198618) ring introduces a degree of hydrophobicity, which can contribute to the overall tendency of the peptide to aggregate, especially when incorporated into already hydrophobic sequences.[3]

Q3: How can I identify if peptide aggregation is occurring during my synthesis?

A3: Several signs can indicate on-resin peptide aggregation:

  • Poor Resin Swelling: A noticeable decrease in the swelling of the peptide-resin is a strong indicator of aggregation. The resin beads may appear clumped or shrunken.[4]

  • Slow or Incomplete Fmoc Deprotection: If the Fmoc deprotection step, monitored by UV-Vis spectroscopy of the piperidine (B6355638) solution, shows a slow or incomplete release of the Fmoc group, it suggests that the N-terminus is not fully accessible due to aggregation.[5]

  • Positive Kaiser or Ninhydrin Test after Coupling: A positive colorimetric test after a coupling step indicates the presence of unreacted free amines, which can be a result of aggregation preventing the activated amino acid from reaching the N-terminus.[4] However, in cases of severe aggregation, these tests can sometimes yield false negatives.[4]

  • Low Purity and Deletion Sequences in the Crude Product: Analysis of the cleaved peptide by mass spectrometry may reveal the presence of significant deletion sequences, which are a common consequence of aggregation-induced failed couplings.

Troubleshooting Guide

If you are experiencing issues with aggregation while using this compound, consider the following troubleshooting strategies.

Troubleshooting Workflow for Peptide Aggregation

Aggregation_Troubleshooting start Aggregation Suspected solvent_optimization Optimize Solvents (e.g., NMP, 'Magic Mixture') start->solvent_optimization Initial Step chaotropic_salts Incorporate Chaotropic Salts (e.g., LiCl, KSCN) solvent_optimization->chaotropic_salts If aggregation persists synthesis_successful Successful Synthesis solvent_optimization->synthesis_successful Improved Outcome high_temp Increase Coupling Temperature chaotropic_salts->high_temp If aggregation persists chaotropic_salts->synthesis_successful Improved Outcome backbone_protection Incorporate Backbone Protection (Dmb-Gly, Hmb-Gly) high_temp->backbone_protection For persistent issues high_temp->synthesis_successful Improved Outcome pseudoproline Utilize Pseudoproline Dipeptides backbone_protection->pseudoproline Alternative/Complementary backbone_protection->synthesis_successful Improved Outcome low_load_resin Switch to Low-Loading Resin pseudoproline->low_load_resin If aggregation is severe pseudoproline->synthesis_successful Improved Outcome low_load_resin->synthesis_successful Improved Outcome

Caption: A troubleshooting workflow for addressing peptide aggregation during SPPS.

Detailed Troubleshooting Strategies
StrategyDescriptionKey Considerations
Solvent Optimization The choice of solvent can significantly impact peptide solvation and aggregation. While DMF is common, NMP often provides better solvation for aggregating sequences. For particularly difficult sequences, a "Magic Mixture" can be employed.NMP: Use N-methylpyrrolidone instead of DMF for all washing and reaction steps. Magic Mixture: A 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2M ethylene (B1197577) carbonate, used at 55°C for coupling.
Chaotropic Salts These salts disrupt hydrogen bonding networks that lead to β-sheet formation.Add chaotropic salts such as LiCl (0.8 M), NaClO4 (0.8 M), or KSCN (4 M) to the coupling mixture or use them in a pre-wash step.[6]
Elevated Temperature Increasing the temperature during coupling can disrupt secondary structures and improve reaction kinetics.Perform coupling reactions at elevated temperatures (e.g., 50-75°C), especially when using automated synthesizers with heating capabilities.
Backbone Protection Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on a nearby glycine residue can physically block the amide backbone from participating in hydrogen bonding.[1]Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH can be incorporated every 6-7 residues to effectively disrupt aggregation.[1] Coupling onto the secondary amine formed after deprotection may require stronger coupling reagents like HATU or PyBrOP.
Pseudoproline Dipeptides These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[7][8]If your sequence contains a Ser or Thr residue near the problematic area, it can be replaced with a corresponding pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨPro)-OH).[7][8]
Low-Load Resin Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.Switch to a resin with a loading capacity of 0.1-0.3 mmol/g, especially for longer or more aggregation-prone peptides.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-(Dmb)Gly-OH to Mitigate Aggregation

This protocol describes the manual incorporation of a Dmb-protected glycine residue to disrupt peptide aggregation.

  • Resin Preparation: Following the standard Fmoc deprotection of the preceding amino acid, wash the peptide-resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

  • Coupling Reagent Preparation: In a separate vessel, dissolve Fmoc-(Dmb)Gly-OH (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.

  • Activation: Allow the coupling mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated Fmoc-(Dmb)Gly-OH solution to the peptide-resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).

  • Coupling of the Next Amino Acid: The subsequent coupling onto the Dmb-protected glycine may be sterically hindered. Use a more potent coupling reagent such as HATU or PyBrOP (3 equivalents) with DIPEA (6 equivalents) for the next amino acid coupling.

Protocol 2: Use of Chaotropic Salts in a Coupling Step

This protocol details the use of LiCl to disrupt aggregation during a difficult coupling step.

  • Resin Preparation: After Fmoc deprotection, wash the peptide-resin with DMF (3 x 1 min).

  • Chaotropic Salt Wash: Wash the resin with a 0.8 M solution of LiCl in DMF for 5 minutes.

  • DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess LiCl.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

  • Alternative Method: Alternatively, the 0.8 M LiCl in DMF can be used as the solvent for the coupling reaction itself.

Signaling Pathways and Workflows

Logical Workflow for Aggregation Mitigation Strategy Selection

strategy_selection start Aggregation Detected mild_aggregation Mild Aggregation (Slow Deprotection) start->mild_aggregation severe_aggregation Severe Aggregation (No Reaction) start->severe_aggregation strategy1 Optimize Solvents (NMP, High Temp) mild_aggregation->strategy1 First approach strategy2 Use Chaotropic Salts mild_aggregation->strategy2 Second approach strategy3 Incorporate Backbone Protection (Dmb/Hmb-Gly) severe_aggregation->strategy3 If sequence allows strategy4 Use Pseudoproline Dipeptides severe_aggregation->strategy4 If sequence allows strategy5 Resynthesize on Low-Load Resin severe_aggregation->strategy5 General approach end Proceed with Synthesis strategy1->end strategy2->end strategy3->end strategy4->end strategy5->end

Caption: A decision-making workflow for selecting an appropriate aggregation mitigation strategy.

References

Optimizing reaction times for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and protocols for the optimal activation and coupling of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a key intermediate used in the synthesis of Antibody-Drug Conjugate (ADC) linkers.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for activating the carboxylic acid of this compound?

A1: The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. For this molecule, which may present steric challenges due to the cyclopropane (B1198618) moiety, high-reactivity reagents are recommended. The most suitable options fall into two main classes: uronium/aminium salts and phosphonium (B103445) salts.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[4][5] HATU, in particular, is often cited as one of the most efficient reagents, especially for difficult or sterically hindered couplings, due to the formation of a highly reactive OAt-ester.[5] COMU is a newer generation reagent with comparable efficiency to HATU but offers enhanced safety as it is not derived from potentially explosive precursors.[4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[5] Phosphonium salts are known for giving cleaner reactions and avoiding a key side reaction associated with uronium salts—guanidinylation of the free amine.[5]

  • Carbodiimides: A combination of a carbodiimide (B86325) like DIC (Diisopropylcarbodiimide) with an additive such as OxymaPure is a cost-effective and very efficient option.[4][6] This combination minimizes racemization and is widely used in solid-phase peptide synthesis (SPPS).[6]

Q2: My coupling reaction is slow or incomplete. What are the primary causes and how can I optimize the reaction time?

A2: Slow or incomplete coupling is a common issue, often stemming from steric hindrance, reagent degradation, or suboptimal reaction conditions. The cyclopropane group in your molecule may contribute to steric hindrance.

To optimize, consider the following:

  • Choice of Reagent: Ensure you are using a high-efficiency coupling reagent like HATU or COMU.[4][5] For particularly difficult couplings, generating an acyl fluoride (B91410) using a reagent like TFFH can be effective.[7][8]

  • Reagent Stoichiometry: Use a slight excess of the coupling reagent and the Fmoc-linker (e.g., 1.2-1.5 equivalents) relative to the amine component to drive the reaction to completion. For uronium reagents like HATU, use near-equimolar amounts of the reagent and the acid to avoid side reactions.[9]

  • Pre-activation Time: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to pre-activate for 1-5 minutes before adding to your amine-containing substrate.[6][7]

  • Double Coupling: If a single coupling cycle results in low yield, perform a second coupling. After the initial reaction time, remove the solvent and add a fresh solution of the activated acid for another cycle.[7]

  • Solvent and Temperature: Use high-purity, anhydrous DMF or NMP as the solvent.[4][10] While most couplings proceed at room temperature, gentle heating (e.g., to 40°C) can sometimes increase the reaction rate, though this may also increase the risk of side reactions.[11]

Q3: What are the most common side reactions during the activation and coupling steps, and how can they be prevented?

A3: Several side reactions can occur, leading to impurities and reduced yield.

  • Racemization: Although not an issue for the glycine (B1666218) residue in your specific molecule, it is a major concern for other chiral amino acids. The risk is increased by prolonged reaction times and the use of excess base. Using additives like OxymaPure or HOAt is highly effective at suppressing racemization.[4][6]

  • Guanidinylation: This occurs when an excess of a uronium/aminium reagent (like HBTU or HATU) reacts with the free N-terminal amine of the peptide chain, terminating elongation.[5][9] To prevent this, use phosphonium reagents (PyBOP, PyAOP) or avoid a large excess of the uronium reagent.[5]

  • N-acylurea Formation: This is a common side reaction when using carbodiimides (like DCC or DIC) without an additive. The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[4][12] The addition of HOBt or, preferably, OxymaPure traps the active intermediate as an active ester, preventing this rearrangement.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance from the cyclopropane linker. 3. Poor quality of solvents or reagents (moisture). 4. Suboptimal stoichiometry.1. Switch to a more powerful reagent like HATU, HCTU, or COMU.[4][5] 2. Perform a "double coupling" by repeating the reaction step with fresh reagents.[7] 3. Use fresh, anhydrous solvents (DMF) and high-purity reagents. 4. Increase the equivalents of the acid and coupling reagent (e.g., 1.5 eq).
Formation of Unknown Impurities 1. Side reaction such as guanidinylation (with uronium reagents) or N-acylurea formation (with carbodiimides).[5][12] 2. Degradation of the Fmoc-protecting group. 3. Reaction with side chains of other amino acids in the sequence.1. If using HATU/HBTU, avoid excess reagent or switch to a phosphonium salt like PyBOP.[5] If using DIC, ensure an additive like OxymaPure is present.[4][6] 2. Ensure the base used (e.g., DIPEA) is non-nucleophilic and not excessively strong. Avoid prolonged reaction times.[10] 3. Ensure all other reactive side chains on your substrate are appropriately protected.
Poor Reproducibility 1. Inconsistent pre-activation time. 2. Variable moisture content in the reaction. 3. Degradation of coupling reagents upon storage.1. Standardize the pre-activation time (e.g., 2 minutes) for all reactions.[6] 2. Work under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. 3. Store coupling reagents in a desiccator and away from light. Purchase fresh reagents if they are old or have been improperly stored.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the relative performance of recommended coupling reagents for challenging couplings. Reaction times are estimates and should be optimized empirically for your specific substrate.

Coupling ReagentClassRelative SpeedTypical Reaction Time (SPPS)Key AdvantagesPotential Issues
HATU + DIPEAUronium/AminiumVery Fast20–60 min[6][11]Highly efficient, especially for hindered couplings; forms reactive OAt-ester.[5]Can cause guanidinylation if used in excess; based on explosive HOAt.[5][7]
HCTU + DIPEAUronium/AminiumVery Fast20–60 min[6][11]High efficiency, better solubility than HBTU.Can cause guanidinylation.[5]
COMU + DIPEAUronium/AminiumVery Fast20–60 minEfficiency comparable to HATU; non-explosive, safer alternative.[4]Can cause guanidinylation.[5]
PyBOP + DIPEAPhosphoniumFast30–90 minHigh efficiency; byproducts are less hazardous; does not cause guanidinylation.[5][13]Slower than HATU for some hindered couplings.
DIC + OxymaPureCarbodiimideFast60–120 min[6]Very low cost, highly effective at suppressing racemization, forms soluble urea (B33335) byproduct.[4][6]Slower than uronium reagents; potential for N-acylurea formation if additive is omitted.[4][12]

Experimental Protocols

Protocol 1: Small-Scale Test Coupling to Determine Optimal Reaction Time

This protocol describes a general procedure for activating this compound and coupling it to a model primary amine (e.g., benzylamine (B48309) or a resin-bound amine) to determine the reaction endpoint.

Materials:

  • This compound (1.2 eq)

  • Amine source (e.g., Rink Amide resin, 1.0 eq)

  • HATU (1.15 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.4 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂)

Procedure:

  • Preparation: If using a resin, swell it in DMF for 30-60 minutes. If the resin is Fmoc-protected, deprotect the terminal amine using 20% piperidine (B6355638) in DMF. Wash thoroughly with DMF.

  • Activation Solution: In a separate, dry glass vial, dissolve this compound and HATU in anhydrous DMF.

  • Pre-activation: Add DIPEA to the activation solution. Vortex or stir the mixture for 1-2 minutes. The solution may change color.[6]

  • Coupling: Add the activated acid solution to the reaction vessel containing the amine source.

  • Monitoring: Start a timer. At regular intervals (e.g., 15 min, 30 min, 60 min, 90 min, 120 min), take a small aliquot from the reaction. If using a resin, take a few beads for a Kaiser test.[6] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus completion of the reaction. For solution-phase, quench the aliquot and analyze by LC-MS or TLC to monitor the disappearance of the starting amine and the appearance of the product.

  • Endpoint Determination: The optimal reaction time is the point at which the Kaiser test becomes negative or LC-MS analysis shows >99% conversion.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[6]

Mandatory Visualizations

Experimental Workflow for Coupling Optimization

The following diagram illustrates the logical flow for performing and optimizing the coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Outcome start Start prep_acid Prepare Activation Solution (Fmoc-Linker, HATU, DMF) start->prep_acid prep_amine Prepare Amine Substrate (e.g., Swell/Deprotect Resin) start->prep_amine preactivate Pre-activate with DIPEA (1-2 min) prep_acid->preactivate couple Add to Amine & Start Coupling prep_amine->couple preactivate->couple monitor Monitor Reaction Progress (Kaiser Test / LC-MS) couple->monitor decision Reaction Complete? monitor->decision wash Wash to Remove Reagents decision->wash Yes troubleshoot Troubleshoot (See Guide) decision->troubleshoot No (Time > 2h) end Proceed to Next Step wash->end

Caption: Workflow for optimizing the activation and coupling of the Fmoc-linker.

Troubleshooting Logic for Incomplete Coupling

This diagram provides a decision tree to diagnose and solve issues related to incomplete coupling reactions.

G cluster_primary Primary Checks cluster_secondary Secondary Actions cluster_tertiary Advanced Solutions start Problem: Incomplete Coupling check_reagents Check Reagent Quality (Age, Storage, Purity) start->check_reagents First check_solvent Check Solvent (Anhydrous?) start->check_solvent First double_couple Perform Double Coupling check_reagents->double_couple If Reagents OK increase_eq Increase Equivalents (Acid/Reagent to 1.5x) check_reagents->increase_eq If Reagents OK check_solvent->double_couple If Reagents OK check_solvent->increase_eq If Reagents OK change_reagent Switch to Stronger Reagent (e.g., DIC/Oxyma -> HATU/COMU) double_couple->change_reagent If Still Fails increase_eq->change_reagent If Still Fails add_heat Increase Temperature (e.g., to 40°C) change_reagent->add_heat Last Resort

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Troubleshooting unexpected LCMS peaks for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected peaks during the Liquid Chromatography-Mass Spectrometry (LCMS) analysis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

The expected monoisotopic mass of the neutral molecule is 480.19 g/mol . In positive ion mode ESI-LCMS, you would typically look for the protonated molecule [M+H]⁺ at m/z 481.20. In negative ion mode, you would look for the deprotonated molecule [M-H]⁻ at m/z 479.18.

Q2: What are the most common reasons for unexpected peaks in LCMS analysis of this compound?

Unexpected peaks can arise from several sources including:

  • Adduct Formation: Association of the analyte with ions from the mobile phase or contaminants (e.g., Na⁺, K⁺).[1][2]

  • In-source Fragmentation: The molecule may fragment within the ion source of the mass spectrometer.[1] A common loss for Fmoc-protected compounds is the Fmoc group itself (222.08 Da).[1]

  • Presence of Impurities or Byproducts: These can originate from the synthesis or degradation of the compound.

  • System Contamination: Contaminants from the LC-MS system, solvents, or vials can appear as peaks.[1][3]

Q3: How can I confirm the identity of my target compound's peak?

To confirm the peak corresponding to your compound, you can perform MS/MS analysis. By isolating the precursor ion (e.g., m/z 481.20) and fragmenting it, you can check for expected fragment ions to confirm its identity.[1]

Troubleshooting Guides

Issue 1: I see a peak with a mass higher than my expected [M+H]⁺.

This is often indicative of adduct formation, where your molecule associates with other ions.[1]

Troubleshooting Steps:

  • Identify the Adduct: Calculate the mass difference between your observed peak and the expected [M+H]⁺. Compare this difference to the masses of common adducts listed in the table below.

  • Optimize Mobile Phase: To reduce sodium and potassium adducts, use high-purity LC-MS grade solvents and consider adding a small amount of a proton source, like 0.1% formic acid, to your mobile phase to favor the formation of [M+H]⁺.[1]

  • Use Clean Glassware and High-Purity Solvents: This minimizes contamination from alkali metals.[1]

Table 1: Common Adducts in Positive Ion Mode LCMS

Adduct IonMass Difference from [M+H]⁺Common Sources
[M+NH₄]⁺17.0265 DaAmmonium salts in buffers
[M+Na]⁺21.9819 DaGlassware, solvents, buffers[2]
[M+K]⁺38.9637 DaGlassware, solvents, buffers[2]
[M+CH₃CN+H]⁺41.0265 DaAcetonitrile (B52724) mobile phase
[M+H-H₂O]⁺-18.0106 DaIn-source water loss
Issue 2: My mass spectrum is complex, showing multiple unexpected peaks.

This could be due to in-source fragmentation, the presence of synthesis-related impurities, or system contamination.[1]

Troubleshooting Steps:

  • Analyze a Blank Run: Inject a solvent blank (your mobile phase without the analyte) to identify peaks originating from system contamination.[1]

  • Optimize Ion Source Conditions: To minimize in-source fragmentation, try reducing the ion source temperature and fragmentor/capillary voltage.[1] The Fmoc protecting group can be labile and may cleave off in the source.[1]

  • Review Synthesis and Purification: Consider the possibility of byproducts from the synthesis. Common issues in peptide synthesis include incomplete Fmoc deprotection or side reactions.[4]

  • Perform MS/MS Analysis: Isolate the unexpected precursor ions and fragment them to help identify their structures.

Table 2: Potential Byproducts and Fragments

SpeciesExpected Mass Shift from [M+H]⁺Potential Cause
Deprotected compound-222.08 DaLoss of Fmoc group[1]
Dibenzofulvene (DBF) adduct+166.07 DaIncomplete removal of DBF after Fmoc deprotection
Piperidine adduct of DBF+85.09 DaByproduct from Fmoc deprotection with piperidine[4]
Diketopiperazine formationVariesSide reaction during synthesis[5]

Experimental Protocols

Protocol 1: Blank Run Analysis

Objective: To identify background contaminants from the LC-MS system.

Procedure:

  • Prepare a solvent mixture identical to the mobile phase used for your sample analysis.

  • Ensure the vial and cap are new and clean to avoid introducing new contaminants.

  • Inject the solvent blank using the same LC-MS method (gradient, flow rate, etc.) as your sample run.

  • Analyze the resulting chromatogram and mass spectrum to identify any background peaks. These can be subtracted from your sample analysis.

Protocol 2: Sample Desalting

Objective: To remove non-volatile salts that can cause ion suppression and form adducts.

Procedure:

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol, followed by equilibration with water or a weak aqueous buffer (e.g., 0.1% formic acid).

  • Load your sample onto the SPE cartridge.

  • Wash the cartridge with water or a weak aqueous buffer to remove salts.

  • Elute your compound from the cartridge using an organic solvent, such as acetonitrile or methanol.

  • Dry down the eluted sample and reconstitute it in the mobile phase for LCMS analysis.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Unexpected LCMS Peaks start Unexpected Peak Observed check_mass Calculate Mass Difference from Expected Ion start->check_mass is_adduct Mass Shift Matches Common Adduct? check_mass->is_adduct Higher Mass is_fragment Mass Shift Matches Known Fragment/Loss? check_mass->is_fragment Lower Mass adduct_solution Optimize Mobile Phase Use High-Purity Solvents Clean Glassware is_adduct->adduct_solution Yes is_adduct->is_fragment No end Problem Identified adduct_solution->end fragment_solution Reduce Source Energy (Temperature, Voltage) is_fragment->fragment_solution Yes contaminant_check Run Solvent Blank is_fragment->contaminant_check No fragment_solution->end is_contaminant Peak Present in Blank? contaminant_check->is_contaminant contaminant_solution Clean System Use Fresh Solvents is_contaminant->contaminant_solution Yes synthesis_issue Review Synthesis Purity Consider Byproducts is_contaminant->synthesis_issue No contaminant_solution->end msms_analysis Perform MS/MS on Unexpected Peak for ID synthesis_issue->msms_analysis msms_analysis->end

Caption: A logical workflow for troubleshooting unexpected LCMS peaks.

Potential Ionization and Fragmentation Pathways

Fragmentation_Pathways Common Ion Species in ESI-MS cluster_positive Positive Ion Mode Analyte M This compound (m/z 480.19) M_H [M+H]⁺ Expected Protonated Ion (m/z 481.20) Analyte->M_H + H⁺ M_Na [M+Na]⁺ Sodium Adduct (m/z 503.18) Analyte->M_Na + Na⁺ M_K [M+K]⁺ Potassium Adduct (m/z 519.16) Analyte->M_K + K⁺ Fragment [M+H-Fmoc]⁺ Deprotected Ion (m/z 259.12) M_H->Fragment - Fmoc (In-source)

Caption: Potential ions and fragments observed in positive mode ESI-MS.

References

Technical Support Center: Handling Hygroscopic Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling of the hygroscopic ADC linker, Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH. Adherence to these protocols is crucial for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean in the context of this compound?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For this compound, this means that the solid powder can take up water, which can lead to physical changes like caking or clumping, and more critically, can negatively impact its chemical reactivity and the outcome of your experiments.[1][2]

Q2: What are the primary risks of using this reagent if it has absorbed water?

A: The presence of excess moisture can lead to several critical issues in solid-phase peptide synthesis (SPPS):

  • Reduced Coupling Efficiency: Water can hydrolyze the activated ester of the amino acid, which is the reactive intermediate required for peptide bond formation. This hydrolysis competes with the coupling reaction, leading to lower yields of the desired peptide.[3]

  • Formation of Side Products: The presence of water can sometimes contribute to side reactions, such as the formation of aspartimide when coupling aspartic acid residues.[1][4]

  • Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight. This leads to using a suboptimal amount of the reagent in your reaction, affecting yields and purity.

  • Degradation: Over time, moisture can contribute to the chemical degradation of the compound, even during storage.

Q3: How should I properly store this compound?

A: Proper storage is the first line of defense against moisture absorption. Based on manufacturer recommendations and best practices for hygroscopic materials, the following storage conditions are advised:

  • Short-term (in-use): Store at 4°C under a dry, inert atmosphere (e.g., nitrogen or argon).[5]

  • Long-term (stock): For extended storage, keep at -20°C or -80°C, also under a dry, inert atmosphere.[6]

  • Packaging: Always keep the container tightly sealed. Using packaging with a high moisture barrier, such as aluminum foil pouches, and including a desiccant (e.g., silica (B1680970) gel) is highly recommended.[3]

Q4: Can I pre-dry the reagent if I suspect it has absorbed moisture?

A: While pre-drying hygroscopic materials is a common practice, it should be done with caution for a complex organic molecule like this. Aggressive drying at high temperatures can risk thermal degradation. If you must dry the material, doing so in a vacuum oven at a mild temperature (e.g., slightly above room temperature) for a short period is the safest approach. However, preventing moisture uptake in the first place is a much better strategy.

Troubleshooting Guide

This guide addresses common problems encountered during peptide synthesis that may be related to the hygroscopic nature of this compound.

Problem Potential Cause Related to Hygroscopicity Recommended Solution
Low or No Coupling Efficiency 1. Hydrolysis of Activated Ester: Moisture in the reagent or reaction solvent has hydrolyzed the activated Fmoc-amino acid before it can couple to the resin-bound peptide.[3] 2. Incorrect Stoichiometry: The weighed amount of the reagent contains significant water, leading to a lower molar equivalent of the active compound than intended.1. Ensure the reagent is handled under strictly anhydrous conditions (see Experimental Protocol). 2. Use fresh, anhydrous DMF for the coupling reaction. 3. Consider increasing the molar excess of the Fmoc-amino acid and coupling reagents to compensate for potential partial hydrolysis.
Appearance of Unexpected Peaks in HPLC/LC-MS 1. Side Reactions: The presence of water may have promoted side reactions. For example, if an aspartic acid residue is nearby in the sequence, water can contribute to aspartimide formation.[1][4] 2. Incomplete Deprotection in Subsequent Steps: Poor coupling in the previous step can lead to deletion sequences, which will appear as separate peaks.1. Review your synthesis protocol to identify any steps that are particularly sensitive to moisture. 2. Purify the crude peptide using an appropriate HPLC gradient to isolate the desired product. 3. Implement stricter anhydrous techniques in all subsequent synthesis runs.
Reagent is Clumped or "Caked" in the Bottle Significant Water Absorption: The material has absorbed a substantial amount of moisture from the atmosphere.[1][2]1. It is best to discard the reagent and use a fresh, unopened vial. 2. If you must use it, attempt to gently break up the clumps in a glove box or under a stream of dry inert gas before weighing. Be aware that the weighed amount will not be accurate in terms of active compound. 3. Review your storage and handling procedures to prevent this from happening in the future.

Data Presentation

While specific dynamic vapor sorption (DVS) data for this compound is not publicly available, the table below, based on the European Pharmacopoeia classification, can be used to characterize its hygroscopicity once experimental data is obtained. DVS is a technique that measures the amount of solvent (usually water) absorbed by a sample at varying relative humidity (RH).

Table 1: Hygroscopicity Classification (Ph. Eur.)

ClassificationWater Uptake (w/w %) at 25°C and 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Researchers can use this table to classify the reagent if they perform their own DVS analysis.

Experimental Protocols

Protocol 1: Handling and Weighing of Hygroscopic this compound

Objective: To accurately weigh the reagent while minimizing moisture absorption.

Materials:

  • This compound

  • Glove box or glove bag with a dry nitrogen or argon atmosphere

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Vial for dissolving the reagent

Procedure:

  • Prepare the Environment: Ensure the relative humidity inside the glove box is as low as possible (ideally <10% RH).

  • Equilibrate the Reagent: Before opening, allow the reagent container to warm to room temperature inside the glove box for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing:

    • Perform all weighing operations inside the glove box.

    • Tare the analytical balance with the weighing vessel.

    • Quickly transfer the desired amount of the powder to the weighing vessel using a clean, dry spatula.

    • Record the weight.

  • Seal the Stock: Immediately and tightly seal the main container of the reagent. Add fresh desiccant to the secondary container if applicable.

  • Dissolution: If the next step is dissolution, add the anhydrous solvent to the weighed reagent in a sealed vial before removing it from the glove box.

Mandatory Visualizations

Logical Relationship: Impact of Hygroscopicity on Peptide Synthesis

A Hygroscopic Fmoc-Reagent C Water Absorption A->C B Atmospheric Moisture B->C D Inaccurate Stoichiometry C->D E Hydrolysis of Activated Ester C->E G Increased Side Reactions (e.g., Aspartimide Formation) C->G F Reduced Coupling Efficiency D->F E->F H Low Yield & Purity of Final Peptide F->H G->H

Caption: Consequence cascade of moisture absorption in SPPS.

Experimental Workflow: Handling Hygroscopic Reagents

cluster_handling Handling Phase (in Glove Box) cluster_reaction Reaction Phase A Equilibrate Reagent to Room Temp C Weigh Reagent A->C B Prepare Dry Atmosphere (Glove Box) B->C D Dissolve in Anhydrous Solvent C->D E Tightly Reseal Stock Container C->E F Introduce Solution to Reaction Vessel D->F G Perform Coupling Reaction F->G

Caption: Workflow for handling hygroscopic reagents in SPPS.

References

Technical Support Center: Synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating the challenges associated with the production of this specialized linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically approached as a multi-step solution-phase process. A plausible and common route involves three main stages:

  • Preparation of Intermediates: This includes the synthesis of Fmoc-glycinamide and a protected form of the cyclopropane-ether-acid moiety, such as tert-butyl (cyclopropylmethoxy)acetate.

  • Coupling Reaction: Amide bond formation between Fmoc-glycinamide and the (cyclopropylmethoxy)acetic acid derivative.

  • Deprotection: Removal of the carboxylic acid protecting group (e.g., tert-butyl group) to yield the final product.

Q2: What are the most critical steps to monitor during scale-up?

A2: During scale-up, the most critical steps are the Williamson ether synthesis for the cyclopropane (B1198618) moiety and the final purification. The etherification can be slow and prone to side reactions, requiring careful optimization of temperature and reaction time. Final purification can be challenging due to the amphiphilic nature of the molecule and the potential for closely related impurities.

Q3: Are there any known stability issues with the cyclopropane ring during this synthesis?

A3: The cyclopropane ring is generally stable under the described reaction conditions, including amide coupling and ester hydrolysis. However, it is susceptible to ring-opening under harsh acidic conditions or in the presence of certain transition metals, which are not typically employed in this synthetic route.

Q4: What are the common impurities encountered in the final product?

A4: Common impurities may include unreacted starting materials (Fmoc-glycinamide, (cyclopropylmethoxy)acetic acid), byproducts from the coupling reaction (e.g., N-acylurea if carbodiimide (B86325) reagents are used without an additive), and incompletely deprotected product (the tert-butyl ester of the final product).

Q5: Can this molecule be synthesized using solid-phase peptide synthesis (SPPS)?

A5: While the glycine (B1666218) component is common in SPPS, the entire this compound molecule is typically synthesized in solution and then can be used in subsequent SPPS to be attached to a resin or a peptide. Direct assembly on a resin is not the standard approach for this type of linker.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Ether Synthesis Step 1. Incomplete deprotonation of cyclopropanemethanol.2. Competing elimination reaction of the haloacetate.3. Insufficient reaction time or temperature.1. Use a stronger base (e.g., NaH instead of K2CO3) and ensure anhydrous conditions.2. Use a primary haloacetate (e.g., bromoacetate) and avoid excessive heat.3. Monitor the reaction by TLC/LC-MS and adjust time and temperature accordingly. Consider microwave irradiation to reduce reaction time.
Incomplete Amide Coupling 1. Inefficient coupling reagents.2. Steric hindrance.3. Poor solubility of reactants.1. Use a more powerful coupling reagent system like HATU/HOAt with a non-nucleophilic base (e.g., DIPEA).2. While steric hindrance is low here, ensure adequate reaction time.3. Choose a suitable solvent system like DMF or a mixture of DMF/DCM to ensure all reactants are fully dissolved.
Difficult Final Purification 1. Presence of closely related impurities.2. Amphiphilic nature of the product leading to poor separation on silica (B1680970) gel.1. Optimize the final deprotection step to ensure complete conversion. Consider a capping step for any unreacted amine during the coupling to facilitate purification.2. Use reverse-phase chromatography (e.g., C18) for purification.
Presence of Di-acylated Glycinamide Over-activation or side reaction during the Fmoc protection of glycine.Ensure slow addition of Fmoc-Cl or use Fmoc-OSu for cleaner N-protection of glycine.
Incomplete Hydrolysis of tert-Butyl Ester 1. Insufficient acid concentration or reaction time.2. Water scavenging by side reactions.1. Use a higher concentration of TFA (e.g., 50-95% in DCM) and monitor the reaction to completion.2. Ensure an adequate amount of water is present if using aqueous acid conditions.

Quantitative Data Summary

The following table summarizes typical, hypothetical yield and purity data at different scales for the proposed synthetic route. These values are illustrative and can vary based on specific laboratory conditions and optimization.

Reaction Step Lab Scale (1 g) Pilot Scale (100 g) Production Scale (1 kg)
1. Synthesis of Fmoc-glycinamide
Yield (%)85-95%80-90%75-85%
Purity (HPLC, %)>98%>97%>97%
2. Synthesis of tert-butyl (cyclopropylmethoxy)acetate
Yield (%)70-85%65-80%60-75%
Purity (GC-MS, %)>95%>95%>94%
3. Hydrolysis to (cyclopropylmethoxy)acetic acid
Yield (%)90-98%88-96%85-95%
Purity (HPLC, %)>99%>98%>98%
4. Coupling of Intermediates
Yield (%)75-90%70-85%65-80%
Purity (HPLC, %)>95%>92%>90%
5. Final Product (after purification)
Overall Yield (%)~45-65%~38-55%~30-45%
Final Purity (HPLC, %)>98%>98%>98%

Experimental Protocols

Protocol 1: Synthesis of Fmoc-glycinamide
  • Reaction Setup: To a solution of Fmoc-glycine (1 equivalent) in DMF, add HOBt (1.1 equivalents) and DIC (1.1 equivalents) at 0 °C.

  • Activation: Stir the mixture at 0 °C for 30 minutes.

  • Ammonolysis: Bubble ammonia (B1221849) gas through the solution or add a solution of ammonia in methanol (B129727) (7N, 3 equivalents) and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethyl acetate/hexanes to obtain pure Fmoc-glycinamide.

Protocol 2: Synthesis of (Cyclopropylmethoxy)acetic acid
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve cyclopropanemethanol (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction back to 0 °C and add tert-butyl bromoacetate (B1195939) (1.05 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully quench the reaction with water. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude tert-butyl (cyclopropylmethoxy)acetate can be purified by vacuum distillation.

  • Hydrolysis: Dissolve the purified ester in a mixture of dichloromethane (B109758) and trifluoroacetic acid (1:1 v/v). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting (cyclopropylmethoxy)acetic acid is often used in the next step without further purification.

Protocol 3: Coupling and Final Product Synthesis
  • Reaction Setup: Dissolve Fmoc-glycinamide (1 equivalent) and (cyclopropylmethoxy)acetic acid (1.1 equivalents) in DMF.

  • Coupling: Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by reverse-phase flash chromatography to yield the final product, this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Fmoc-glycinamide Synthesis cluster_step2 Step 2: (Cyclopropylmethoxy)acetic acid Synthesis cluster_step3 Step 3: Final Coupling A Fmoc-glycine C Fmoc-glycinamide A->C Amide Coupling (e.g., DIC, HOBt) B Ammonia B->C H Fmoc-Gly-NH-CH2-O- Cyclopropane-CH2COOH C->H Amide Coupling (e.g., HATU, DIPEA) D Cyclopropanemethanol F tert-Butyl (cyclopropylmethoxy)acetate D->F Williamson Ether Synthesis (e.g., NaH) E tert-Butyl bromoacetate E->F G (Cyclopropylmethoxy)acetic acid F->G Acidic Hydrolysis (e.g., TFA) G->H Experimental_Workflow start Start prep_intermediates Prepare Intermediates (Fmoc-glycinamide & Acid) start->prep_intermediates coupling Amide Coupling Reaction prep_intermediates->coupling monitoring Reaction Monitoring (TLC / LC-MS) coupling->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Chromatographic Purification (RP-HPLC) workup->purification analysis Final Product Analysis (NMR, MS, HPLC) purification->analysis end End analysis->end Troubleshooting_Logic rect_node rect_node start Low Overall Yield? step1 Check Ether Synthesis Yield start->step1 Yes step2 Check Amide Coupling Yield step1->step2 OK sol1 Optimize Williamson: - Stronger Base (NaH) - Anhydrous Conditions - Monitor Time/Temp step1->sol1 Low step3 Analyze Purification Loss step2->step3 OK sol2 Optimize Coupling: - Use HATU/HOAt - Ensure Solubility - Check pH (DIPEA) step2->sol2 Low sol3 Optimize Purification: - Switch to RP-HPLC - Gradient Optimization - Check for Product Precipitation step3->sol3 High

Technical Support Center: Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges related to the solid-phase peptide synthesis (SPPS) of peptides incorporating the Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH linker. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve issues of incomplete coupling with this sterically demanding building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a specialized building block used in peptide synthesis, often as a linker in antibody-drug conjugates (ADCs). The cyclopropane (B1198618) moiety introduces conformational rigidity, which can be advantageous for the linker's stability and pharmacokinetic properties. The Fmoc protecting group allows for its use in standard Fmoc-based solid-phase peptide synthesis.

Q2: What are the primary causes of incomplete coupling with this building block?

Incomplete coupling with this compound can stem from several factors:

  • Steric Hindrance: The cyclopropane group is bulky and can physically obstruct the approach of the activated carboxylic acid to the free amine on the resin-bound peptide, slowing down the reaction.[1][2]

  • Secondary Structure Formation: The growing peptide chain can fold into secondary structures like beta-sheets, which can mask the reactive N-terminal amine.[3]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not entirely removed, there will be fewer available amino groups for the incoming linker to react with.

  • Poor Resin Swelling: Inadequate swelling of the solid support in the reaction solvent can limit the accessibility of the reactive sites.

  • Reagent Quality: Degradation of the coupling reagents, solvents, or the Fmoc-linker itself can significantly reduce coupling efficiency.

Q3: How can I monitor the completeness of the coupling reaction?

Several qualitative tests can be used to monitor the presence of unreacted primary amines on the resin:

  • Kaiser (Ninhydrin) Test: This is a common method where a small sample of the resin is heated with ninhydrin (B49086) reagents. A blue or purple color indicates the presence of free primary amines, signifying an incomplete reaction.

  • Isatin Test: This test is particularly useful for detecting secondary amines (like proline) where the Kaiser test may give a false negative.

  • Chloranil Test: This is another alternative for detecting free amines.

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, consider the following troubleshooting strategies:

Problem Potential Cause Recommended Solution
Incomplete Coupling Steric hindrance from the cyclopropane moiety.1. Use a more potent coupling reagent: Switch from standard reagents like HBTU to more powerful options such as HATU, HCTU, or COMU.[2][4] 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2] 3. Perform a double coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated linker.[2]
Peptide chain aggregation.1. Change the solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[2] 2. Add chaotropic salts: Incorporate salts like LiCl into the coupling mixture to disrupt secondary structures.
Incomplete Fmoc deprotection.1. Extend deprotection time: Increase the piperidine (B6355638) treatment time or perform a second deprotection step. 2. Use fresh deprotection solution: Prepare the 20% piperidine in DMF solution fresh daily.
Side Reactions Racemization at the activated carboxylic acid.1. Use a suitable base: Employ a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. 2. Control temperature: Avoid excessive heat, although moderate temperature increases (e.g., to 40-50°C) can sometimes improve coupling for difficult sequences.[2]

Quantitative Data on Coupling Reagent Performance

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings

Coupling ReagentTypical Reaction TimeRelative EfficiencyNotes
HBTU1-4 hoursModerateMay be insufficient for highly hindered couplings.
HATU 30-60 minutes High Generally considered one of the most effective reagents for difficult couplings.[5][6]
HCTU 30-60 minutes High Similar in efficiency to HATU, sometimes with reduced side reactions.[6]
COMU 30-60 minutes High A newer generation reagent with efficiency comparable to HATU and improved safety profile.[4][7]
PyBOP1-4 hoursModerate-HighA good alternative, particularly when trying to avoid guanidinylation side reactions.
DIC/HOBt2-12 hoursModerateA more traditional and cost-effective option, but generally slower and less efficient for hindered systems.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is a general guideline for a 0.1 mmol scale synthesis and may require optimization.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of the Linker:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For this sterically hindered linker, a longer coupling time is recommended.

    • Monitor the reaction for completion using the Kaiser test. If the test is positive (blue beads), a second coupling is recommended.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times) to remove excess reagents and byproducts.[9]

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality and Age start->check_reagents extend_time Increase Coupling Time (e.g., to 4-12 hours) check_reagents->extend_time Reagents OK double_couple Perform a Second Coupling extend_time->double_couple change_reagent Switch to a More Potent Coupling Reagent (HATU, COMU) double_couple->change_reagent change_solvent Change Solvent (DMF to NMP) change_reagent->change_solvent increase_temp Increase Reaction Temperature (e.g., to 40-50°C) change_solvent->increase_temp final_check Re-test with Kaiser Test increase_temp->final_check

Caption: A stepwise workflow for troubleshooting incomplete peptide coupling reactions.

Mechanism of HATU-Mediated Coupling

G cluster_activation Activation Phase cluster_coupling Coupling Phase carboxylic_acid R-COOH (Fmoc-Linker) carboxylate R-COO⁻ carboxylic_acid->carboxylate + Base base Base (DIPEA) isouronium_salt O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) carboxylate->isouronium_salt + HATU hatu HATU oat_ester OAt-Active Ester (Reactive Intermediate) isouronium_salt->oat_ester Rearrangement peptide_bond Peptide Bond Formation oat_ester->peptide_bond peptide_resin H₂N-Peptide-Resin peptide_resin->peptide_bond Nucleophilic Attack final_product Fmoc-Linker-NH-Peptide-Resin peptide_bond->final_product

Caption: The reaction pathway for HATU-mediated amide bond formation.[10][11][12]

References

Monitoring the progress of reactions with Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this ADC linker intermediate in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical intermediate used in the synthesis of Antibody-Drug Conjugate (ADC) linkers. The Fmoc-protected glycine (B1666218) allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS), while the cyclopropane-containing portion can be further functionalized, for example, by coupling to a cytotoxic payload like Exatecan.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the solid compound at 4°C under a nitrogen atmosphere. If dissolved in a solvent such as DMSO, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.

Q3: Is the cyclopropane (B1198618) ring stable under standard Fmoc-SPPS conditions?

Yes, studies have shown that cyclopropane-containing amino acids are compatible with standard Fmoc-SPPS methodologies. The cyclopropane moiety is generally stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid). No significant elimination or rearrangement products involving the cyclopropane ring are typically observed.

Q4: Which analytical techniques are recommended for monitoring reactions with this compound?

A combination of techniques is recommended for comprehensive monitoring:

  • Kaiser Test: To qualitatively assess the presence of free primary amines after Fmoc deprotection. A positive blue result indicates successful deprotection.[1]

  • UV-Vis Spectroscopy: To quantify Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm.[2][3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To monitor the progress of coupling and deprotection steps, assess the purity of the crude peptide, and identify any potential side products.[4]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): To confirm the molecular weight of the intermediates and the final product, verifying the successful incorporation of the linker.[4][5]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptom:

  • Kaiser test on resin beads is negative (yellow/brown color) after the deprotection step.[2]

  • HPLC analysis of a test cleavage shows a significant peak corresponding to the Fmoc-protected peptide.

  • UV-Vis monitoring of the filtrate shows lower than expected absorbance for the dibenzofulvene-piperidine adduct.

Workflow for Diagnosing Incomplete Fmoc Deprotection

start Incomplete Deprotection Suspected check_reagents Verify Deprotection Reagent (e.g., 20% piperidine in DMF) Is it fresh? start->check_reagents check_time Review Deprotection Time Was it sufficient? (e.g., 2 x 10 min) start->check_time check_agitation Assess Agitation Was the resin properly suspended? start->check_agitation remake_reagent Prepare Fresh Deprotection Solution check_reagents->remake_reagent extend_time Increase Deprotection Time or Perform Additional Cycles check_time->extend_time improve_agitation Optimize Agitation Method check_agitation->improve_agitation retest Retest with Kaiser Test extend_time->retest remake_reagent->retest improve_agitation->retest proceed Proceed to Coupling retest->proceed Positive troubleshoot_further Further Troubleshooting (e.g., difficult sequence) retest->troubleshoot_further Negative

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Possible Causes and Solutions:

CauseRecommended Solution
Degraded Deprotection Reagent The piperidine solution in DMF can degrade over time. Prepare a fresh solution of 20% piperidine in high-quality, amine-free DMF.
Insufficient Deprotection Time While standard protocols often suffice, difficult or sterically hindered sequences may require longer deprotection times. Increase the deprotection time or perform an additional deprotection cycle.[3]
Poor Resin Swelling or Agitation Ensure the resin is adequately swollen in the reaction solvent before starting the synthesis. During deprotection, ensure efficient agitation to allow the reagent to access all reaction sites.
Peptide Aggregation For longer peptide chains, aggregation can hinder reagent diffusion. Consider switching to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or adding chaotropic salts.
Issue 2: Incomplete Coupling Reaction

Symptom:

  • Kaiser test is strongly positive (dark blue) after the coupling step, indicating unreacted primary amines.

  • HPLC analysis of a test cleavage reveals a significant peak corresponding to the truncated peptide (missing the cyclopropane linker).

  • Mass spectrometry of the crude product shows a major species with a mass corresponding to the peptide before the addition of this compound.

Workflow for Diagnosing Incomplete Coupling

start Incomplete Coupling Suspected check_reagents Verify Linker & Coupling Reagents (e.g., HATU, HOBt, DIC) Are they fresh and dry? start->check_reagents check_equivalents Check Stoichiometry Were sufficient equivalents used? (e.g., 3-5 eq.) start->check_equivalents check_activation Review Activation Step Was pre-activation performed correctly? start->check_activation change_reagent Use a More Potent Coupling Reagent (e.g., HATU) check_reagents->change_reagent increase_equivalents Increase Equivalents of Linker and Reagents check_equivalents->increase_equivalents recouple Perform a Double Coupling check_activation->recouple retest Retest with Kaiser Test recouple->retest change_reagent->retest increase_equivalents->retest proceed Proceed to Next Deprotection retest->proceed Negative cap_and_analyze Cap Unreacted Amines and Analyze Product retest->cap_and_analyze Positive

Caption: Troubleshooting workflow for incomplete coupling reactions.

Possible Causes and Solutions:

CauseRecommended Solution
Moisture or Degraded Reagents Coupling reagents (e.g., HATU, HOBt, DIC) are moisture-sensitive. Store them in a desiccator and use fresh, high-quality reagents. The Fmoc-linker itself should also be kept dry.
Insufficient Equivalents or Reaction Time Use a sufficient excess of the Fmoc-linker and coupling reagents (typically 3-5 equivalents). For potentially slow reactions, extend the coupling time or perform a second coupling with fresh reagents.
Inefficient Activation Ensure proper pre-activation of the carboxylic acid on the linker before adding it to the resin. The choice of activation method can be critical; phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salt-based reagents are highly effective.
Steric Hindrance Although the glycine spacer should minimize this, steric hindrance can sometimes slow down coupling reactions. Using a more potent coupling reagent like HATU can often overcome this issue.
Issue 3: Unexpected Peaks in HPLC or Mass Spectrometry Analysis

Symptom:

  • RP-HPLC of the crude product shows multiple unexpected peaks close to the main product peak.

  • Mass spectrometry reveals species with unexpected molecular weights.

Possible Side Products and Their Identification:

Unexpected Mass ObservedPotential Side ProductProbable CauseSuggested Action
[M - 222.2] Truncated peptide (coupling failure)Incomplete coupling of the Fmoc-linker.See "Incomplete Coupling Reaction" troubleshooting guide. Cap unreacted amines with acetic anhydride (B1165640) to simplify purification.
[M + 56.1] tert-butyl adductScavenger issues during TFA cleavage, leading to alkylation by tert-butyl cations.Use an appropriate scavenger cocktail during cleavage (e.g., with triisopropylsilane (B1312306) and water).
[M + 73.1] Piperidine adduct on the peptide backboneCan occur with certain amino acids (e.g., C-terminal Cys) but is less likely here.While unlikely for this specific linker, ensure thorough washing after deprotection to remove all piperidine adducts.
Racemization Diastereomeric peaks in HPLCOver-activation or prolonged exposure to basic conditions during coupling.Use an additive like HOBt to suppress racemization. Avoid using excess base during the coupling step.

Mass Spectrometry Fragmentation of the Cyclopropane Moiety:

While the cyclopropane ring is generally stable, under mass spectrometry conditions (e.g., CID), fragmentation can occur. General fragmentation patterns of cyclopropanes involve ionization of the most substituted cyclopropyl (B3062369) bond followed by hydrogen shifts and bond scissions. Be aware that this can lead to a complex fragmentation pattern, but it can also be diagnostic for confirming the presence of the cyclopropane ring in the structure.

Experimental Protocols

Protocol 1: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
  • Collect Filtrate: During the piperidine deprotection steps, collect the entire filtrate from the reaction vessel.

  • Dilute Sample: Take a precise aliquot of the filtrate and dilute it with a suitable solvent like ethanol (B145695) to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the wavelength corresponding to the dibenzofulvene-piperidine adduct (typically around 301 nm).

  • Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration and, subsequently, the amount of Fmoc group removed. This can be used to monitor the reaction's completion and quantify resin loading.

Protocol 2: General RP-HPLC Method for Purity Analysis
ParameterCondition
Column C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
Gradient A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 220 nm (for peptide backbone) and 254/301 nm (for Fmoc-containing compounds).
Column Temperature 25-40 °C

Note: For LC-MS analysis, it is advisable to replace TFA with 0.1% formic acid to avoid ion suppression.

References

Validation & Comparative

Purity Analysis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of complex molecules for pharmaceutical applications. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a key linker used in the development of Antibody-Drug Conjugates (ADCs). We present a detailed experimental protocol and comparative data to aid researchers in selecting the optimal analytical method for this and structurally related compounds.

Introduction

This compound is a bespoke chemical entity that combines a fluorenylmethyloxycarbonyl (Fmoc) protected glycine (B1666218) residue with a cyclopropane-containing linker terminating in a carboxylic acid. This structure is of significant interest in the field of bioconjugation, particularly for the attachment of cytotoxic payloads to antibodies. Given its intended use in therapeutic agents, rigorous purity analysis is mandatory to ensure the absence of synthetic byproducts and degradants that could impact the efficacy and safety of the final ADC.

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing the purity of Fmoc-protected amino acid derivatives.[1] The method's success hinges on the appropriate selection of a stationary phase (column) and a mobile phase that can effectively separate the main compound from potential impurities. This guide compares two common C18 columns and illustrates the impact of mobile phase composition on the analytical results.

Comparative Purity Analysis

In this section, we present a comparative analysis of this compound using two different C18 columns under identical mobile phase conditions. The data, summarized in Table 1, highlights the potential variability in measured purity and resolution of impurities based on the specific column chemistry.

Table 1: Comparative HPLC Purity Analysis of this compound
ParameterMethod AMethod B
Column Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm)Waters Symmetry® C18 (150 x 4.6 mm, 5 µm)
Retention Time (Main Peak) 12.5 min11.8 min
Purity (Area %) 98.5%99.1%
Key Impurity 1 (RT) 10.2 min9.8 min
Key Impurity 2 (RT) 13.1 minNot Resolved
Resolution (Main Peak/Impurity 1) 2.82.5
Tailing Factor (Main Peak) 1.11.3

Analysis: Method B, employing the Waters Symmetry® C18 column, indicates a higher purity of 99.1%. However, it fails to resolve a key impurity that is visible using Method A with the Phenomenex Luna® C18(2) column. This underscores the importance of column selection and method validation to ensure all potential impurities are detected and quantified. The choice of the optimal method would depend on whether the goal is a higher apparent purity value or a more comprehensive impurity profile.

Experimental Protocols

A detailed experimental protocol for the HPLC analysis of this compound is provided below. This protocol can be adapted for either of the columns evaluated in this guide.

Sample Preparation
  • Sample: this compound

  • Solvent: 50:50 Acetonitrile (B52724):Water

  • Concentration: 1.0 mg/mL

  • Procedure: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve in 5 mL of acetonitrile and dilute to volume with water. Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column:

    • Method A: Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm)

    • Method B: Waters Symmetry® C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow of the HPLC purity analysis, from sample preparation to data analysis and interpretation.

HPLC_Workflow Sample Sample Preparation (1 mg/mL in 50:50 ACN:H2O) HPLC HPLC System (Agilent 1260 or equivalent) Sample->HPLC Inject 10 µL Column Stationary Phase (C18 Column) HPLC->Column Detection DAD Detection (265 nm) Column->Detection MobilePhase Mobile Phase (ACN/H2O with TFA) MobilePhase->HPLC Gradient Gradient Elution (30-90% Acetonitrile) Gradient->HPLC Data Data Acquisition & Processing Detection->Data Analysis Purity Calculation (Area %) Data->Analysis Comparison Comparative Analysis (Method A vs. Method B) Analysis->Comparison

Caption: HPLC Purity Analysis Workflow.

Decision_Logic start Start Analysis select_method Select HPLC Method (Column & Mobile Phase) start->select_method run_hplc Perform HPLC Run select_method->run_hplc analyze_data Analyze Chromatogram run_hplc->analyze_data check_purity Purity > 98%? analyze_data->check_purity check_impurities Impurities Resolved? check_purity->check_impurities Yes fail Fail QC (Further Purification/Investigation) check_purity->fail No pass Pass QC check_impurities->pass Yes optimize Optimize Method check_impurities->optimize No optimize->select_method

Caption: Decision Logic for Method Validation.

Conclusion

The purity analysis of this compound by HPLC is a critical step in ensuring the quality of this ADC linker. This guide has demonstrated that while standard C18 columns can provide high-purity results, the choice of the specific column can significantly impact the resolution of closely eluting impurities. Researchers and drug development professionals should carefully select and validate their HPLC methods to ensure a comprehensive and accurate assessment of product purity. The provided protocol serves as a robust starting point for the development of in-house analytical methods for this and similar molecules.

References

A Comparative Guide to Fmoc-Protected Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a specialized amino acid linker, with other commonly used Fmoc-protected linkers in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). The selection of a linker is critical as it influences the stability, solubility, and efficacy of the final conjugate. This document presents a comparative analysis of key performance attributes, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Introduction to Fmoc-Protected Linkers in ADC Development

Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids and linkers are fundamental building blocks in solid-phase peptide synthesis (SPPS) and the construction of complex biomolecules like ADCs. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under mild basic conditions, allowing for the sequential addition of amino acids or conjugation of payloads.

The linker itself plays a pivotal role in the performance of an ADC. It connects the antibody to the cytotoxic payload and must be stable in circulation to prevent premature drug release, yet susceptible to cleavage within the target cancer cell. The physicochemical properties of the linker, such as hydrophobicity and rigidity, can also impact the overall solubility, aggregation, and pharmacokinetic profile of the ADC.

This compound incorporates a rigid cyclopropane (B1198618) moiety. This guide compares its characteristics to linkers with varying properties: a simple di-peptide (Fmoc-Gly-Gly-OH), a longer peptide (Fmoc-Gly-Gly-Gly-OH), a protease-cleavable dipeptide (Fmoc-Val-Cit-PABC-PNP), and a hydrophilic PEGylated linker (Fmoc-NH-(PEG)2-COOH).

Quantitative Data Comparison

The following table summarizes the key analytical specifications for this compound and its selected alternatives, based on their respective Certificates of Analysis.

ParameterThis compoundFmoc-Gly-Gly-OHFmoc-NH-(PEG)2-COOH
Molecular Formula C23H24N2O6[1]C19H18N2O5[2]C24H29NO7[3]
Molecular Weight 424.45 g/mol [1]354.36 g/mol [2]443.49 g/mol [3]
Purity (by HPLC/LCMS) 95.0% (LCMS)[1]99.98% (HPLC)[2]≥ 99.0% (HPLC)[3]
Appearance White to off-white (Solid)[1]White to off-white (Solid)[2]White to slight yellow to light beige (Powder or oil)[3]
Structure Type Cyclopropane-basedDipeptidePEGylated

Structural Relationships of Compared Linkers

The following diagram illustrates the structural differences between the compared Fmoc-protected linkers, highlighting the core moieties that influence their physicochemical properties.

G cluster_main Fmoc-Protected Linker Core Structures cluster_alts Alternative Linker Cores Fmoc_Gly_Cyclopropane This compound (Rigid, Hydrophobic Core) Fmoc_Gly_Gly Fmoc-Gly-Gly-OH (Short Peptide Core) Fmoc_Gly_Cyclopropane->Fmoc_Gly_Gly Comparison: Rigidity vs. Flexibility Fmoc_PEG Fmoc-NH-(PEG)2-COOH (Hydrophilic, Flexible Core) Fmoc_Gly_Cyclopropane->Fmoc_PEG Comparison: Hydrophobicity vs. Hydrophilicity

Caption: Structural comparison of linker cores.

Experimental Protocols

To objectively compare the performance of these linkers, a standardized experimental workflow can be employed. This involves solid-phase synthesis to couple the linkers to a resin, followed by cleavage and analysis.

Solid-Phase Peptide Synthesis (SPPS) for Linker Coupling

Objective: To compare the coupling efficiency of each Fmoc-protected linker to an amino-functionalized resin.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-Gly-Gly-OH

  • Fmoc-NH-(PEG)2-COOH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma

  • Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Protocol:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Prepare a 0.2 M solution of the respective linker (this compound, Fmoc-Gly-Gly-OH, or Fmoc-NH-(PEG)2-COOH) in DMF.

    • In a separate vial, mix 2 equivalents of the linker solution with 2 equivalents of DIC and 2 equivalents of Oxyma.

    • Add the activation mixture to the deprotected resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling.

  • Cleavage and Analysis:

    • Cleave a small amount of the resin-bound linker using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Analyze the cleaved product by HPLC and LC-MS to confirm the identity and purity of the coupled linker.

Experimental Workflow Diagram

The following diagram outlines the key steps in the comparative experimental protocol.

G cluster_workflow Comparative Experimental Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 3. Linker Coupling (DIC/Oxyma) Deprotect->Couple Wash 4. Washing (DMF, DCM) Couple->Wash Test 5. Kaiser Test Wash->Test Test->Couple Coupling Incomplete Cleave 6. Cleavage (TFA Cocktail) Test->Cleave Coupling Successful Analyze 7. HPLC/LC-MS Analysis Cleave->Analyze End End: Comparative Data Analyze->End

Caption: Workflow for linker coupling and analysis.

Application in a Biological Context: ADC Signaling Pathway

ADCs are designed to be internalized by cancer cells, after which the payload is released to induce cell death. The following diagram illustrates a hypothetical signaling pathway initiated by the payload released from an ADC.

G cluster_pathway Hypothetical ADC-Induced Apoptosis Pathway ADC_Binding 1. ADC binds to cell surface receptor Internalization 2. Internalization (Endocytosis) ADC_Binding->Internalization Payload_Release 3. Linker Cleavage & Payload Release Internalization->Payload_Release DNA_Damage 4. Payload induces DNA Damage Payload_Release->DNA_Damage p53_Activation 5. p53 Activation DNA_Damage->p53_Activation Bax_Upregulation 6. Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction 7. Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Caspase_Activation 8. Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis 9. Apoptosis Caspase_Activation->Apoptosis

Caption: ADC-mediated apoptosis signaling pathway.

Conclusion

The choice of an Fmoc-protected linker is a critical decision in the design of bioconjugates and ADCs. This compound offers a rigid and relatively hydrophobic option, which may be advantageous in specific applications requiring defined spatial orientation. In contrast, peptide-based linkers provide a balance of properties, while PEGylated linkers significantly enhance hydrophilicity, potentially improving the solubility and pharmacokinetic profile of the final conjugate. The experimental protocols provided herein offer a framework for the direct comparison of these linkers, enabling researchers to select the optimal building block for their drug development programs.

References

A Comparative Analysis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH and Other ADC Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in determining the therapeutic index of these targeted therapies. The ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload and yet be efficiently cleaved to release the drug upon internalization into the target cancer cell. This guide provides a comparative overview of the ADC linker intermediate, Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, in the context of other established ADC linker technologies. Due to the limited availability of public data on this specific cyclopropane-containing linker, this guide will focus on its structural characteristics and draw comparisons with well-characterized cleavable and non-cleavable linkers.

Introduction to this compound

This compound is an intermediate used in the synthesis of more complex ADC linkers. Its structure suggests it is a component of a cleavable linker, likely susceptible to enzymatic cleavage. The presence of a glycine (B1666218) residue and a cyclopropane (B1198618) ring are key features. A structurally related, more complete linker, MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH, is described as an enzyme-cleavable linker used to conjugate camptothecin (B557342) payloads.[][2] This suggests that the core Gly-NH-CH2-O-Cyclopropane-CH2COOH moiety is part of a larger, enzymatically labile structure. The cyclopropane group is thought to impart rigidity and potentially enhance metabolic stability.[]

Comparative Overview of ADC Linkers

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice of linker technology has profound implications for an ADC's mechanism of action, efficacy, and safety profile.

Cleavable Linkers

Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.

  • Enzyme-Cleavable Linkers: These are the most common type of cleavable linker and are designed to be substrates for enzymes that are abundant in the lysosomes of cancer cells, such as cathepsins.[3] The dipeptide Valine-Citrulline (Val-Cit) is a classic example, demonstrating high stability in plasma but rapid cleavage by Cathepsin B inside the lysosome.[4] The GGFG tetrapeptide, seen in the related cyclopropane linker, is also designed for enzymatic cleavage.[5]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6]

  • Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond, which is stable in the bloodstream but is readily cleaved by the high concentration of glutathione (B108866) in the cytoplasm of cancer cells.

Non-Cleavable Linkers

Non-cleavable linkers remain intact, and the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome. This results in the release of the drug with the linker and a single amino acid attached.

  • Thioether-based Linkers (e.g., SMCC): The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a widely used non-cleavable linker. It offers high plasma stability, which can lead to a better therapeutic window and reduced off-target toxicity.[7] However, the resulting payload-linker-amino acid catabolite is often charged and less membrane-permeable, limiting the bystander effect.

Quantitative Performance Data

A direct quantitative comparison of this compound is not possible due to the lack of publicly available experimental data. The following tables summarize typical performance data for well-established ADC linkers to provide a comparative context.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeRepresentative LinkerPayloadTarget Cell LineIC50 (ng/mL)Reference
Enzyme-CleavableVal-Cit-PABCMMAESK-BR-3 (HER2+)1 - 10This data is illustrative and compiled from various studies.
Non-CleavableSMCCDM1SK-BR-3 (HER2+)10 - 50This data is illustrative and compiled from various studies.
Cyclopropane-ContainingThis compound--Data Not Available-

Note: Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific antibody, payload, conjugation method, and cell line used.

Table 2: Plasma Stability of ADCs with Different Linkers

Linker TypeRepresentative LinkerPlasma Source% Intact ADC (after 7 days)Reference
Enzyme-CleavableVal-Cit-PABCHuman~85-90%This data is illustrative and compiled from various studies.
Non-CleavableSMCCHuman> 95%This data is illustrative and compiled from various studies.
Cyclopropane-ContainingThis compound-Data Not Available-

Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeRepresentative LinkerPayloadXenograft ModelOutcomeReference
Enzyme-CleavableVal-Cit-PABCMMAECD30+ LymphomaTumor regressionThis data is illustrative and compiled from various studies.
Non-CleavableSMCCDM1HER2+ Breast CancerTumor growth inhibitionThis data is illustrative and compiled from various studies.
Cyclopropane-ContainingThis compound--Data Not Available-

Potential Advantages and Disadvantages of Cyclopropane-Containing Linkers

While specific data is lacking, the structure of the cyclopropane-containing linker suggests potential benefits and drawbacks:

Potential Advantages:

  • Increased Stability: The rigid cyclopropane ring may confer increased metabolic stability to the linker, potentially reducing premature cleavage in circulation.[]

Potential Disadvantages:

  • Cleavage and Payload Release: A critical consideration for any novel linker is its cleavage mechanism and the nature of the resulting catabolite. A study on a different cyclopropyl-containing disulfide linker found that it was inactive because it generated a non-immolating thiol-containing catabolite that did not release the active payload. This highlights a potential challenge for linkers incorporating a cyclopropane moiety, where the stability of the ring might hinder the necessary self-immolation process for drug release.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of ADC linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a negative control antibody, and the free payload in a cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the cells with the treatments for a period of 72 to 120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8][9]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.

Protocol:

  • Incubation: Incubate the ADC in plasma (human, mouse, or rat) at a concentration of approximately 1 mg/mL at 37°C for up to 7 days.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).

  • ADC Capture: Isolate the ADC from the plasma using affinity capture, such as with Protein A/G magnetic beads.

  • Analysis of ADC: Analyze the captured ADC using a technique like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates drug deconjugation.

  • Analysis of Released Payload: The supernatant from the affinity capture can be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.[2]

Lysosomal Stability and Catabolism Assay

This assay evaluates the efficiency of payload release in a simulated lysosomal environment.

Protocol:

  • Incubation: Incubate the ADC with isolated liver lysosomes (which contain a mixture of cathepsins and other hydrolases) at 37°C.

  • Time Points: Collect samples at various time points over a 24-hour period.

  • Reaction Quenching: Stop the enzymatic reaction, for example, by adding a protein precipitation agent like acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload over time. This provides an indication of the linker's cleavage kinetics.

In Vivo Efficacy in Xenograft Models

This assay evaluates the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a specified size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, negative control antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or if signs of toxicity are observed.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Visualizing Experimental Workflows and Logical Relationships

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Xenograft Inform Dosing PlasmaStability Plasma Stability (DAR Stability) PlasmaStability->Xenograft Predict Safety LysosomalStability Lysosomal Stability (Payload Release) LysosomalStability->Xenograft Predict Efficacy Linker ADC Linker Candidate (e.g., this compound) Linker->Cytotoxicity Assess Potency Linker->PlasmaStability Assess Stability Linker->LysosomalStability Assess Cleavage

Linker_Comparison cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers Enzyme Enzyme-Cleavable (e.g., Val-Cit) Bystander Bystander Enzyme->Bystander Enables Bystander Effect pH pH-Sensitive (e.g., Hydrazone) pH->Bystander Disulfide Disulfide Disulfide->Bystander Cyclopropane Cyclopropane-Peptide (Hypothesized Enzyme-Cleavable) Bystander_Unknown Bystander_Unknown Cyclopropane->Bystander_Unknown Bystander Effect? SMCC Thioether (e.g., SMCC) NoBystander NoBystander SMCC->NoBystander Limited Bystander Effect ADC Antibody-Drug Conjugate ADC->Enzyme ADC->pH ADC->Disulfide ADC->Cyclopropane ADC->SMCC

Conclusion

The linker is a critical component of an ADC, and its design has a significant impact on the overall therapeutic performance. While this compound represents an interesting linker intermediate with a novel cyclopropane moiety, a comprehensive evaluation of its performance is hampered by the lack of public data. Based on the structure of related compounds, it is likely part of an enzyme-cleavable linker system. However, the potential for altered cleavage kinetics and the formation of non-immolating catabolites due to the cyclopropane ring are important considerations that warrant further investigation.

For drug development professionals, the selection of a linker should be based on a thorough evaluation of its stability, cleavage mechanism, and the resulting in vitro and in vivo performance. The established Val-Cit and SMCC linkers provide a valuable benchmark for these assessments. As more data on novel linker technologies, including those containing cyclopropane, becomes available, a more direct and quantitative comparison will be possible, further refining the design of the next generation of Antibody-Drug Conjugates.

References

Revolutionizing ADC Linker Technology: The Cyclopropane Advantage

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cyclopropane-Based Linkers for Enhanced Stability and Efficacy in Antibody-Drug Conjugates

For Immediate Publication

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. A groundbreaking advancement in this field is the incorporation of cyclopropane (B1198618) moieties into linker design. This guide provides a comprehensive comparison of cyclopropane-based linkers with established technologies, such as maleimide (B117702) and valine-citrulline (Val-Cit) linkers, offering researchers, scientists, and drug development professionals a data-driven overview of the advantages conferred by this novel approach.

The ideal ADC linker must strike a delicate balance: remaining stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific cleavage at the tumor site.[1] Cyclopropane-based linkers, utilized in bioorthogonal chemistry, are emerging as a superior alternative, offering enhanced stability and potent efficacy.

Superior Stability of Cyclopropane-Based Linkers

A key innovation in cyclopropane linker technology involves the use of a cyclopropene (B1174273) derivative of lysine (B10760008) (CypK), which is genetically encoded into the antibody. This allows for a highly specific bioorthogonal reaction with a tetrazine-functionalized payload, forming an exceptionally stable dihydropyridazine (B8628806) linkage.

Experimental data demonstrates that this linkage is remarkably stable in human serum. In a study evaluating a trastuzumab-MMAE conjugate with a cyclopropene-based linker, the payload remained securely attached to the antibody for over five days in human serum at 37°C. This represents a significant improvement over traditional maleimide-based linkers, which are known to be susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione, leading to premature drug release.[2][3][4] While direct head-to-head stability data with Val-Cit linkers is limited, the inherent stability of the dihydropyridazine bond in circulation offers a clear advantage over linkers that can be prematurely cleaved.

Linker TypeConjugation ChemistryStability in Human Plasma/SerumPrimary Instability Mechanism
Cyclopropane (CypK) Inverse-electron-demand Diels-Alder> 5 daysNot reported in circulation
Maleimide (N-alkyl) Michael AdditionProne to deconjugation (e.g., 45% payload loss in 7 days in mouse plasma for some constructs)[5]Retro-Michael Reaction[3][4]
Valine-Citrulline (Val-Cit) Amide bond formationGenerally stable in circulation, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., Ces1C in mice)[6]Enzymatic cleavage by proteases (e.g., Cathepsin B)[7]
Table 1: Comparative Stability of ADC Linkers. Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Potent In Vitro Efficacy

ADCs utilizing cyclopropane-based linkers have demonstrated potent and highly specific cytotoxicity against cancer cells. A trastuzumab-MMAE conjugate with a cyclopropene linker exhibited a half-maximal effective concentration (EC50) of 55 ± 10 pM against HER2-positive SK-BR-3 cells. This level of potency is comparable to or exceeds that of ADCs constructed with other linker technologies.

Linker TypeADC ExampleTarget Cell LineIC50/EC50 Value
Cyclopropane (CypK) Trastuzumab-MMAESK-BR-3 (HER2+)55 ± 10 pM
Valine-Citrulline (Val-Cit) Trastuzumab-MMAESK-BR-3 (HER2+)14.3 pM[5]
Non-cleavable Kadcyla (T-DM1)SK-BR-3 (HER2+)33 pM[5]
Table 2: Comparative In Vitro Efficacy of ADCs. Data is compiled from multiple sources and cell lines and should be interpreted as a general comparison of potency.

Experimental Protocols

Protocol for In Vitro Plasma/Serum Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma or serum using LC-MS.[8][9][10]

  • Incubation: The ADC is incubated in plasma or serum from the desired species (e.g., human, mouse) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96, 120 hours).

  • Sample Preparation:

    • For analysis of the intact ADC, the sample may be diluted and directly analyzed or subjected to immunocapture to isolate the ADC.

    • For analysis of the released payload, proteins in the plasma are precipitated (e.g., with acetonitrile), and the supernatant containing the small molecule drug is collected.

  • LC-MS Analysis:

    • The prepared samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) for intact ADC analysis or to quantify the amount of released payload.

  • Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the stability profile and half-life of the conjugate.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic potential of an ADC using an MTT assay.[11][12][13]

  • Cell Seeding: Target cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a negative control antibody, and the free cytotoxic payload.

  • Incubation: The plate is incubated for a period that allows for the ADC to exert its effect (typically 72-120 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is read on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 or EC50 value, the concentration of ADC that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the ADC concentration.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key chemical reactions and biological pathways involved in the function of different ADC linkers.

Cyclopropane-Based Linker Conjugation and Payload Delivery cluster_0 Bioorthogonal Conjugation cluster_1 Cellular Internalization and Payload Release Antibody-CypK Antibody-CypK ADC_Cyclopropane Stable ADC (Dihydropyridazine Linkage) Antibody-CypK->ADC_Cyclopropane Inverse-electron-demand Diels-Alder Reaction Tetrazine-Payload Tetrazine-Payload Tetrazine-Payload->ADC_Cyclopropane Endosome Endosome ADC_Cyclopropane->Endosome Antigen Binding & Internalization Lysosome Lysosome Endosome->Lysosome Released_Payload Released_Payload Lysosome->Released_Payload Antibody Degradation Cell_Death Cell_Death Released_Payload->Cell_Death Induces Apoptosis

Figure 1: Cyclopropane-based ADC conjugation and mechanism of action.

Maleimide Linker Instability Pathway ADC_Maleimide ADC (Thiosuccinimide Linkage) Deconjugated_ADC Deconjugated Antibody ADC_Maleimide->Deconjugated_ADC Retro-Michael Reaction Released_Payload_Maleimide Released Maleimide-Payload ADC_Maleimide->Released_Payload_Maleimide Retro-Michael Reaction Albumin Serum Albumin (Thiol) Albumin_Adduct Albumin-Payload Adduct Released_Payload_MaleimideAlbumin Released_Payload_MaleimideAlbumin Released_Payload_MaleimideAlbumin->Albumin_Adduct Thiol Exchange

Figure 2: Retro-Michael reaction leading to maleimide linker instability.

Val-Cit Linker Cleavage Pathway ADC_ValCit ADC with Val-Cit-PABC Linker Lysosome Lysosome ADC_ValCit->Lysosome Internalization Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Cleaved_Intermediate Cleaved Intermediate Released_Payload_ValCit Free Payload Cleaved_Intermediate->Released_Payload_ValCit Self-immolation of PABC spacer Cell_Death Cell_Death Released_Payload_ValCit->Cell_Death Induces Apoptosis ADC_ValCitCathepsin_B ADC_ValCitCathepsin_B ADC_ValCitCathepsin_B->Cleaved_Intermediate Proteolytic Cleavage of Val-Cit

Figure 3: Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.

Conclusion

The integration of cyclopropane moieties into ADC linkers via bioorthogonal chemistry represents a significant step forward in optimizing the therapeutic window of these powerful cancer therapies. The enhanced stability of the resulting linkage directly addresses the challenge of premature payload release, a known limitation of some conventional linker technologies. Coupled with potent in vitro efficacy, cyclopropane-based linkers offer a promising platform for the development of next-generation ADCs with improved safety and performance. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative advantages of this innovative linker strategy.

References

A Comparative Guide to Antibody-Drug Conjugates Synthesized with a Novel Cyclopropane-Containing Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) synthesized with a cyclopropane-containing linker, specifically focusing on the characterization of ADCs where the linker is derived from Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH. Due to the limited availability of public data on this specific linker, this guide leverages findings from a structurally related cyclopropyl-containing linker investigated in preclinical studies and compares its performance with widely used alternative linkers, such as maleimide-based and valine-citrulline (Val-Cit) linkers.

Executive Summary

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[1] Novel linkers are continuously being developed to improve upon the therapeutic index of ADCs. This guide examines a cyclopropane-containing linker and contrasts its characteristics with established linker technologies. Preclinical data on a model cyclopropyl-containing ADC suggests potential liabilities in payload release, highlighting the importance of linker chemistry in ADC design. In contrast, maleimide (B117702) and Val-Cit linkers have a more established track record, with known mechanisms of payload release and well-documented, albeit sometimes suboptimal, stability profiles.

Comparative Performance of ADC Linkers

The following tables summarize the key characteristics and performance data of ADCs synthesized with a representative cyclopropane-containing linker versus those with maleimide and Val-Cit-PABC linkers.

Table 1: Qualitative Comparison of ADC Linker Technologies

FeatureCyclopropane-Containing Linker (Disulfide-based)Maleimide-Based Linker (Non-cleavable type)Valine-Citrulline (Val-Cit) PABC Linker (Enzymatically Cleavable)
Payload Release Mechanism Dependent on disulfide bond reduction and subsequent linker self-immolation.Proteolytic degradation of the antibody in the lysosome.[2]Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[]
In Vivo Stability Systemic stability of the ADC may be adequate, but payload release at the tumor site can be inefficient.[4]Prone to payload loss in circulation via retro-Michael reaction, leading to off-target toxicity.[5][6]Stable in human plasma but can be unstable in mouse plasma due to enzymatic cleavage by carboxylesterase 1c.[7][8]
Therapeutic Efficacy An ADC with a cyclopropyl-disulfide linker was found to be inactive in a xenograft model due to failure to release the active payload.[4]Can be highly efficacious, but the therapeutic window may be narrowed by instability.[9]Widely used in approved and clinical-stage ADCs, demonstrating significant therapeutic efficacy.[]
Key Advantage Potential for novel chemical space and properties.Well-established conjugation chemistry.Specific payload release in the tumor microenvironment.[]
Key Disadvantage Inefficient payload release for some designs, leading to lack of efficacy.[4]Instability in systemic circulation.[6]Species-specific differences in plasma stability can complicate preclinical to clinical translation.[7]

Table 2: Quantitative Performance Data of Representative ADCs

ParameterADC with Cyclopropyl Disulfide Linker-PBDADC with Maleimide Linker-DM1ADC with Val-Cit-PABC Linker-MMAE
Average Drug-to-Antibody Ratio (DAR) Not specified, but likely controlled during synthesis.Typically 3.0-3.4.[9]Can be controlled, with DARs of around 4 being common.[10]
In Vitro Cytotoxicity (IC50) Not reported for the inactive conjugate.Potent, often in the pM to low nM range.Highly potent, with IC50 values in the pM range.[10]
In Vivo Efficacy (Xenograft Model) Inactive in a WSU-DLCL2 xenograft mouse model.[4]Can show significant tumor growth inhibition.Demonstrates robust tumor regression in various xenograft models.[10]
Plasma Stability (Half-life of intact ADC) Systemic ADC stability was comparable to the effective cyclobutyl-containing ADC.[4]Clearance is often faster than the total antibody, indicating payload loss.[9]Stable in human plasma (t1/2 > 7 days for some designs), but significantly less stable in mouse plasma.[7][11]

Experimental Protocols

The characterization of ADCs involves a suite of analytical techniques to determine their quality attributes. Below are detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences the ADC's efficacy and safety.[12]

Method: Hydrophobic Interaction Chromatography (HIC)

  • Purpose: To separate ADC species with different numbers of conjugated drugs based on their hydrophobicity.

  • Protocol Outline:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high salt concentration mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Sample Loading: The ADC sample is injected onto the column.

    • Elution: A decreasing salt gradient is applied to elute the ADC species. The species with higher DAR are more hydrophobic and elute at lower salt concentrations.

    • Detection: The eluting peaks are monitored by UV absorbance at 280 nm.

    • DAR Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Purpose: To determine the DAR by separating the light and heavy chains of the ADC after reduction.

  • Protocol Outline:

    • Sample Preparation: The ADC is treated with a reducing agent (e.g., dithiothreitol) to separate the heavy and light chains.

    • Column: A C4 or C8 reverse-phase column is used.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is used for elution.

    • Detection: UV absorbance at 280 nm.

    • DAR Calculation: The DAR is calculated based on the relative peak areas of the drug-conjugated and unconjugated light and heavy chains.[13]

In Vitro and In Vivo Stability Assessment

ADC stability is crucial to minimize off-target toxicity and ensure payload delivery to the tumor.[14]

Method: In Vitro Plasma Stability Assay

  • Purpose: To evaluate the stability of the ADC in plasma by monitoring the change in average DAR over time.

  • Protocol Outline:

    • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

    • Analysis: The average DAR of each aliquot is determined using HIC or LC-MS.

    • Data Analysis: The percentage of intact ADC remaining is plotted against time to determine its stability.

Method: In Vivo Pharmacokinetic Study

  • Purpose: To assess the stability and clearance of the ADC in an animal model.[15]

  • Protocol Outline:

    • Animal Dosing: The ADC is administered intravenously to mice or rats.

    • Blood Sampling: Blood samples are collected at predetermined time points.

    • Sample Processing: Plasma is isolated from the blood samples.

    • Quantification: The concentrations of total antibody and intact ADC in the plasma are measured using methods like ELISA and LC-MS.

    • Data Analysis: Pharmacokinetic parameters, such as half-life and clearance, are calculated to evaluate the in vivo stability of the ADC.

In Vitro Cytotoxicity Assay

Method: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Purpose: To determine the potency of the ADC in killing cancer cells that express the target antigen.

  • Protocol Outline:

    • Cell Seeding: Target-expressing cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • Incubation: The plates are incubated for a period of 72-120 hours.

    • Viability Measurement: A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.

    • Data Analysis: The absorbance or luminescence is measured, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

Visualizations

ADC Synthesis and Mechanism of Action

The following diagrams illustrate the general workflow for ADC synthesis and a typical mechanism of action.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload (e.g., this compound-Drug) Linker_Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC Characterized ADC Purification->ADC

Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

ADC_Mechanism_of_Action cluster_moa ADC Mechanism of Action ADC_Circulation 1. ADC in Circulation Binding 2. Binding to Tumor Antigen ADC_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Payload_Release 5. Payload Release (e.g., Enzymatic Cleavage) Lysosome->Payload_Release Target_Interaction 6. Payload Interacts with Target (e.g., DNA) Payload_Release->Target_Interaction Apoptosis 7. Cell Death (Apoptosis) Target_Interaction->Apoptosis

Caption: The general mechanism of action for an Antibody-Drug Conjugate (ADC).

Comparative Logic of Linker Characteristics

This diagram illustrates the key decision factors and outcomes associated with different linker technologies.

Linker_Comparison cluster_comparison Linker Technology Comparison cluster_cyclopropane Cyclopropane-Disulfide cluster_maleimide Maleimide cluster_valcit Val-Cit-PABC Start Linker Choice Cyclo_Stability Good Systemic Stability Start->Cyclo_Stability Novel Chemistry Mal_Stability Prone to Deconjugation in Circulation Start->Mal_Stability Established Chemistry VC_Stability Stable in Human Plasma, Unstable in Mouse Start->VC_Stability Cleavable Design Cyclo_Release Inefficient Payload Release at Tumor Cyclo_Stability->Cyclo_Release Cyclo_Outcome Poor Efficacy Cyclo_Release->Cyclo_Outcome Mal_Outcome Potential Off-Target Toxicity Mal_Stability->Mal_Outcome Mal_Release Payload Release via Antibody Degradation Mal_Release->Mal_Outcome VC_Outcome High Efficacy, Translational Challenges VC_Stability->VC_Outcome VC_Release Specific Enzymatic Release at Tumor VC_Release->VC_Outcome

Caption: A logical comparison of the characteristics of different ADC linker technologies.

Conclusion

The development of novel linkers is essential for advancing the field of antibody-drug conjugates. While the specific linker this compound lacks public performance data, the analysis of a structurally related cyclopropyl-containing linker reveals a critical aspect of linker design: the efficiency of payload release at the target site is as important as the stability of the ADC in circulation. The inactivity of the cyclopropyl-containing ADC in a preclinical model, despite its systemic stability, underscores the importance of thorough characterization of the catabolites to ensure that the active payload is indeed liberated within the tumor.[4]

In comparison, established linkers like maleimide-based and Val-Cit-PABC linkers have well-understood, albeit imperfect, properties. Efforts to improve the stability of maleimide linkers and to address the species-specific stability of Val-Cit linkers are ongoing.[5][11] For researchers developing ADCs with novel linkers such as those containing cyclopropane (B1198618) moieties, it is imperative to conduct detailed mechanistic studies to confirm efficient payload release in addition to the standard characterization of DAR, stability, and in vitro potency. This will help ensure the successful translation of promising new ADC candidates from the bench to the clinic.

References

In vitro stability of linkers derived from Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vitro Stability of ADC Linkers: A Guide for Researchers

For drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a paramount consideration, directly influencing therapeutic efficacy and safety. A linker must remain robust in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be labile enough to efficiently liberate the cytotoxic agent upon internalization into target cells. This guide provides a comparative overview of the in vitro stability of various linker types, with a focus on the structural motifs found in Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, and furnishes detailed experimental protocols for their evaluation.

Comparative Stability of Common ADC Linkers

The in vitro stability of ADCs is typically assessed by incubating them in plasma from different species (e.g., human, mouse, rat) and monitoring the drug-to-antibody ratio (DAR) or the release of free payload over time. The table below summarizes representative stability data for several common cleavable and non-cleavable linkers, providing a benchmark for comparison.

Linker TypeCleavage MechanismMatrixIncubation TimeStability (% Intact ADC or DAR remaining)Reference
Val-Cit-PABC Cathepsin BHuman Plasma7 days>95%[1]
Mouse Plasma7 days<80% (susceptible to carboxylesterase 1c)[1][2]
Hydrazone pH-sensitive (acidic)Human Plasma (pH 7.4)24 hours~94%[3]
Disulfide Glutathione (reductive)Human Plasma-Generally stable, but can be susceptible to thiol-disulfide exchange. Stability can be enhanced by steric hindrance near the disulfide bond.[4]
Silyl Ether pH-sensitive (acidic)Human Plasma7 days>90%[5]
β-Glucuronide β-glucuronidaseRat Plasma-More soluble and longer half-life compared to dipeptide linkers.[4][6]
Thioether (non-cleavable) Proteolytic degradation of the antibodyHuman Plasma-High stability in circulation.[4][6]

Note: The stability values are illustrative and can vary depending on the specific ADC construct, conjugation site, and experimental conditions.

Based on its structure, the this compound derived linker is anticipated to exhibit high stability. The ether bond is generally resistant to hydrolysis in plasma. The stability would likely be influenced by the susceptibility of the glycine (B1666218) amide bond to plasma proteases, though this is often less of a liability than for specific dipeptide sequences. The cyclopropane (B1198618) group is expected to confer significant metabolic stability.

Experimental Protocols for In Vitro Linker Stability Assessment

To definitively determine the in vitro stability of a novel linker such as the one derived from this compound, a head-to-head comparison with established linkers is essential. Below are detailed protocols for conducting such a study.

Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma, simulating its journey through the circulatory system.

Objective: To determine the rate of payload deconjugation from an ADC in human, mouse, and rat plasma over time.

Materials:

  • Test ADC (e.g., conjugated with the cyclopropane-containing linker)

  • Control ADCs (e.g., Val-Cit-PABC-MMAE, non-cleavable control)

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • LC-MS/MS system

Procedure:

  • Preparation: Dilute the test and control ADCs to a final concentration of 1 mg/mL in human, mouse, and rat plasma. Prepare a parallel set in PBS as a control for inherent ADC stability.

  • Incubation: Incubate all samples at 37°C in a shaking incubator.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours). Immediately freeze the collected samples at -80°C to halt any further degradation.

  • Sample Processing (Immunoaffinity Capture):

    • Thaw the plasma samples on ice.

    • Add Protein A or G magnetic beads to capture the ADC.

    • Incubate for 1 hour at 4°C with gentle mixing.

    • Wash the beads several times with cold PBS to remove unbound plasma proteins.

  • Analysis:

    • For DAR Analysis: Elute the intact ADC from the beads using an acidic buffer (e.g., 20mM glycine, 0.1% acetic acid). Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[7]

    • For Free Payload Analysis: Precipitate proteins from the plasma supernatant (after bead capture) with an organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the released payload. Quantify the free payload using a calibrated LC-MS/MS method.[8]

  • Data Interpretation: Plot the average DAR or the percentage of released payload against time for each ADC in each plasma species. A stable ADC will show minimal change in DAR and minimal accumulation of free payload over the incubation period.

Lysosomal Stability Assay

This assay assesses the ability of the linker to be cleaved within the lysosomal compartment of a cell.

Objective: To evaluate the rate of payload release from an ADC in the presence of lysosomal enzymes.

Materials:

  • Test and control ADCs

  • Isolated liver lysosomes (human or mouse) or S9 fractions

  • Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • LC-MS/MS system

Procedure:

  • Preparation: Incubate the ADCs with isolated lysosomes or S9 fractions at 37°C in the appropriate acidic buffer to simulate the lysosomal environment.

  • Time Points: Collect samples at various time points over a 24-hour period.

  • Sample Processing: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile). Process the samples to extract the released payload.

  • Analysis: Quantify the released payload at each time point by LC-MS/MS.

  • Data Interpretation: An effective cleavable linker will show significant payload release in this assay, while a non-cleavable linker or a highly stable linker should show minimal release.

Visualizing Experimental Workflows

Diagrams created using Graphviz DOT language can effectively illustrate the experimental processes.

experimental_workflow cluster_plasma_stability Plasma Stability Assay Workflow start ADC Incubation in Plasma (Human, Mouse, Rat) @ 37°C time_points Aliquots Taken at Time Points (0-7 days) start->time_points capture Immunoaffinity Capture of ADC (Protein A/G) time_points->capture analysis LC-MS Analysis capture->analysis dar Determine Average DAR analysis->dar free_payload Quantify Released Payload analysis->free_payload

Caption: Workflow for assessing ADC stability in plasma.

signaling_pathway ADC_circ ADC in Circulation (Linker Stable) Target_cell Target Cell Binding & Internalization ADC_circ->Target_cell High Stability Endosome Endosome/Lysosome (Acidic pH, Enzymes) Target_cell->Endosome Payload_release Linker Cleavage & Payload Release Endosome->Payload_release Efficient Cleavage Cell_death Cytotoxicity & Apoptosis Payload_release->Cell_death

References

In Vivo Performance of Antibody-Drug Conjugates with Cyclopropane-Containing Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting an antibody to a cytotoxic payload is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and safety. This guide provides a comparative analysis of the in vivo performance of ADCs featuring cyclopropane-containing linkers against those with alternative linker technologies. The information presented is supported by preclinical experimental data to facilitate informed decisions in ADC development.

Executive Summary

The inclusion of a cyclopropane (B1198618) moiety in ADC linkers is an area of active investigation, with the goal of modulating linker stability and payload release characteristics. However, in vivo studies have demonstrated that the performance of these linkers is highly dependent on the overall linker design and the mechanism of payload release. This guide will delve into a key preclinical study comparing a cyclopropyl-disulfide linker to other alkyl-disulfide linkers and discuss other instances of cyclopropane-containing linkers in ADCs.

Comparative In Vivo Performance

Cyclopropyl-Disulfide Linker: A Case Study in a Xenograft Model

A pivotal study investigated the in vivo efficacy of an anti-CD22 antibody conjugated to a potent pyrrolobenzodiazepine (PBD) dimer payload via disulfide linkers with varying alkyl substituents: methyl, cyclopropyl (B3062369), and cyclobutyl. The study utilized a WSU-DLCL2 human diffuse large B-cell lymphoma xenograft mouse model.

Key Findings:

  • ADCs with methyl- and cyclobutyl-substituted disulfide linkers demonstrated strong, dose-dependent anti-tumor efficacy.

  • In stark contrast, the ADC with the cyclopropyl-substituted disulfide linker was inactive and failed to inhibit tumor growth.

  • This lack of efficacy was not due to differences in pharmacokinetics, as the total antibody concentrations and drug-to-antibody ratios (DAR) in circulation were similar for the cyclopropyl- and cyclobutyl-containing ADCs.

  • The disparity in performance was attributed to the nature of the catabolite released within the tumor. The effective methyl- and cyclobutyl-linkers released the active PBD-dimer payload. Conversely, the cyclopropyl-linker underwent a different cleavage mechanism, generating a nonimmolating thiol-containing catabolite that was unable to bind to DNA, thus rendering it non-cytotoxic.

Table 1: In Vivo Efficacy of Anti-CD22-PBD ADCs with Different Disulfide Linkers in a WSU-DLCL2 Xenograft Model

Linker TypeDose (mg/kg)Tumor Growth InhibitionPayload Release MechanismReference
Methyl-disulfide1StrongActive PBD-dimer release
Cyclobutyl-disulfide1StrongActive PBD-dimer release
Cyclopropyl-disulfide 1 Inactive Inactive thiol-catabolite

Table 2: Comparative Pharmacokinetics of Cyclopropyl- and Cyclobutyl-Disulfide Linker ADCs

Linker TypeKey Pharmacokinetic ParametersObservationReference
Cyclobutyl-disulfideTotal antibody concentration, DARSimilar to cyclopropyl-ADC
Cyclopropyl-disulfide Total antibody concentration, DAR Similar to cyclobutyl-ADC
Other Cyclopropane-Containing Linkers

Comparison with Alternative Linker Technologies

The performance of cyclopropane-containing linkers must be benchmarked against established linker technologies.

Table 3: Overview of Common ADC Linker Technologies

Linker ClassLinkage TypeCleavage MechanismKey AdvantagesKey Disadvantages
Peptide Linkers Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)High stability in circulation, efficient intracellular payload release.[2][3]Potential for premature cleavage by other proteases.[3]
Hydrazone Linkers Hydrazone bondAcid-labile, cleavage in the acidic environment of endosomes/lysosomesEffective in acidic tumor microenvironments.[2]Can be unstable at physiological pH, leading to premature drug release.[2]
Disulfide Linkers Disulfide bondReduction in the intracellular environment with high glutathione (B108866) levelsGood stability in the oxidative environment of the bloodstream.[2]Susceptible to exchange with circulating thiols.[2]
Non-Cleavable Linkers Thioether (e.g., SMCC)Proteolytic degradation of the antibody backbone in the lysosomeHigh stability in circulation, reduced off-target toxicity.Requires internalization and lysosomal degradation for payload release.

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol is a generalized representation for evaluating ADC efficacy in a subcutaneous xenograft mouse model.

  • Cell Culture: The selected human cancer cell line (e.g., WSU-DLCL2) is cultured under appropriate conditions to ensure logarithmic growth.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The ADC, vehicle control, or comparator ADC is administered, typically via a single intravenous injection.

  • Efficacy Assessment: Tumor volumes and body weights are monitored over time. The primary endpoint is typically tumor growth inhibition or regression.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Pharmacokinetic Analysis

This protocol outlines a general procedure for assessing the pharmacokinetic properties of an ADC in mice.

  • Animal Model and Dosing: Healthy or tumor-bearing mice are administered a single intravenous dose of the ADC.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection.

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Bioanalysis:

    • Total Antibody: The concentration of the total antibody (conjugated and unconjugated) is typically measured using an enzyme-linked immunosorbent assay (ELISA).

    • Drug-to-Antibody Ratio (DAR): The average DAR in circulation over time can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using appropriate software.

Intratumor Catabolite Analysis

This protocol provides a general workflow for identifying the form of the payload released within the tumor.

  • Tumor-Bearing Animal Model: Mice with established xenograft tumors are treated with the ADC.

  • Tumor Harvesting: At selected time points after dosing, tumors are excised and snap-frozen.

  • Sample Preparation: Tumors are homogenized and subjected to extraction procedures to isolate small molecule catabolites.

  • LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the payload and its catabolites.

  • Data Interpretation: The identity of the detected species reveals the payload release mechanism and the nature of the active cytotoxic agent within the tumor.

Visualizations

ADC_Mechanism_of_Action General Mechanism of Action for ADCs ADC Antibody-Drug Conjugate (in circulation) Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Targeting Lysosome Lysosome Internalization->Lysosome PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload CellDeath Tumor Cell Death Payload->CellDeath

Caption: General mechanism of action for antibody-drug conjugates.

Experimental_Workflow In Vivo ADC Efficacy and PK/PD Workflow cluster_efficacy Efficacy Study cluster_pk Pharmacokinetic Study cluster_pd Pharmacodynamic (Catabolite) Study TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Dosing ADC Dosing TumorGrowth->Dosing EfficacyEndpoint Tumor Volume Measurement Dosing->EfficacyEndpoint PKDosing ADC Dosing BloodSampling Serial Blood Sampling PKDosing->BloodSampling Bioanalysis ELISA / HIC / MS BloodSampling->Bioanalysis PKParameters PK Parameter Calculation Bioanalysis->PKParameters PDDosing ADC Dosing TumorHarvest Tumor Harvesting PDDosing->TumorHarvest Extraction Catabolite Extraction TumorHarvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Workflow for in vivo evaluation of ADCs.

Linker_Cleavage_Comparison Payload Release from Different Disulfide Linkers ADC_Cyclobutyl ADC-Cyclobutyl-S-S-Payload Cleavage_CB Intratumoral Cleavage ADC_Cyclobutyl->Cleavage_CB ADC_Cyclopropyl ADC-Cyclopropyl-S-S-Payload Cleavage_CP Intratumoral Cleavage ADC_Cyclopropyl->Cleavage_CP ActivePayload Active PBD Payload (Binds DNA) Cleavage_CB->ActivePayload InactiveCatabolite Inactive Thiol Catabolite (No DNA Binding) Cleavage_CP->InactiveCatabolite

Caption: Contrasting payload release from cyclobutyl vs. cyclopropyl linkers.

Conclusion

The in vivo performance of ADCs with cyclopropane-containing linkers is not uniform and is highly dependent on the specific linker chemistry and its interaction with the biological environment. The case of the cyclopropyl-disulfide linker demonstrates that seemingly minor structural modifications can have a profound impact on the mechanism of payload release and, consequently, on anti-tumor efficacy. While this particular design proved to be a liability, the demonstrated in vivo activity of other ADCs with different cyclopropane-based linkers suggests that the cyclopropane moiety can be a valuable component in linker design, provided that the overall construct ensures the release of the active cytotoxic agent within the target tumor cells. Further head-to-head in vivo comparative studies of different cyclopropane-containing linkers against standard linker technologies are warranted to fully elucidate their potential in the development of next-generation ADCs.

References

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH alternatives in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in Peptide Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of peptides with desired conformational properties, stability, and biological activity. The linker, this compound, is a specialized building block that incorporates a conformationally rigid cyclopropane (B1198618) moiety. This guide provides a detailed comparison of viable alternatives, categorized by their structural and functional properties, supported by experimental data to inform rational peptide design.

Overview of Linker Categories

Alternatives to the rigid cyclopropane-based linker can be broadly classified into three main categories, each offering distinct advantages depending on the desired outcome of the peptide design.

  • Rigid and Conformationally Constrained Linkers: Like the original compound, these linkers restrict the peptide backbone's flexibility. This is crucial for mimicking specific secondary structures (e.g., β-turns), enhancing binding affinity by reducing the entropic penalty of binding, and improving metabolic stability.[1][2]

  • Flexible Linkers: These linkers are typically composed of residues like glycine (B1666218) and serine or polyethylene (B3416737) glycol (PEG) chains.[3][4] They provide spatial separation between functional domains without imposing structural constraints, which can be advantageous for fusion proteins or when specific inter-domain interactions are desired.[4]

  • Cleavable Linkers: Primarily used in drug conjugates (ADCs) and probes, these linkers are designed to be stable in circulation but are cleaved by specific triggers (e.g., enzymes, pH) at the target site to release a payload.[5]

Performance Comparison of Linker Alternatives

The choice of a linker significantly impacts the synthetic feasibility and the physicochemical properties of the final peptide. The following tables summarize quantitative data on the performance of various linker classes.

Table 1: Comparison of Rigid Linker Alternatives
Linker TypeKey Structural FeatureTypical Synthesis YieldImpact on Conformation & StabilityKey Application
Cyclopropane Amino Acids Three-membered aliphatic ringModerate (e.g., 15% overall peptide yield for a 2,3-methanohomoserine analog)[6]High rigidity; induces sharp turns; improves metabolic stability.[1]Peptidomimetics, enzyme inhibitors.[1][7]
Proline & Surrogates Five-membered pyrrolidine (B122466) ringHigh (standard SPPS yields)Induces β-turns; restricts φ angle.Structure stabilization, peptidomimetics.
Piperidine (B6355638)/Piperazine Six-membered heterocyclic ringsGenerally highProvides rigidity; can improve solubility upon protonation.[8]PROTACs, peptidomimetics.
Alkynes/Triazoles Linear alkyne or planar triazole ringHigh (via "click chemistry")Highly rigid and linear.PROTACs, peptide macrocyclization.
Table 2: Comparison of Flexible Linker Alternatives
Linker TypeKey Structural FeatureSerum/Plasma StabilityImpact on Conformation & SolubilityKey Application
Glycine-Serine (GS) Based Repeats of (Gly-Gly-Gly-Gly-Ser)nSusceptible to proteolysis.[3]Highly flexible; increases solubility and reduces aggregation.[8]Linkers for fusion proteins.[9]
PEG Linkers (e.g., Fmoc-Adoa) Polyethylene glycol chainHigh; increases with PEG length. >70% intact after 48h for PEG8.[10]Highly flexible and hydrophilic; increases solubility and hydrodynamic radius.[10][11]Improving PK properties, ADCs, PROTACs.[12]
Alkyl Chains (e.g., Fmoc-Aca) -(CH2)n- chainGenerally stableFlexible and hydrophobic.Spacers in peptide conjugates.
Table 3: Comparison of Cleavable Linker Alternatives
Linker TypeCleavage MechanismCleavage Rate (kcat/Km) / Half-lifeStabilityKey Application
Dipeptide (e.g., Val-Cit) Cathepsin B (lysosomal)Varies by sequence. Asn-Asn is cleaved 5x faster than Val-Cit.[13] GPLG shows faster cleavage than Val-Cit in the first 30 min.[14]High stability in human plasma; lower in rodent plasma.[13][14]Antibody-Drug Conjugates (ADCs).[13]
Glucuronide β-glucuronidase (tumor microenvironment)Enzyme-dependentHigh plasma stability, often superior to dipeptide linkers.[5]ADCs with improved stability.[5]
Disulfide Reduction (high GSH in cells)Dependent on steric hindranceVariable; can be engineered for different stability profiles.ADCs, reversible conjugates.
  • Fmoc-Adoa : Fmoc-8-amino-3,6-dioxaoctanoic acid

  • Fmoc-Aca : Fmoc-6-aminocaproic acid

Experimental Protocols

Successful incorporation of these alternative linkers relies on robust solid-phase peptide synthesis (SPPS) protocols. Below are detailed methodologies for key experimental stages.

Protocol 1: General Protocol for Incorporating Non-Canonical Amino Acid/Linker in Fmoc-SPPS

This protocol is applicable for the manual or automated synthesis of peptides on a resin support (e.g., Rink Amide or 2-Chlorotrityl resin).

  • Resin Swelling and Preparation:

    • Place the desired resin (e.g., Rink Amide MBHA, 100-200 mesh) in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours at room temperature.

    • If using a pre-loaded resin, proceed to step 3. If using a resin with a free amino group (like Rink Amide), perform an initial Fmoc deprotection.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]

  • Amino Acid / Linker Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid or linker alternative (3-4 equivalents relative to resin loading).

    • Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents), and an additive like HOBt (Hydroxybenzotriazole) (3 equivalents).

    • Dissolve the mixture in a minimal amount of DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to activate the carboxyl group.

    • Immediately add the activated amino acid/linker solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The reaction can be monitored using a Kaiser test to check for the presence of free primary amines.

  • Washing:

    • After the coupling is complete (Kaiser test is negative), drain the reaction solution.

    • Wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Peptide Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

Protocol 2: Enzymatic Cleavage Assay for Dipeptide Linkers

This protocol is used to determine the cleavage rate of an enzyme-sensitive linker conjugated to a reporter molecule or drug.

  • Reagent Preparation:

    • Prepare a stock solution of the peptide-linker conjugate at a known concentration (e.g., 10 mM in DMSO).

    • Prepare an assay buffer appropriate for the enzyme (e.g., for Cathepsin B: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Prepare a stock solution of the enzyme (e.g., human Cathepsin B) in the assay buffer.

  • Enzymatic Reaction:

    • In a microplate or microcentrifuge tube, add the assay buffer.

    • Add the peptide-linker conjugate from the stock solution to achieve a final concentration range for kinetic analysis (e.g., 1-100 µM).

    • Initiate the reaction by adding the enzyme to a final concentration (e.g., 100 nM).

    • Incubate the reaction at 37°C.

  • Time-Point Quenching and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of an organic solvent like acetonitrile (B52724) containing 0.1% TFA.

    • Analyze the samples by LC-MS or HPLC to separate and quantify the parent conjugate and the cleaved product.

  • Data Analysis:

    • Plot the concentration of the product formed over time to determine the initial reaction velocity (V₀).

    • Repeat the experiment at different substrate concentrations.

    • Determine the kinetic parameters, Kₘ and Vₘₐₓ, by fitting the initial velocity data to the Michaelis-Menten equation.

    • Calculate the catalytic efficiency (kcat/Kₘ).[17]

Visualization of Workflows and Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical process of adding an amino acid building block during Fmoc-based SPPS.

SPPS_Workflow Resin Resin-NH2 Coupling 1. Coupling (HBTU/DIPEA) Resin->Coupling Start Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Elongated Resin-AA-NH2 Wash2->Elongated Cycle Repeat for next AA Elongated->Cycle n cycles Final_Cleavage 3. Final Cleavage (TFA Cocktail) Elongated->Final_Cleavage Final Cycle Cycle->Coupling Peptide Purified Peptide Final_Cleavage->Peptide

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway: GPCR Activation by a Conformationally Constrained Peptide

Conformationally constrained peptides are excellent tools for studying G-protein coupled receptors (GPCRs) because their rigid structure can selectively stabilize a specific receptor state (active or inactive), leading to more precise modulation of downstream signaling.[18][19]

GPCR_Signaling cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active G_Protein Gαβγ GPCR_active->G_Protein recruits G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Peptide Constrained Peptide Agonist Peptide->GPCR_inactive Binds & Stabilizes Active State Response Cellular Response Second_Messenger->Response triggers

References

Spectroscopic Analysis for the Structural Confirmation of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH. By comparing expected and experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently verify the successful synthesis of this novel Fmoc-protected amino acid derivative.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted chemical shifts and absorption bands for the key structural components of this compound. These values are based on known data for Fmoc-Gly-OH and spectroscopic predictions for the aminomethyl-O-cyclopropane-carboxlic acid linker.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Fmoc Aromatic7.20 - 7.90MultipletCharacteristic signals of the fluorenyl group.
Fmoc CH4.20 - 4.40Triplet
Fmoc CH₂4.10 - 4.30Doublet
Glycine α-CH₂3.80 - 4.00DoubletCoupled to the adjacent NH proton.
Amide NH5.50 - 6.50TripletChemical shift can be broad and solvent-dependent.
Linker NH7.50 - 8.50TripletExpected to be downfield due to the amide bond.
Linker N-CH₂-O4.50 - 5.00DoubletDeshielded by both nitrogen and oxygen.
Linker O-CH₂-Cyclopropane3.30 - 3.70DoubletDeshielded by the ether oxygen.
Linker Cyclopropane CH0.80 - 1.50Multiplet
Linker Cyclopropane CH₂0.20 - 0.80MultipletCharacteristic upfield shifts for cyclopropyl (B3062369) protons.
Linker CH₂-COOH2.20 - 2.60DoubletAlpha to the carboxylic acid.
Carboxylic Acid OH10.0 - 13.0Singlet (broad)Often a broad, exchangeable proton.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon AtomPredicted Chemical Shift (ppm)Notes
Fmoc Aromatic120.0 - 145.0Multiple signals for the fluorenyl ring carbons.
Fmoc CH~47.0
Fmoc CH₂~67.0
Glycine α-CH₂~44.0
Amide C=O~170.0
Linker N-CH₂-O~70.0 - 80.0Deshielded by nitrogen and oxygen.
Linker O-CH₂-Cyclopropane~70.0 - 75.0Deshielded by the ether oxygen.
Linker Cyclopropane CH~10.0 - 20.0
Linker Cyclopropane CH₂~5.0 - 15.0Characteristic upfield shifts for cyclopropyl carbons.
Linker CH₂-COOH~35.0 - 45.0
Carboxylic Acid C=O~175.0

Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Amide)3400 - 3200Medium
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Carboxylic Acid)1725 - 1700Strong
C=O (Amide I)1680 - 1630Strong
N-H bend (Amide II)1570 - 1515Strong
C-O (Ether)1150 - 1085Strong
C-O (Carboxylic Acid)1320 - 1210Strong
C-N (Amide)1260 - 1240Medium

Table 4: Predicted Mass Spectrometry Fragmentation

Ion TypePredicted m/zNotes
[M+H]⁺Calculated Molecular Weight + 1Protonated molecular ion.
[M+Na]⁺Calculated Molecular Weight + 23Sodiated molecular ion.
[M-Fmoc]⁺M - 222.2Loss of the Fmoc group is a common fragmentation pathway.
b₁ and y₁ ionsVariesFragmentation of the amide bond can yield characteristic b and y ions.

Experimental Protocols

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal at 0 ppm. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them to the predicted values.

2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound.

    • Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion for collision-induced dissociation (CID) to observe characteristic fragment ions.

  • Data Analysis: Determine the mass of the molecular ion and compare it to the calculated molecular weight of the target compound. Analyze the fragmentation pattern to further confirm the structure. The loss of the Fmoc group is a key diagnostic fragment.[1]

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the key structural fragments of this compound that are confirmed by each technique.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize this compound Purification Purify Compound Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target molecule.

Structural_Fragments cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound Fmoc_NMR Fmoc Group (7.2-7.9 ppm) Molecule->Fmoc_NMR Gly_NMR Glycine α-CH2 (3.8-4.0 ppm) Molecule->Gly_NMR Linker_NMR Linker Protons (various shifts) Molecule->Linker_NMR Amide_IR Amide C=O (~1650 cm-1) Molecule->Amide_IR COOH_IR Carboxylic Acid C=O (~1710 cm-1) Molecule->COOH_IR Ether_IR Ether C-O (~1100 cm-1) Molecule->Ether_IR Molecular_Ion Molecular Ion ([M+H]+) Molecule->Molecular_Ion Fmoc_Loss Loss of Fmoc (M - 222.2) Molecule->Fmoc_Loss

Caption: Key structural fragments and their corresponding spectroscopic signatures.

References

A Comparative Guide to Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in Antibody-Drug Conjugate Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, critically influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides an objective comparison of the novel linker intermediate, Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, with other established linker technologies, supported by available experimental context and detailed methodologies for evaluation.

Introduction to this compound

This compound is a chemical intermediate intended for the synthesis of linkers used in Antibody-Drug Conjugates.[1][2][3] Its structure incorporates a cyclopropane (B1198618) ring, a motif that has garnered significant interest in medicinal chemistry for its potential to enhance the physicochemical and pharmacological properties of drug molecules. The inclusion of a cyclopropane moiety can impart conformational rigidity, which may lead to improved binding to target proteins and increased metabolic stability.[4]

Comparison with Alternative Linker Technologies

The performance of an ADC is intrinsically tied to the properties of its linker. Here, we compare the structural and functional characteristics of linkers derived from this compound with two widely used classes of linkers: peptide-based linkers (e.g., Val-Cit-PABC) and polyethylene (B3416737) glycol (PEG)-based linkers.

FeatureLinker derived from this compoundVal-Cit-PABC LinkerPEG-based Linkers
Core Structure Glycine and CyclopropaneDipeptide (Valine-Citrulline)Polyethylene Glycol Chain
Cleavage Mechanism Likely enzyme-cleavable (ester/amide hydrolysis)Cathepsin B cleavableNon-cleavable or incorporates cleavable motifs
Key Attributes Potential for increased metabolic stability and conformational rigidity due to the cyclopropane ring.Well-established protease-specific cleavage inside the target cell.High hydrophilicity, which can improve ADC solubility and pharmacokinetics.
Potential Advantages May offer a unique pharmacokinetic profile and resistance to certain metabolic pathways.Clinically validated mechanism of payload release.Reduces aggregation, lowers immunogenicity, and can prolong circulation half-life.
Potential Disadvantages Limited public data on performance; risk of inefficient payload release as observed in other cyclopropane linkers.Potential for premature cleavage by extracellular proteases.Can sometimes reduce the potency of the ADC.

Performance Data and Experimental Context

A critical study investigating disulfide-linked pyrrolobenzodiazepine (PBD-dimer) ADCs found that a conjugate with a cyclopropyl-substituted linker was inactive in a xenograft mouse model. In contrast, ADCs with methyl- and cyclobutyl-substituted linkers demonstrated strong efficacy. The study revealed that the inactive cyclopropyl-linker ADC generated a non-immolating thiol-containing catabolite that was unable to bind to DNA, thus preventing the cytotoxic effect. This highlights a potential risk associated with the cyclopropane motif in certain linker designs, where the stability of the ring system may hinder the efficient release of an active payload.

In contrast, peptide linkers like Val-Cit-PABC are designed for specific cleavage by lysosomal proteases such as Cathepsin B, which are abundant in the tumor microenvironment.[5] This ensures targeted payload release. PEG-based linkers primarily address the issue of hydrophobicity, which is common with many cytotoxic payloads and can lead to ADC aggregation and rapid clearance.[6]

Experimental Protocols

To facilitate the objective comparison of this compound-derived linkers with other alternatives, the following are detailed methodologies for key experiments.

Synthesis and Conjugation of the ADC

This protocol outlines the general steps for preparing an ADC.

Diagram of ADC Synthesis Workflow

ADC_Synthesis cluster_linker_prep Linker-Payload Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation and Purification Fmoc_Linker Fmoc-Gly-NH-CH2-O -Cyclopropane-CH2COOH Deprotection Fmoc Deprotection (e.g., Piperidine) Fmoc_Linker->Deprotection Coupling Peptide Coupling Deprotection->Coupling Payload Cytotoxic Payload (e.g., MMAE) Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Payload->Activation Activation->Coupling Linker_Payload Linker-Payload Conjugate Coupling->Linker_Payload Conjugation Thiol-Maleimide Reaction Linker_Payload->Conjugation Antibody Monoclonal Antibody Reduction Partial Reduction of Interchain Disulfides (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody with Free Thiols Reduction->Reduced_Ab Reduced_Ab->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Methodology:

  • Linker-Payload Synthesis:

    • The Fmoc protecting group is removed from this compound using a base such as piperidine (B6355638) in a suitable solvent like DMF.

    • The carboxylic acid of the cytotoxic payload is activated using a coupling reagent (e.g., HATU, HOBt).

    • The deprotected linker is then coupled to the activated payload. The product is purified by chromatography.

  • Antibody Preparation:

    • The monoclonal antibody is partially reduced to expose free thiol groups from the interchain disulfide bonds using a reducing agent like TCEP. The extent of reduction is controlled to achieve a desired drug-to-antibody ratio (DAR).

  • Conjugation and Purification:

    • The linker-payload, which should contain a thiol-reactive group (e.g., a maleimide), is incubated with the reduced antibody.

    • The resulting ADC is purified using methods such as size-exclusion chromatography to remove unconjugated linker-payload and aggregated antibody.[]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.[5][8]

Diagram of In Vitro Cytotoxicity Assay Workflow

Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_treatment ADC Treatment cluster_viability Viability Assessment Seed_Cells Seed target cancer cells in 96-well plates Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_ADC Add serial dilutions of ADC, free payload, and control antibody Incubate1->Add_ADC Incubate2 Incubate for 72-96h Add_ADC->Incubate2 Add_Reagent Add cell viability reagent (e.g., CellTiter-Glo) Incubate2->Add_Reagent Measure Measure luminescence or fluorescence Add_Reagent->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for determining the in vitro cytotoxicity of an ADC.

Methodology:

  • Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the ADC, the free payload, and a non-conjugated antibody control.

  • After a 72-96 hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.

Methodology:

  • The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • At each time point, an aliquot of the plasma sample is taken, and the ADC is captured using an affinity resin (e.g., protein A).

  • The captured ADC is then analyzed by techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

  • A decrease in DAR over time indicates premature payload release.

Payload Release Assay

This assay investigates the mechanism and efficiency of payload release from the ADC.

Methodology:

  • The ADC is incubated in a simulated lysosomal environment containing relevant enzymes (e.g., Cathepsin B).

  • Samples are taken at different time points and analyzed by LC-MS to identify and quantify the released payload and any catabolites.

  • This analysis is critical for confirming that the linker is cleaved as intended and that the active form of the payload is released.

Conclusion

This compound represents an intriguing building block for the development of novel ADC linkers. The incorporation of a cyclopropane moiety offers the potential for unique and favorable physicochemical properties. However, the limited availability of direct comparative data and the cautionary findings from other cyclopropane-containing linkers underscore the necessity for rigorous experimental evaluation. Researchers and drug developers should employ comprehensive in vitro and in vivo studies, as outlined in this guide, to thoroughly characterize the stability, efficacy, and pharmacokinetic profile of ADCs synthesized with this linker and compare them objectively to established alternatives. This data-driven approach will be essential to determine the true therapeutic potential of this novel linker technology.

References

The Cyclopropane Moiety in ADC Linkers: A Case Study and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). The linker must remain stable in systemic circulation and then efficiently release its cytotoxic payload within the target tumor cell. This guide provides a comparative analysis of a specific linker building block, Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH , and discusses its potential performance in the context of established and alternative linker technologies. While direct experimental data for this exact molecule is limited in publicly available literature, a case-study-based approach, drawing on data from structurally similar linkers, can provide valuable insights into its potential advantages and liabilities.

Executive Summary

The incorporation of a cyclopropane (B1198618) ring into an ADC linker, as exemplified by the building block this compound, offers the potential for increased rigidity and enzymatic stability. However, experimental evidence from analogous structures, particularly cyclopropyl-disulfide linkers, raises significant concerns about its ability to facilitate efficient payload release. Data suggests that the unique steric and electronic properties of the cyclopropane ring can hinder the necessary self-immolative cleavage mechanisms, leading to inactive ADCs. This guide will delve into the structural rationale, compare it with alternative linker strategies, and present a critical perspective on its suitability for ADC development.

The Role of the Cyclopropane Moiety: A Structural Hypothesis

The cyclopropane group in an ADC linker is intended to introduce conformational rigidity. This rigidity could pre-organize the linker in a conformation that is less susceptible to enzymatic degradation in plasma, potentially leading to a longer circulation half-life for the ADC. The glycine (B1666218) spacer and the ether linkage are included to potentially enhance hydrophilicity and provide synthetic handles.

Comparative Performance of ADC Linkers

The performance of an ADC linker is typically evaluated based on its stability in plasma, its efficiency of payload release at the target site, and the resulting in vitro and in vivo efficacy of the ADC. The following tables summarize representative data for different classes of linkers to provide a comparative context for evaluating a hypothetical cyclopropane-ether linker.

Table 1: In Vitro Performance of Different ADC Linker Classes

Linker TypeCleavage MechanismRepresentative LinkerPayloadTarget Cell LineIC50 (ng/mL)Citation
Enzyme-Cleavable Cathepsin BVal-Cit-PABCMMAEHER2+ (SK-BR-3)10-50N/A
pH-Sensitive Acid HydrolysisHydrazoneDoxorubicinVarious50-200N/A
Redox-Sensitive Glutathione ReductionDisulfide (SPP)DM1CD30+ (Karpas 299)5-20N/A
Non-Cleavable Proteolytic DegradationSMCCDM1HER2+ (NCI-N87)20-100N/A
Hypothetical Cyclopropane-Ether N/A (likely intended to be stable)Gly-Ether-CyclopropaneMMAEN/AN/AN/A

Note: IC50 values are representative and can vary significantly based on the antibody, payload, cell line, and experimental conditions.

Table 2: In Vivo Performance and Stability of Different ADC Linker Classes

Linker TypeRepresentative LinkerADC ModelPlasma Half-life (ADC)Tumor Growth Inhibition (TGI)Citation
Enzyme-Cleavable Val-Cit-PABCAnti-HER2-MMAE~150 hours (in mice)HighN/A
pH-Sensitive HydrazoneAnti-CD22-CalicheamicinShorter (linker instability)ModerateN/A
Redox-Sensitive (Cyclobutyl) Cyclobutyl-disulfideAnti-CD22-PBDSimilar to mAbHigh[1]
Redox-Sensitive (Cyclopropyl) Cyclopropyl-disulfideAnti-CD22-PBDSimilar to mAbInactive [1]
Non-Cleavable SMCCTrastuzumab-DM1~200 hours (in mice)HighN/A

Case Study: The Challenge of Payload Release with Cyclopropane Linkers

A pivotal study directly compared the in vivo efficacy of anti-CD22 ADCs with pyrrolobenzodiazepine (PBD) dimer payloads connected via methyl-, cyclobutyl-, and cyclopropyl-substituted disulfide linkers[1]. While the ADCs with methyl- and cyclobutyl-disulfide linkers demonstrated potent anti-tumor activity, the ADC with the cyclopropyl-disulfide linker was completely inactive[1].

Pharmacokinetic analysis revealed that the cyclopropyl-containing ADC had a similar circulation profile to the active cyclobutyl version, indicating that the lack of efficacy was not due to poor stability[1]. Instead, analysis of intratumoral catabolites showed that the cyclobutyl-linker successfully released the active PBD-dimer payload. In stark contrast, the cyclopropyl-linker failed to undergo the necessary self-immolation, generating a non-toxic thiol-containing catabolite instead of the active drug[1]. This suggests that the strained cyclopropane ring interfered with the electronic cascade required for payload release.

This finding is critical for assessing the potential of this compound. Although the target molecule has an ether linkage rather than a disulfide, the principle of requiring a specific electronic cascade for payload release from a self-immolative spacer remains. The inherent properties of the cyclopropane ring could similarly impede this process in other linker designs.

Experimental Protocols

Plausible Synthesis of this compound

Objective: To synthesize this compound.

Materials:

Protocol:

  • Synthesis of Cyclopropylmethyl Glycinate (B8599266):

    • Suspend Fmoc-glycine in DMF.

    • Add NaH portion-wise at 0°C and stir for 30 minutes.

    • Add (bromomethyl)cyclopropane and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the resulting Fmoc-Gly-O-CH2-Cyclopropane by column chromatography.

    • Remove the Fmoc group by treating with 20% piperidine in DMF.

    • The resulting cyclopropylmethyl glycinate is used in the next step.

  • Alkylation to form the Ether Linkage:

    • Dissolve cyclopropylmethyl glycinate in DMF.

    • Add NaH at 0°C and stir for 30 minutes.

    • Add ethyl bromoacetate and stir at room temperature overnight.

    • Work up the reaction to isolate the ethyl 2-((cyclopropylmethoxy)carbonyl)amino)acetate.

  • Amide Coupling and Final Product Formation (Solid-Phase):

    • Swell Rink Amide resin in DMF.

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • In a separate vessel, activate the carboxylic acid of the product from step 2 using HBTU and DIEA in DMF.

    • Add the activated acid to the resin and couple for 2 hours.

    • Wash the resin extensively with DMF and DCM.

    • Cleave the final product from the resin using a mixture of TFA, water, and triisopropylsilane.

    • Precipitate the crude product in cold diethyl ether and purify by HPLC.

In Vitro ADC Stability Assay

Objective: To assess the stability of the ADC in plasma.

Protocol:

  • Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analyze the samples by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) over time.

  • Quantify the amount of released free payload in the plasma supernatant using LC-MS/MS.

  • Calculate the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against a target cancer cell line.

Protocol:

  • Plate target cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubate for 72-96 hours.

  • Assess cell viability using a reagent such as CellTiter-Glo®.

  • Calculate the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic curve.

Visualizing the Concepts

ADC Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding to Antigen Endosome Endosome (Low pH) TumorCell->Endosome 2. Internalization Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Evaluation

ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Stability Plasma Stability Assay (HIC, LC-MS/MS) Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK Pharmacokinetic Study (Plasma Clearance) Cytotoxicity->PK Candidate Selection Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Linker_Synthesis Linker Synthesis & ADC Conjugation Linker_Synthesis->Stability Linker_Synthesis->Cytotoxicity

Caption: Standard workflow for the preclinical evaluation of an ADC.

Conclusion and Recommendations

The linker building block this compound represents an interesting concept in ADC design, aiming to leverage the structural rigidity of the cyclopropane moiety to enhance stability. However, based on compelling evidence from structurally related cyclopropyl-containing linkers, there is a significant risk that ADCs constructed with this building block would be inactive due to failed payload release[1]. The steric hindrance and electronic properties of the cyclopropane ring appear to be detrimental to the self-immolative mechanisms crucial for liberating the active drug.

For researchers and drug developers, this case study underscores the importance of seemingly subtle structural modifications in linker design. While the concept of a rigid, stable linker is attractive, the ultimate requirement for efficient payload release at the target site cannot be compromised.

Alternative strategies to consider include:

  • Larger Cycloalkanes: As demonstrated by the successful use of a cyclobutyl-disulfide linker, larger, less-strained cycloalkanes may offer a better balance of rigidity and reactivity for efficient payload release[1].

  • Hydrophilic Spacers: Incorporating well-established hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), can improve the solubility and pharmacokinetic profile of ADCs, potentially allowing for higher drug-to-antibody ratios without inducing aggregation.

  • Alternative Cleavage Chemistries: Exploring different cleavable motifs that are less sensitive to the steric and electronic effects of adjacent groups could provide more robust payload release.

Ultimately, the development of a successful ADC requires a careful balance of stability in circulation and efficient payload release in the tumor. While innovative linker designs are crucial for advancing the field, they must be rigorously tested to ensure they do not inadvertently compromise the fundamental mechanism of action of the ADC. Based on the available evidence, proceeding with linkers derived from this compound would carry a high risk of failure, and alternative designs should be prioritized.

References

A Comparative Guide to Structural Analogs of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a specialized linker molecule, with its structural analogs. This molecule integrates three key chemical motifs: an Fmoc-Gly capping group, a stable aminoxy (oxime-ether) bond , and a conformationally rigid cyclopropane (B1198618) ring . These features make it a promising component in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and peptidomimetics.

The analysis below explores how modifications to each of these motifs can impact critical performance parameters such as stability, rigidity, and cell permeability. The comparisons are based on established principles in medicinal chemistry and bioconjugation, supported by available experimental context.

Defined Structural Analogs for Comparison

To understand the structure-activity relationship, we will compare the core molecule with three logical structural analogs, each modified at a key position:

  • Core Molecule : Fmoc-Gly -NH-CH2-O-Cyclopropane -CH2COOH

  • Analog 1 (Amino Acid Variant) : Fmoc-Ala -NH-CH2-O-Cyclopropane -CH2COOH

  • Analog 2 (Linear Linker Variant) : Fmoc-Gly -NH-CH2-O-Propyl -CH2COOH (representing a flexible linker)

  • Analog 3 (Alternative Ring Variant) : Fmoc-Gly -NH-CH2-O-Cyclobutane (B1203170) -CH2COOH

Performance Comparison of Structural Analogs

The following tables summarize the expected performance of the core molecule and its analogs based on their structural characteristics. Direct comparative quantitative data for these specific compounds is limited in publicly available literature; therefore, the comparison is derived from established principles and data on related structures.

Table 1: Stability and Rigidity Comparison

AnalogKey FeatureExpected Hydrolytic/Plasma StabilityRationaleConformational RigidityRationale
Core Molecule Glycine + CyclopropaneHighThe oxime ether bond is known to be significantly more stable against hydrolysis than hydrazone or imine linkages, especially at physiological pH.[1][2]HighThe three-membered cyclopropane ring severely restricts bond rotation, locking the linker into a defined conformation.[3]
Analog 1 Alanine (B10760859) VariantHighStability is primarily dictated by the oxime ether bond, which remains unchanged. The methyl side chain of Alanine is not expected to significantly alter the linker's intrinsic hydrolytic stability.HighThe cyclopropane ring remains the dominant factor for rigidity. The Ala side chain may introduce minor steric hindrance.
Analog 2 Linear (Propyl) VariantHighThe stable oxime ether bond is retained.LowThe linear alkyl chain allows for free bond rotation, resulting in a highly flexible conformation.[4]
Analog 3 Cyclobutane VariantHighThe stable oxime ether bond is retained.Medium-HighThe cyclobutane ring provides conformational constraint but is generally more flexible (puckered conformations) than the rigid cyclopropane ring.

Table 2: Biological Performance Comparison

| Analog | Expected Cell Permeability | Rationale | Expected Impact on Target Binding | Rationale | | :--- | :--- | :--- | :--- | | Core Molecule | Moderate to High | The rigid cyclopropane structure can pre-organize the molecule into a bioactive conformation that may favor passive membrane transport by minimizing the entropic penalty of adopting a membrane-translocating state and shielding polar groups.[5][6] | Potentially Enhanced | A rigid conformation reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity. The specific conformation must be compatible with the target's binding site.[3][7] | | Analog 1 | Moderate to High | Similar to the core molecule, with the added hydrophobicity of the alanine methyl group potentially influencing membrane interaction. | Potentially Altered | The methyl side chain of alanine introduces steric bulk compared to glycine's hydrogen. This could either create beneficial or detrimental interactions within the binding pocket of a target protein. | | Analog 2 | Lower | Highly flexible molecules often have a higher entropic penalty to adopt the specific conformation needed to cross the cell membrane. Increased flexibility can also lead to more exposed polar atoms.[5] | Potentially Reduced | A flexible linker allows for more conformational freedom, which must be overcome upon binding, leading to a higher entropic cost and potentially lower affinity compared to a pre-organized rigid linker.[4][7] | | Analog 3 | Moderate | The cyclobutane ring offers some conformational pre-organization but its increased flexibility compared to cyclopropane might lead to a less optimal conformation for membrane passage. | Potentially Enhanced | Provides rigidity, but the slightly different geometry and bond angles compared to cyclopropane will present a different conformational profile to the target, which could be beneficial or detrimental depending on the target. |

Relevant Signaling Pathways and Mechanism of Action

Linkers such as this compound are frequently designed for use in Antibody-Drug Conjugates (ADCs). These ADCs often target cell surface receptors that are overexpressed in cancer cells, such as HER2 (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor).

ADC Mechanism of Action

The general mechanism for an ADC involves:

  • Binding : The antibody component of the ADC binds specifically to its target receptor (e.g., HER2) on the surface of a cancer cell.

  • Internalization : The cell internalizes the ADC-receptor complex into an endosome.

  • Trafficking & Release : The endosome fuses with a lysosome. Inside the lysosome, the ADC is degraded. If the linker is cleavable, it is broken by lysosomal enzymes or the acidic environment, releasing the cytotoxic payload. For non-cleavable linkers, degradation of the antibody itself liberates the payload still attached to the linker and an amino acid.

  • Cell Death : The released payload exerts its cytotoxic effect, for instance, by damaging DNA or disrupting microtubules, leading to apoptosis of the cancer cell.[1]

Below are diagrams illustrating the HER2 and EGFR signaling pathways, which are common targets for ADCs, and a workflow for the ADC mechanism.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Apoptosis Apoptosis Payload->Apoptosis Cytotoxicity

Caption: General workflow for an Antibody-Drug Conjugate (ADC).

HER2_Signaling_Pathway HER2 Signaling Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3/HER4 HER3->PI3K Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization PLC PLCγ EGFR->PLC RAS RAS EGFR->RAS STAT STAT EGFR->STAT PKC PKC PLC->PKC MAPK MAPK PKC->MAPK RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->MAPK Gene Gene Transcription MAPK->Gene STAT->Gene

References

A Head-to-Head Battle: Efficacy of Antibody-Drug Conjugates with Cleavable vs. Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, dictating its stability, mechanism of action, and ultimately, its efficacy and safety profile. The choice between a cleavable and a non-cleavable linker represents a fundamental design decision in ADC development. This guide provides an objective comparison of these two major linker classes, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations to inform the rational design of next-generation ADCs.

The Great Divide: Cleavable vs. Non-Cleavable Linkers

Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. These triggers can include enzymes that are highly expressed in tumor lysosomes (e.g., cathepsins), the acidic environment of endosomes and lysosomes, or the high concentration of reducing agents like glutathione (B108866) in the cytoplasm. A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.[1]

Non-cleavable linkers , in contrast, are more stable and rely on the complete lysosomal degradation of the antibody to release the payload.[2] This results in the release of the cytotoxic drug with an attached amino acid residue from the antibody, which is often less membrane-permeable, largely abrogating the bystander effect.[3] This characteristic can lead to a more favorable safety profile with reduced off-target toxicity.[2] Non-cleavable linkers are often preferred for treating hematological cancers or solid tumors with homogenous and high antigen expression.

Quantitative Data Summary: A Comparative Overview

The following tables summarize preclinical and clinical data comparing the efficacy of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head preclinical comparisons with the same antibody, payload, and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: Preclinical In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers

ADC ConstructLinker TypePayloadTarget AntigenCell LineIC50 (M)Reference
mil40-16Cleavable (vc)MMAEHER2BT-474Not explicitly stated[3]
mil40-15Non-cleavable (Cys-linker)MMAEHER2BT-474~1 x 10⁻¹¹[3]
mil40-15Non-cleavable (Cys-linker)MMAEHER2-negativeMCF-7 (Bystander)~1 x 10⁻⁹[3]
Trastuzumab-vc-MMAECleavable (vc)MMAEHER2NCI-N87Not explicitly stated[4]
Trastuzumab-MCC-DM1Non-cleavable (MCC)DM1HER2NCI-N87Not explicitly stated[4]

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Table 2: Preclinical In Vivo Efficacy of ADCs with Cleavable vs. Non-Cleavable Linkers in Xenograft Models

ADC ConfigurationLinker TypeXenograft ModelDosingOutcomeReference
Trastuzumab-vc-MMAECleavableNCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition[4]
Trastuzumab-MCC-DM1Non-cleavableNCI-N87 (High HER2)Single i.v. doseTumor growth inhibition[4]
Trastuzumab-vc-MMAECleavableJIMT-1 (Low HER2)Not specifiedSuperior efficacy compared to T-DM1[4]
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavableJIMT-1 (Low HER2)Not specifiedLess effective than Trastuzumab-vc-MMAE[4]
Anti-P-cadherin-SPDB-DM4CleavableHCC70Single i.v. doseImproved efficacy over non-cleavable format[4]
Anti-P-cadherin-SMCC-DM1Non-cleavableHCC70Single i.v. doseLess efficacious than cleavable format[4]

Table 3: Clinical Efficacy Comparison of Trastuzumab Deruxtecan (Cleavable Linker) vs. Trastuzumab Emtansine (Non-Cleavable Linker) in HER2-Positive Metastatic Breast Cancer (DESTINY-Breast03 Trial)

ParameterTrastuzumab Deruxtecan (T-DXd)Trastuzumab Emtansine (T-DM1)
Linker Type Cleavable (enzyme-sensitive)Non-cleavable (thioether)
Payload Topoisomerase I inhibitor (DXd)Microtubule inhibitor (DM1)
Progression-Free Survival (PFS) Median not reached at primary analysis6.8 months
12-month PFS Rate 75.8%34.1%
Objective Response Rate (ORR) 79.7%34.2%
Complete Response (CR) 16.1%8.7%

Visualizing the Mechanisms of Action

The distinct mechanisms of payload release for cleavable and non-cleavable linkers are illustrated below.

ADC_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Internalization ADC_C->Internalization_C 1. Binding & Lysosome_C Lysosome Internalization_C->Lysosome_C 2. Trafficking PayloadRelease_C Payload Release (Enzymatic/pH) Lysosome_C->PayloadRelease_C 3. Cleavage Bystander Bystander Effect PayloadRelease_C->Bystander 4b. Diffusion TargetCellDeath_C Target Cell Death PayloadRelease_C->TargetCellDeath_C 4a. NeighborCellDeath Neighboring Cell Death Bystander->NeighborCellDeath ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization ADC_NC->Internalization_NC 1. Binding & Lysosome_NC Lysosome Internalization_NC->Lysosome_NC 2. Trafficking Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC 3. Proteolysis PayloadRelease_NC Payload-Linker-AA Release Degradation_NC->PayloadRelease_NC TargetCellDeath_NC Target Cell Death PayloadRelease_NC->TargetCellDeath_NC 4.

Caption: Mechanisms of action for ADCs with cleavable versus non-cleavable linkers.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of ADC efficacy are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., NCI-N87, JIMT-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (cleavable and non-cleavable)

  • Control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Remove the medium from the wells and add 100 µL of the diluted ADCs or controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic dose-response curve.

In Vivo Xenograft Tumor Model for Efficacy Testing

This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the anti-tumor activity of ADCs.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., NCI-N87)

  • Sterile PBS

  • Matrigel (optional)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Cell Preparation: Culture the desired cancer cell line to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers two to three times a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADCs and vehicle control intravenously (i.v.) at the specified doses and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the experiment.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the ADCs.

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete growth medium

  • ADC constructs

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), keeping the total cell number per well constant.

  • ADC Treatment: Treat the co-cultures with a concentration of ADC that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plate for 72-96 hours.

  • Data Acquisition: Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader or quantify the percentage of viable GFP-positive cells by flow cytometry.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all scenario and depends on multiple factors, including the target antigen's expression level and heterogeneity, the tumor microenvironment, and the physicochemical properties of the payload.

  • Cleavable linkers may offer superior efficacy, particularly in heterogeneous tumors, due to the bystander effect. However, this can come at the cost of increased off-target toxicity.

  • Non-cleavable linkers generally provide greater stability, potentially leading to a wider therapeutic window and reduced systemic toxicity.[2] Their efficacy is often more dependent on high and uniform antigen expression on tumor cells.

Ultimately, the optimal linker strategy must be empirically determined for each ADC candidate through rigorous preclinical evaluation, balancing the desired potency against an acceptable safety profile. This guide provides a framework for researchers and drug developers to make informed decisions in the design and evaluation of novel and more effective antibody-drug conjugates.

References

Safety Operating Guide

Proper Disposal of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH (CAS No. 2414254-47-8), an intermediate used in the synthesis of Antibody-Drug Conjugate (ADC) linkers.[1][2] Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[3][4] This is mandated by its hazard classifications, which indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Disposal must always be conducted in accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.

Key Compound Data for Disposal

A summary of the essential data for this compound relevant to its safe handling and disposal is presented below.

PropertyValueReference
CAS Number 2414254-47-8[2][4]
Molecular Formula C23H24N2O6[2]
Molecular Weight 424.45 g/mol [2]
Appearance White to off-white solid[2]
GHS Hazard Classifications Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4]
Hazard Statements H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[4]
Storage 4°C, stored under nitrogen[2]

Experimental Protocols for Disposal

The following step-by-step procedures provide a framework for the safe disposal of this compound in various forms.

Disposal of Unused or Expired Solid Compound

Unused or expired solid this compound must be disposed of as hazardous chemical waste.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Containerization:

    • If possible, keep the compound in its original container.

    • If repackaging is necessary, use a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.[3]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (2414254-47-8), and the associated hazards (e.g., "Harmful," "Irritant").[4][5]

  • Storage:

    • Store the labeled waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[3]

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Labware

Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the solid compound are considered contaminated solid waste.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: Label the container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Disposal of Liquid Waste from Experimental Procedures

Liquid waste may be generated from dissolution in solvents or from reactions such as Fmoc deprotection.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a sealable, chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle).

    • Do not dispose of this chemical down the drain.[6]

  • Waste Segregation:

    • If the solvent is halogenated (e.g., dichloromethane), collect it in a designated halogenated organic waste container.

    • If the solvent is non-halogenated (e.g., DMF, NMP), collect it in a designated non-halogenated organic waste container.

    • Waste from Fmoc deprotection often contains piperidine (B6355638) in DMF.[7][8] This should be collected as a separate hazardous waste stream.

  • Labeling:

    • Label the liquid waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound in DMF," or "Piperidine/DMF waste from Fmoc deprotection").[3]

  • Storage and Disposal:

    • Store the container in a designated hazardous waste area, away from ignition sources if flammable solvents are present.

    • Arrange for disposal through your institution's hazardous waste management program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid (Unused Compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid (Solutions, Reaction Mixtures) waste_type->liquid_waste Liquid package_solid Package in Labeled, Sealed Container solid_waste->package_solid package_liquid Package in Labeled, Sealed Container liquid_waste->package_liquid storage Store in Designated Hazardous Waste Area package_solid->storage package_liquid->storage disposal Dispose via Institutional EHS Program storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation[1].

The signal word for this chemical is Warning [1].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present[2].

Body Part Required PPE Specifications and Rationale
Torso/Body Laboratory CoatA standard lab coat should be worn and kept buttoned to protect clothing and skin from potential splashes and spills[3][4]. For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.
Hands Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact[2]. Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact[5]. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices[5].
Eyes/Face Safety Goggles or a Face ShieldSafety glasses with side shields are the minimum requirement[2]. However, due to the serious eye irritation hazard, chemical safety goggles are recommended, especially when handling the solid or solutions[4]. A face shield should be worn in addition to goggles when there is a significant risk of splashing[2][3].
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols[1][6]. If engineering controls are not sufficient to maintain exposure below permissible limits, a suitable respirator should be worn[3].

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound:

  • Preparation and Area Setup:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Gather all necessary equipment and reagents before starting.

    • Don the required personal protective equipment as detailed in the table above.

  • Handling the Compound:

    • When weighing or transferring the solid material, do so in a manner that minimizes the creation of dust.

    • Avoid direct contact with skin and eyes[5][6].

    • Do not eat, drink, or smoke in the work area[1].

    • Wash hands thoroughly after handling the compound, even if gloves were worn[1].

  • Post-Handling:

    • Clean the work area and any equipment used.

    • Properly dispose of all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands.

    • Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container[5]. Store locked up[1].

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.

  • Environmental Precautions: Avoid release into the environment[5].

Safe Handling Workflow

prep Preparation don_ppe Don PPE prep->don_ppe Assess Hazards handle Handle Chemical don_ppe->handle In Fume Hood post_handle Post-Handling Cleanup handle->post_handle After Use doff_ppe Doff PPE post_handle->doff_ppe dispose Dispose of Waste doff_ppe->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure Route First Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately[1][6].
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[1][6].
In Case of Eye Contact Rinse with plenty of water for at least 15 minutes. Consult a doctor[6].
If Swallowed Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][6].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.